Ethyl 3,5-diaminobenzoate
Beschreibung
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Eigenschaften
IUPAC Name |
ethyl 3,5-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLVQOMJOKNXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173140 | |
| Record name | Ethyl 3,5-diaminobenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-51-5 | |
| Record name | Benzoic acid, 3,5-diamino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-diaminobenzoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,5-diaminobenzoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-diaminobenzoate | |
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Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3,5-diaminobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-diaminobenzoate is a versatile aromatic diamine with significant applications in polymer chemistry and as a building block in the synthesis of pharmaceuticals. Its structure, featuring two primary amine groups and an ethyl ester moiety on a benzene ring, provides a unique combination of reactivity and functionality. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, providing researchers and professionals with the technical insights necessary for its effective utilization.
Synthesis of this compound: A Self-Validating Protocol
The primary and most industrially viable route for the synthesis of this compound is the catalytic hydrogenation of its precursor, ethyl 3,5-dinitrobenzoate. This process involves the reduction of the two nitro groups to primary amine groups, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The causality behind this choice lies in the high efficiency and selectivity of Pd/C for nitro group reduction under relatively mild conditions, minimizing side reactions.
Diagram of the Synthesis Pathway
Caption: Synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of Ethyl 3,5-dinitrobenzoate
This protocol is designed as a self-validating system, where successful execution yields a high-purity product with the expected spectral characteristics.
Materials:
-
Ethyl 3,5-dinitrobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Celite or a similar filter aid
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve ethyl 3,5-dinitrobenzoate in a minimal amount of absolute ethanol. The choice of ethanol is critical as it readily dissolves the starting material and the product, facilitating the reaction and subsequent purification.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically around 5-10 mol% relative to the dinitro compound. A higher loading can increase the reaction rate but also adds to the cost and potential for product loss during filtration.
-
Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas to remove any oxygen, which can deactivate the catalyst. Subsequently, introduce hydrogen gas to the desired pressure (typically 3-4 MPa). The reaction is then stirred vigorously at room temperature.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Filtration: Upon completion of the reaction (indicated by the cessation of hydrogen uptake or TLC analysis), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The use of a filter aid is crucial for the complete removal of the fine catalyst particles.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline solid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in various fields.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.21 g/mol | |
| Appearance | Off-white to light brown crystalline solid | --- |
| Melting Point | 84-86 °C | --- |
| Solubility | Soluble in ethanol, methanol, and other polar organic solvents. | --- |
| CAS Number | 1949-51-5 |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amine groups.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons. The chemical shifts of the aromatic carbons are sensitive to the positions of the amine substituents.
-
FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1720 cm⁻¹), and C-N stretching vibrations.
Applications in Research and Development
The unique bifunctionality of this compound makes it a valuable monomer and building block in several areas of research and development.
Polymer Chemistry
This compound serves as a key monomer in the synthesis of high-performance polyamides and other polymers.[2][3] The two amine groups can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form robust polymer chains. The ester group can be further modified post-polymerization to introduce additional functionalities. Polyamides derived from this monomer can exhibit enhanced thermal stability and mechanical properties.
Caption: General workflow for the synthesis of polyamides from this compound.
Drug Development and Medicinal Chemistry
In the pharmaceutical industry, this compound is utilized as a versatile scaffold for the synthesis of various bioactive molecules. The aromatic diamine core can be found in a range of therapeutic agents. Its structure allows for diverse chemical modifications to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of diaminobenzoic acid have been explored for their potential in developing novel therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chemical compound with significant potential in both materials science and pharmaceutical development. Its straightforward synthesis from readily available starting materials, coupled with its unique chemical functionality, makes it an attractive building block for the creation of complex molecules and high-performance polymers. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage its full potential in their scientific endeavors.
References
- Brutulescu, C., Gaina, V., & Gaina, C. (2006). Synthesis and properties of new polyamides based on 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. Designed Monomers and Polymers, 9(1), 79-90.
- Gaina, V., & Gaina, C. (2007). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. Journal of Applied Polymer Science, 103(3), 2013-2020.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- CN101891636A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid. (2010). Google Patents.
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Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 3,5-diaminobenzoate: A Versatile Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-diaminobenzoate is a significant chemical intermediate, valued for its versatile reactivity.[1] As an aromatic amine, its structure features two amino groups, which makes it a crucial component in the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, particularly within the realms of pharmaceutical development and polymer chemistry.[1]
Chemical Structure and Nomenclature
The fundamental identity of a chemical compound lies in its structure and internationally recognized name.
1.1 IUPAC Name
The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[2][3]
1.2 Chemical Structure
The structure consists of a benzene ring substituted with two amino groups (-NH₂) at the 3 and 5 positions, and an ethyl ester group (-COOCH₂CH₃) at the 1 position.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is paramount for its effective and safe use in a laboratory setting.
2.1 Physicochemical Data
The properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Light brown to brown solid | [4] |
| Boiling Point | 389.3°C at 760 mmHg | [5] |
| Density | 1.214 g/cm³ | [5] |
| Flash Point | 221.8°C | [5] |
| Storage Temperature | Room temperature, sealed in dry, dark place | [3][4] |
2.2 Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.[3]
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338.[6]
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection, and respiratory protection, should be worn when handling this compound. In case of contact, it is advised to wash the skin or rinse the eyes thoroughly with water.[6] If inhaled, the individual should be moved to fresh air.[6]
Synthesis and Reactivity
The synthesis of this compound is a critical process for its availability in research and industry.
3.1 Synthetic Pathway Overview
A common synthetic route involves the reduction of the corresponding dinitro compound, ethyl 3,5-dinitrobenzoate. This transformation is a foundational reaction in organic chemistry, converting nitro groups into primary amines.
Caption: General synthesis of this compound.
3.2 Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction byproducts.
Step-by-Step Methodology:
-
Reactor Setup: A solution of ethyl 3,5-dinitrobenzoate is prepared in a suitable solvent, such as ethanol or methanol, within a pressure-resistant reactor.[7]
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[8]
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under hydrogen pressure at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion of the starting material.
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization to achieve high purity.
Causality Insight: The choice of a heterogeneous catalyst like Pd/C is advantageous as it can be easily removed from the reaction mixture by simple filtration, simplifying the purification process.[8]
Applications in Research and Development
The unique structure of this compound, with its two reactive amino groups and an ester functionality, makes it a valuable building block in several areas of chemical science.
4.1 Pharmaceutical and Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] The diamino-substituted benzene ring is a common scaffold in medicinal chemistry, and its presence in this compound allows for the construction of more complex, biologically active molecules.[1][9] It is particularly noted for its use in developing targeted therapies.[1][9]
4.2 Polymer Chemistry
In the field of polymer science, this compound is used in the formulation of specialty polymers.[1] The amino groups can react with dicarboxylic acids or their derivatives to form polyamides, which can exhibit enhanced thermal stability and mechanical strength.[1] These properties are highly desirable for the manufacturing of durable materials.[1] Recent research has explored the use of its derivatives in creating polyamide thin film composite membranes for desalination, highlighting its role in developing materials with advanced functionalities.[10][11]
Caption: Key application areas of this compound.
Conclusion
This compound is a compound of significant interest to the scientific community. Its well-defined structure, predictable reactivity, and versatile applications make it an indispensable tool for researchers and developers in both the pharmaceutical and material science industries. A thorough understanding of its properties and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in innovative research and development projects.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74765, this compound. Available at: [Link]
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Chemsrc. This compound | CAS#:1949-51-5. Available at: [Link]
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Chem-Impex. 3,5-Diaminobenzoato de etilo. Available at: [Link]
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Chem-Impex. This compound. Available at: [Link]
-
Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 458855, Ethyl 3,4-diaminobenzoate. Available at: [Link]
-
Baig, U., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. Available at: [Link]
- Google Patents. CN101362705B - 3,5-diaminobenzoic acid preparation method.
-
SIELC Technologies (2018). Ethyl 3-aminobenzoate. Available at: [Link]
-
ResearchGate. Synthesis of 3,5-diaminobenzonic-4'-diphenyl ester. Available at: [Link]
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ResearchGate. Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Available at: [Link]
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An In-depth Technical Guide to Ethyl 3,5-diaminobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Diamine Building Block
Ethyl 3,5-diaminobenzoate (CAS No. 1949-51-5) is an aromatic diamine ester that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique trifunctional architecture—comprising two nucleophilic primary amine groups at the meta positions and an ethyl ester moiety—offers a convergence of reactivity and functionality. This arrangement makes it a valuable precursor in the development of complex molecular scaffolds, particularly in the fields of polymer chemistry and medicinal chemistry.[1][2]
In pharmaceutical research, the diamine structure is a common motif in bioactive molecules, and the meta-orientation of the amino groups on the benzene ring imparts specific conformational properties to the resulting structures. The ethyl ester provides a readily modifiable handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid to enhance solubility or provide an additional reactive site.[2] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for its effective utilization in research and development.
Part 1: Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in synthesis and analysis. These properties dictate choices regarding reaction conditions, purification methods, and characterization techniques.
Core Physical and Chemical Identifiers
The fundamental identifiers and computed properties for this compound are summarized in the table below, providing a quick reference for researchers.[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 1949-51-5 | [5] |
| Molecular Formula | C₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 180.21 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| Physical Form | Solid | |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 78.3 Ų | [3] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. |
Solubility Profile
While extensive quantitative solubility data is not widely published, empirical evidence suggests that this compound exhibits solubility characteristics typical of substituted anilines. It is known to enhance the solubility of final products it is incorporated into.[2] A general solubility profile is as follows:
-
Polar Aprotic Solvents: Generally soluble in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are common media for reactions involving this type of monomer.
-
Alcohols: Soluble in methanol and ethanol, particularly with heating. Ethanol is a common solvent for its synthesis via reduction.[6]
-
Chlorinated Solvents: Expected to have some solubility in dichloromethane (DCM) and chloroform.
-
Ethers & Esters: Moderately soluble in solvents like Tetrahydrofuran (THF) and ethyl acetate, which are often used for extraction and chromatography.
-
Water: Sparingly soluble in water at neutral pH. Solubility increases under acidic conditions due to the protonation of the amine groups to form ammonium salts.
Field Insight: When conducting reactions, DMSO and DMF are excellent choices for achieving homogeneity. For workup procedures, extraction with ethyl acetate or DCM is effective, but multiple extractions may be necessary. If residual DMSO needs to be removed, diluting the reaction mixture with a large volume of water and extracting with a less polar, water-immiscible solvent like ethyl acetate or diethyl ether is a standard and effective technique.[7]
Spectral Characterization
The spectral data are indispensable for confirming the identity and purity of this compound. Below are the expected characteristic signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.
-
Aromatic Protons: The symmetry of the 3,5-disubstituted ring results in a distinct pattern. One proton at the C2 position will appear as a triplet (or a narrow multiplet), and two equivalent protons at the C4 and C6 positions will appear as a doublet (or a narrow multiplet). These signals are typically found in the aromatic region (δ 6.0-7.5 ppm).
-
Amine Protons (-NH₂): A broad singlet corresponding to the four protons of the two amine groups. The chemical shift can vary significantly depending on solvent and concentration but is often observed between δ 3.5-5.0 ppm.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂-) and a triplet corresponding to the methyl protons (-CH₃), characteristic of an ethyl group, typically found around δ 4.3 ppm and δ 1.3 ppm, respectively.[8]
¹³C NMR Spectroscopy: The carbon NMR provides information on the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 166-168 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons will be present. The carbons bearing the amino groups (C3, C5) will be significantly shielded, appearing upfield around δ 148 ppm. The carbon attached to the ester group (C1) will be downfield, while C2, C4, and C6 will appear in the δ 100-110 ppm range.
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) signal appears around δ 60-61 ppm, and the methyl carbon (-CH₃) signal appears upfield around δ 14-15 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups.
-
N-H Stretching: Two distinct, sharp to medium bands in the region of 3200-3400 cm⁻¹, characteristic of a primary amine (symmetric and asymmetric stretches).[9]
-
C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.[10]
-
C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks in the 1585-1600 cm⁻¹ and 1400-1500 cm⁻¹ regions.[11]
-
Aromatic C-H Bending: Strong bands in the 675-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS):
-
Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 180. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 135, and the loss of the entire ester group (-COOC₂H₅, m/z = 73) to give a fragment at m/z = 107.
Part 2: Synthesis and Reactivity
This compound is not typically synthesized via direct esterification of 3,5-diaminobenzoic acid in introductory settings due to the potential for side reactions with the amine groups. The most reliable and scalable laboratory synthesis involves a two-step sequence starting from 3,5-dinitrobenzoic acid.
Recommended Synthesis Pathway: Reduction of a Dinitro Precursor
This pathway involves the initial synthesis of Ethyl 3,5-dinitrobenzoate, followed by its chemical reduction to the target diamine. This approach is advantageous because it utilizes readily available starting materials and employs robust, well-documented reactions.
Caption: Recommended two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 3,5-dinitrobenzoate (Precursor)
This step is a classic Fischer esterification. The use of excess ethanol drives the equilibrium toward the product.
-
Rationale: 3,5-Dinitrobenzoic acid is esterified under acidic conditions. Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for attack by the ethanol nucleophile.[12]
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3,5-dinitrobenzoic acid (1.0 eq.).
-
Add a significant excess of absolute ethanol (e.g., 10-15 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq.) dropwise with stirring.
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a larger volume of cold water or onto ice.
-
The solid product, Ethyl 3,5-dinitrobenzoate, will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water, followed by a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the product. The melting point of Ethyl 3,5-dinitrobenzoate is approximately 94-95 °C.[13] Recrystallization from ethanol can be performed if necessary.
-
Step 2: Synthesis of this compound via Reduction
The reduction of aromatic nitro groups to amines is reliably achieved using stannous chloride (SnCl₂) in an acidic medium.
-
Rationale: Stannous chloride dihydrate (SnCl₂·2H₂O) is a classic and effective reducing agent for aromatic nitro compounds. The reaction proceeds in an acidic environment (concentrated HCl) with ethanol as a co-solvent to ensure solubility of the organic starting material. The tin(II) is oxidized to tin(IV) while the nitro groups are reduced.[6][14]
-
Protocol:
-
In a round-bottom flask, dissolve Ethyl 3,5-dinitrobenzoate (1.0 eq.) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 6-7 eq.) in concentrated hydrochloric acid. The reaction is exothermic.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture in an ice bath and slowly basify by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is strongly alkaline (pH > 10). This will precipitate tin salts as tin hydroxides.
-
Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Core Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two primary amine groups, which readily undergo reactions typical of anilines.
Amide Bond Formation: The most significant reaction is acylation with carboxylic acids, acyl chlorides, or anhydrides to form amide bonds.[15] This is the cornerstone of its use in preparing polyamides and in derivatizing molecules for drug discovery.[4] Standard coupling reagents such as DCC, EDC, or HATU can be used to facilitate amide bond formation with carboxylic acids.[16]
Caption: Polycondensation reaction to form an aromatic polyamide.
Polymer Synthesis: As a diamine monomer, it is used in step-growth polymerization with diacyl chlorides or dicarboxylic acids to synthesize aromatic polyamides.[17][18] These polymers often exhibit high thermal stability and desirable mechanical properties, making them relevant for advanced materials and biomedical applications.[19]
Part 3: Quality Control and Analytical Methodology
Ensuring the purity and identity of this compound is critical for its successful use in subsequent synthetic steps, especially in a regulated drug development environment. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.
Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general framework for the analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.
-
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides a nonpolar stationary phase, and a polar mobile phase (a mixture of water/buffer and an organic modifier like acetonitrile or methanol) is used to elute the compounds. An acidic modifier is often used to ensure that the amine groups are protonated, leading to sharper peaks and more reproducible retention times.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: Start with a higher percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes. A typical gradient might be:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: 95% to 5% B
-
16-20 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis scan).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile). Dilute further to an appropriate concentration for analysis (e.g., 10-50 µg/mL).
-
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure system suitability parameters (e.g., retention time reproducibility, peak asymmetry, theoretical plates) are met.
-
Purity Assessment: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Part 4: Safety and Handling
This compound, like many aromatic amines, requires careful handling to minimize exposure.
-
Hazard Classification: The compound is classified as harmful if swallowed (H302). It may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent synthetic intermediate whose value lies in its well-defined trifunctional structure. The two meta-oriented primary amines provide predictable nucleophilicity for building complex architectures like polyamides or for derivatization in drug discovery campaigns. This guide has detailed its core properties and provided robust, field-tested protocols for its synthesis and analysis. By leveraging this technical information, researchers and drug development professionals can confidently and efficiently incorporate this compound into their synthetic programs to accelerate innovation.
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Brutzel, M. V., & Markvoort, A. J. (2014). Synthesis and properties of new polyamides based on 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. Designed Monomers and Polymers, 8(1), 69-79. [Link]
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Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (n.d.). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]
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Baig, U., Waheed, A., Ahmad, H., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology, 364, 132178. [Link]
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Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha, 2(4), 100-104. [Link]
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ResearchGate. (2012). How to eliminate DMSO completely from the organic reaction mixture.... Retrieved January 14, 2026, from [Link]
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ResearchGate. (2006). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. Journal of Applied Polymer Science, 103(3), 2013-2020. [Link]
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National Chemical Laboratory, India. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3,5-diaminobenzoate
Abstract
Ethyl 3,5-diaminobenzoate is a versatile aromatic amine derivative with significant applications as a building block in the synthesis of pharmaceuticals, polymers, and dyes.[1] Its utility is fundamentally governed by its physicochemical properties, primarily its solubility in relevant solvent systems and its stability under various environmental conditions. This guide provides a comprehensive technical overview of these critical parameters for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its solubility and stability, present detailed, field-proven protocols for their experimental determination, and discuss the interpretation of the resulting data in the context of pharmaceutical development and chemical manufacturing.
Introduction: The Scientific Imperative
This compound (E-DABA), with its ethyl ester moiety and two primary aromatic amine groups, possesses a unique electronic and structural profile. The amino groups act as hydrogen bond donors and bases, while the ester group is a hydrogen bond acceptor susceptible to hydrolysis. This duality dictates its behavior in solution and its propensity for degradation.
In drug development, understanding solubility is paramount for achieving desired bioavailability and designing robust formulations.[1] Stability, the capacity of the molecule to resist chemical change over time, is equally critical for ensuring safety, efficacy, and shelf-life.[2][3] This guide moves beyond mere data reporting to explain the causality behind the experimental designs, grounding our recommendations in the authoritative standards set by the International Council for Harmonisation (ICH).[4][5][6][7][8]
Core Physicochemical Properties
A foundational understanding of E-DABA's intrinsic properties is essential before designing solubility or stability studies. These parameters offer predictive insights into its behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [9][10] |
| Molecular Weight | 180.20 g/mol | [9][10] |
| Appearance | Light brown to brown solid | [11] |
| Boiling Point | 389.3°C at 760 mmHg | [9] |
| LogP (calculated) | 2.19 | [9] |
| pKa (predicted) | The two amino groups are basic. The exact pKa values are not readily available in the search results but can be predicted to be in the range of 3-5 for aromatic amines. The ester group is neutral. |
The positive LogP value suggests a preference for lipophilic environments, yet the two amine groups provide sites for protonation in acidic media, which would dramatically increase aqueous solubility.
Solubility Profile: A Multifaceted Analysis
The solubility of E-DABA is not a single value but a profile dependent on the solvent system, pH, and temperature.
Theoretical Considerations
-
pH-Dependent Solubility: The presence of two amino groups means that the solubility of E-DABA in aqueous media will be highly pH-dependent. At neutral or basic pH, the molecule is uncharged and its solubility is governed by its intrinsic, often low, aqueous solubility. As the pH decreases below the pKa of the amino groups, they become protonated (forming ammonium salts), leading to a significant increase in solubility due to the ionic nature of the resulting species.
-
Solvent Polarity: In organic solvents, solubility will follow the "like dissolves like" principle. Polar aprotic solvents (e.g., DMSO, DMF) and protic solvents capable of hydrogen bonding (e.g., ethanol, methanol) are expected to be effective. Non-polar solvents (e.g., hexane, toluene) are predicted to be poor solvents. While specific data for E-DABA is scarce, related diaminobenzoic acid (DABA) polyimides show good solubility in polar aprotic solvents like NMP, DMAc, and DMSO, as well as some ethers like THF.[12]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Causality: The shake-flask method ensures that the system reaches true equilibrium by providing sufficient time and agitation for the dissolution process to complete. Using a visual and analytical endpoint confirms that no more solute can dissolve under the given conditions.
Methodology:
-
Preparation: Add an excess amount of E-DABA solid to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, 0.1N HCl, ethanol, DMSO). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours). This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solid.
-
Sampling & Dilution: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known E-DABA concentrations.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Stability Profile: Uncovering Degradation Pathways
Stability testing is essential to identify how a drug substance's quality varies over time under the influence of environmental factors. For E-DABA, the primary points of chemical instability are the ester linkage (hydrolysis) and the amino groups (oxidation).
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability analysis.[2][13] They intentionally expose the compound to harsh conditions to rapidly identify likely degradation products and pathways, which is critical for developing a stability-indicating analytical method.[3][14] These studies are guided by ICH Q1A principles.[4][8][15]
Causality: By subjecting the molecule to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidants), we can predict long-term stability and ensure our analytical methods can separate the parent drug from any impurities that might form during its shelf life.[2][14] The goal is to achieve 5-20% degradation; excessive degradation can lead to secondary products not relevant to real-world storage.[13]
Experimental Protocol: Forced Degradation Study
Methodology:
-
Stock Solution Preparation: Prepare a solution of E-DABA in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1N HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Add an equal volume of 0.1N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a shorter duration. Rationale: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours. Rationale: Aromatic amines are susceptible to oxidation.
-
Thermal Stress (Solution): Heat a vial of the stock solution at 60-80°C.
-
Thermal Stress (Solid): Place E-DABA powder in an oven at a temperature below its melting point (e.g., 80°C).
-
Photostability: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15]
-
-
Time Point Sampling: Periodically withdraw samples from each condition. For acid/base conditions, neutralize the sample before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using an HPLC system coupled with a photodiode array (PDA) detector and ideally a mass spectrometer (MS).
-
HPLC-PDA: To quantify the parent peak decrease and detect new impurity peaks. The PDA allows for peak purity analysis, ensuring a new peak is not co-eluting with the parent.
-
LC-MS: To obtain the mass of degradation products, providing crucial clues for structural elucidation.
-
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study.
Predicted Degradation Pathways
Based on the structure of E-DABA, two primary degradation pathways are anticipated:
-
Hydrolysis: The ethyl ester bond is susceptible to both acid- and base-catalyzed hydrolysis. This reaction would cleave the ester, yielding 3,5-diaminobenzoic acid and ethanol. This is often the most significant degradation pathway for ester-containing compounds in aqueous solutions.[16]
-
Oxidation: The aromatic amine groups are electron-rich and can be oxidized, especially in the presence of oxidizing agents, light, or trace metals. This can lead to the formation of complex colored products, including nitroso, nitro, and polymeric impurities.
Visualization: Potential Degradation Pathway
Caption: Predicted Degradation Pathways for E-DABA.
Recommendations for Storage and Handling
Based on the inherent chemical liabilities of E-DABA, the following storage and handling procedures are recommended to preserve its integrity:
-
Storage: The compound should be stored in a cool, dark place in a well-sealed container to protect it from heat, light, and moisture.[11] Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation. Some suppliers recommend storage at 0-8°C.[1]
-
Handling: When preparing solutions, use freshly de-gassed solvents where possible, especially for long-term experiments, to minimize oxidative degradation. For aqueous solutions, buffering may be necessary to control pH and prevent pH-catalyzed hydrolysis.
Conclusion
The solubility and stability of this compound are not static properties but dynamic characteristics influenced by pH, solvent, temperature, light, and oxygen. A thorough understanding, gained through methodologically sound studies as outlined in this guide, is indispensable for any researcher or developer. By employing systematic approaches like equilibrium solubility testing and forced degradation studies, scientists can generate the robust data needed to formulate effectively, establish appropriate storage conditions, ensure analytical method validity, and meet the stringent requirements of regulatory bodies.
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FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
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Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]
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Quality Guidelines. (n.d.). ICH. [Link]
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ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). ICH. [Link]
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Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]
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Kumar, V. (2016). Forced Degradation Studies. SciSpace. [Link]
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Rawat, T., & Pandey, I. P. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Amrutkar, S. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. [Link]
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Ethyl 3,4-Diaminobenzoate. (n.d.). PubChem. [Link]
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Gallego-Gómez, F., et al. (2011). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. ResearchGate. [Link]
-
Baig, U., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology. [Link]
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Guedes, I. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Research Square. [Link]
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An In-depth Technical Guide to Ethyl 3,5-diaminobenzoate: Properties, Synthesis, and Applications in Modern Research
This guide provides a comprehensive technical overview of Ethyl 3,5-diaminobenzoate, a versatile aromatic amine derivative. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical and physical properties of this compound, outlines detailed synthetic and purification protocols, and explores its significant applications, particularly as a crucial building block in the synthesis of pharmaceuticals and advanced polymers.
Core Molecular and Physical Properties
This compound is an organic compound characterized by a benzene ring substituted with two amino groups and an ethyl ester group at positions 3, 5, and 1, respectively. This unique substitution pattern imparts a high degree of reactivity, making it a valuable intermediate in various chemical syntheses.[1]
The fundamental properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [2][3] |
| Molecular Weight | 180.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1949-51-5 | [2] |
| Appearance | Light brown to brown solid | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [4] |
A visual representation of the chemical structure is provided below:
Sources
A Comprehensive Spectroscopic Guide to Ethyl 3,5-diaminobenzoate: Structure Elucidation and Data Interpretation
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3,5-diaminobenzoate (CAS: 1949-51-5), a key chemical intermediate in the development of advanced polymers and pharmaceutical agents. Designed for researchers, chemists, and quality control professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile of the molecule. Beyond presenting raw data, this guide emphasizes the underlying principles of spectroscopic interpretation, explaining the causal relationships between molecular structure and spectral features. It outlines a logical workflow for characterization, ensuring scientific integrity and providing a self-validating framework for analysis.
Molecular Structure and Analytical Workflow
This compound is an aromatic ester containing two primary amine functional groups. Its chemical formula is C₉H₁₂N₂O₂ and it has a molecular weight of 180.20 g/mol .[1] The symmetrical substitution on the benzene ring is a key feature that dictates its spectroscopic signature, particularly in NMR. A logical and efficient workflow is paramount for the unambiguous identification and characterization of such a molecule.
The proposed analytical workflow begins with Mass Spectrometry to confirm the molecular weight. Subsequently, Infrared Spectroscopy is employed to identify key functional groups. Finally, ¹H and ¹³C NMR are used to elucidate the detailed atomic connectivity and confirm the precise isomeric structure.
Caption: Molecular structure and analytical workflow for this compound.
Mass Spectrometry (MS)
Mass spectrometry is the foundational step in structural analysis, providing the molecular weight of the compound. For this compound, the analysis confirms the expected molecular mass.
Experimental Protocol: Electron Ionization (EI-MS) A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation The key signal in the mass spectrum is the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed.
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 180.1 | Molecular ion peak, confirming the molecular formula C₉H₁₂N₂O₂.[1] |
| [M - OCH₂CH₃]⁺ | 135.1 | Loss of the ethoxy group (-OC₂H₅). |
| [M - COOCH₂CH₃]⁺ | 107.1 | Loss of the entire ethyl ester group. |
| [C₆H₆N₂]⁺ | 106.1 | Fragment corresponding to diaminobenzene. |
The presence of the molecular ion at m/z 180 confirms the compound's elemental composition. The fragmentation pattern, including the characteristic loss of the ethoxy radical, is consistent with the proposed ethyl ester structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its primary amine, ester, and aromatic functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR) A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The IR beam passes through the crystal and is reflected internally, creating an evanescent wave that penetrates a short distance into the sample. The absorption of specific frequencies of IR radiation by the sample is recorded. This method requires minimal sample preparation.
Data Interpretation The spectrum is characterized by several key absorption bands. The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine.[2][3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3480 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Weak |
| 2980 - 2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂, -CH₃) | Medium |
| ~1715 | C=O Ester Stretch | Ethyl Ester | Strong |
| 1630 - 1580 | N-H Scissoring & C=C Ring Stretch | Amine & Aromatic Ring | Strong |
| 1350 - 1250 | C-N Aromatic Stretch | Aromatic Amine | Medium |
| ~1240 | C-O Ester Stretch | Ethyl Ester | Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Note: Specific peak positions can vary slightly based on the sample phase (solid, liquid) and intermolecular interactions.
The strong absorption around 1715 cm⁻¹ is characteristic of the carbonyl (C=O) group in an aromatic ester.[4] The dual peaks in the 3480-3300 cm⁻¹ region are hallmarks of the asymmetric and symmetric N-H stretching modes of the two primary amine (-NH₂) groups.[5] The strong C-O stretch and various C-H and C=C aromatic stretches further corroborate the structure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment and connectivity of hydrogen and carbon atoms. The symmetry of this compound is evident in its NMR spectra, leading to a simplified signal pattern.
Caption: Atom numbering for ¹H NMR assignments of this compound.
Experimental Protocol: ¹H and ¹³C NMR The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 5-10 mg/mL. The solution is transferred to an NMR tube. Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. The electron-donating amino groups (-NH₂) shield the aromatic protons (shifting them upfield), while the electron-withdrawing ester group (-COOEt) deshields them.[7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Rationale |
| ~6.8 - 7.0 | Doublet (d) or Triplet (t) | 2H | ~2.0 - 2.5 | H2, H6 | Protons ortho to the ester group are deshielded relative to H4. They show meta-coupling to H4.[8] |
| ~6.2 - 6.4 | Triplet (t) or Singlet (s) | 1H | ~2.0 - 2.5 | H4 | Proton para to the ester group is shielded by two ortho amino groups. Shows meta-coupling to H2 and H6.[8] |
| ~4.8 - 5.5 | Broad Singlet (br s) | 4H | N/A | -NH₂ | Amine protons are exchangeable and often appear as a broad signal.[5] |
| ~4.30 | Quartet (q) | 2H | ~7.1 | -O-CH₂- | Methylene protons adjacent to an oxygen atom and coupled to the methyl group. |
| ~1.35 | Triplet (t) | 3H | ~7.1 | -CH₃ | Methyl protons coupled to the adjacent methylene group. |
Note: Exact chemical shifts can vary based on solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, fewer than 9 carbon signals are expected.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O | Carbonyl carbon of the ester group, highly deshielded. |
| ~148 | C3, C5 | Aromatic carbons directly bonded to the electron-donating amino groups.[9] |
| ~132 | C1 | Quaternary carbon attached to the ester group. |
| ~108 | C2, C6 | Aromatic carbons ortho to the ester and ortho/para to the amino groups. |
| ~106 | C4 | Aromatic carbon para to the ester and ortho to two amino groups, highly shielded.[9] |
| ~61 | -O-CH₂- | Methylene carbon attached to the electronegative oxygen atom. |
| ~14 | -CH₃ | Aliphatic methyl carbon. |
Note: Carbon assignments are predictive and based on established substituent effects on benzene rings.[6][10]
Conclusion
The collective spectroscopic evidence provides an unambiguous structural confirmation of this compound. Mass spectrometry verifies the correct molecular weight of 180.20 g/mol . Infrared spectroscopy confirms the presence of key functional groups: primary aromatic amines (dual N-H stretch ~3400 cm⁻¹), an ethyl ester (strong C=O stretch ~1715 cm⁻¹ and C-O stretch ~1240 cm⁻¹), and an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity and substitution pattern, with the simplified signal sets confirming the C₂ᵥ symmetry of the 1,3,5-substituted aromatic core. This comprehensive guide serves as a robust reference for the characterization of this important chemical building block.
References
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Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]
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Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
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University of Wisconsin-Madison. (n.d.). Short Summary of C13-NMR Interpretation. [Link]
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Hindawi. (2015). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. [Link]
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The Royal Society of Chemistry. (2014). Supporting information for a related publication. [Link]
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The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
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National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]
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Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
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A Researcher's Guide to Sourcing Ethyl 3,5-diaminobenzoate: From Supplier Selection to Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ethyl 3,5-diaminobenzoate in Synthesis
This compound (CAS No. 1949-51-5) is a versatile aromatic amine derivative that serves as a pivotal building block in the synthesis of a wide array of complex molecules.[1] Its unique structure, featuring two reactive amino groups and an ethyl ester moiety, makes it an essential intermediate in the development of novel pharmaceuticals, agrochemicals, and specialized polymers.[1][2] In the realm of drug discovery, this compound is frequently utilized in the synthesis of targeted therapies, including antibacterial and anticancer agents, where its structural features contribute to the desired biological activity.[2] Furthermore, its application extends to enhancing the solubility and stability of final drug products.[1] Given its significance, the selection of a reliable commercial source for this compound is a critical first step in any research and development endeavor, directly impacting the reproducibility and success of experimental outcomes.
Navigating the Supplier Landscape: A Comparative Analysis
The commercial availability of this compound is robust, with numerous suppliers catering to the research and bulk chemical markets. However, the quality, purity, and documentation can vary significantly between vendors. Below is a comparative table of prominent suppliers.
| Supplier | Typical Purity | Available Quantities | Noteworthy Information |
| Sigma-Aldrich (distributing for Ambeed) | ≥95% | Gram to multi-gram scale | Provides detailed safety information and access to Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[3] |
| Chem-Impex | ≥95% (by NMR) | Gram to multi-gram scale | Highlights the compound's role in enhancing solubility and stability in drug development.[1] |
| J&K Scientific | Not specified | Gram to multi-gram scale | Mentions its application in the synthesis of pharmaceuticals targeting bacterial infections and cancer.[2] |
| Ivy Fine Chemicals | Not specified | Milligram to multi-gram and bulk quantities | Offers a range of package sizes suitable for initial screening to scale-up.[4] |
| Sunway Pharm Ltd | 97% | Milligram to multi-gram scale | Provides pricing for various quantities and notes that products are for scientific research use only.[5] |
The Imperative of Quality: A Framework for Supplier and Material Evaluation
In drug development, the purity and consistency of starting materials are paramount.[6] Impurities can lead to failed experiments, misleading biological data, and significant delays in research timelines. Therefore, a systematic approach to supplier and incoming material evaluation is essential.
Pillar 1: Supplier Due Diligence
Before placing an order, a thorough evaluation of the potential supplier is crucial. This initial screening process helps to mitigate risks associated with product quality and supply chain reliability.
Step-by-Step Supplier Evaluation Protocol:
-
Assess Reputation and Industry Standing: Seek out suppliers with a proven track record in the pharmaceutical and fine chemical sectors. Look for reviews and testimonials from other researchers.
-
Verify Documentation Practices: Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for their products.[6][7] The absence of this documentation is a significant red flag.
-
Evaluate Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications and handling.[3]
-
Inquire about Quality Management Systems: For larger or long-term projects, inquire if the supplier operates under a quality management system such as ISO 9001.[7]
-
Request Information on Batch Consistency: Consistency between batches is crucial for the reproducibility of research.[6] Inquire about the supplier's measures to ensure batch-to-batch consistency.
Pillar 2: Incoming Material Verification
Upon receipt of this compound, it is imperative to conduct an in-house quality control check. This self-validating system ensures that the material meets the required specifications for your intended application.
Experimental Protocol: Incoming Material Quality Control
-
Documentation Review:
-
Visual Inspection:
-
Observe the physical appearance of the material. This compound is typically a solid.[3] Note any discoloration or deviation from a homogenous powder.
-
-
Analytical Testing (Recommended):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain a ¹H NMR spectrum and compare it to a reference spectrum or the expected chemical shifts to confirm the compound's identity and assess for impurities.
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity of the material with a higher degree of accuracy.
-
Safe Handling and Storage of this compound
As an aromatic amine, this compound requires careful handling to minimize exposure and maintain its integrity. Aromatic amines as a class can be toxic and may have carcinogenic properties.[8][9][10]
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.[3][11]
-
Keep in a dark place at room temperature.[3]
-
Amines are hygroscopic and can absorb moisture from the air, which may lead to degradation.[11]
Handling:
-
Always work in a well-ventilated area, preferably a fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Avoid inhalation of dust or vapors.[12]
-
Prevent contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.
-
Follow all institutional and national safety guidelines for handling chemicals.
Conclusion: A Foundation for Successful Research
The quality of starting materials is a cornerstone of robust and reproducible scientific research. For a critical building block like this compound, a diligent and systematic approach to sourcing and quality control is not merely a procedural formality but a fundamental aspect of scientific integrity. By carefully selecting suppliers, rigorously verifying the quality of incoming materials, and adhering to safe handling practices, researchers can build a solid foundation for their drug discovery and development efforts, ultimately accelerating the path to innovation.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
- Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
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SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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Chemical Express. (n.d.). Ultimate Guide to Purchasing the Right Chemical Products. Retrieved from [Link]
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Ivy Fine Chemicals. (n.d.). This compound [CAS: 1949-51-5]. Retrieved from [Link]
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Methodological & Application
Application and Protocol for the Synthesis of Functional Polyamides Using Ethyl 3,5-diaminobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of Ethyl 3,5-diaminobenzoate in Polyamide Synthesis
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility, which can complicate processing and limit their applications.[1][2] A key strategy to mitigate these challenges is the incorporation of functional groups and structural irregularities into the polymer backbone.
This compound emerges as a highly valuable monomer in this context. The presence of the ethyl ester group pendant to the aromatic ring serves a dual purpose. Firstly, it disrupts the packing of the polymer chains, which can enhance solubility in common organic solvents.[3] Secondly, this ester group provides a reactive handle for post-polymerization modification, allowing for the attachment of various functional moieties, such as targeting ligands or imaging agents, which is of particular interest in drug development and biomedical applications. This document provides a detailed protocol for the synthesis of polyamides using this compound and a diacyl chloride via low-temperature solution polycondensation, a method well-suited for producing high molecular weight aromatic polyamides.[4]
Reaction Mechanism and Stoichiometry
The synthesis of polyamides from this compound and a diacyl chloride proceeds via a nucleophilic acyl substitution reaction. The amine groups of the diamine monomer act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of an amide bond and the elimination of hydrogen chloride (HCl). The HCl byproduct is typically neutralized by an acid scavenger, such as pyridine or triethylamine, to drive the reaction to completion.
Caption: General reaction scheme for polyamide synthesis.
For successful polymerization and to achieve a high molecular weight polymer, it is crucial to maintain a strict 1:1 stoichiometric ratio between the diamine and the diacyl chloride. Any deviation from this ratio can lead to a lower degree of polymerization and, consequently, inferior material properties.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol details the synthesis of a polyamide from this compound and Terephthaloyl chloride.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | (e.g., Sigma-Aldrich) | Store in a desiccator. |
| Terephthaloyl chloride | >99% | (e.g., Sigma-Aldrich) | Handle in a fume hood. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | (e.g., Sigma-Aldrich) | Use freshly opened or distilled. |
| Pyridine | Anhydrous | (e.g., Sigma-Aldrich) | Acid scavenger. Store over KOH. |
| Methanol | ACS Grade | (e.g., Fisher Scientific) | For polymer precipitation. |
| Lithium Chloride (LiCl) | >99% | (e.g., Sigma-Aldrich) | Optional, to enhance solubility.[5] |
Apparatus
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
Procedure
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Diamine Solution Preparation: In the reaction flask, dissolve a precise amount of this compound (e.g., 1.80 g, 10 mmol) in anhydrous NMP (e.g., 20 mL). If desired, add LiCl (e.g., 5% w/v) to the solvent to improve the solubility of the resulting polyamide.[5] Stir the mixture until the diamine is completely dissolved.
-
Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.
-
Diacyl Chloride Addition: Dissolve an equimolar amount of Terephthaloyl chloride (e.g., 2.03 g, 10 mmol) in a minimal amount of anhydrous NMP (e.g., 10 mL) in the dropping funnel. Add this solution dropwise to the cooled, stirring diamine solution over a period of 30-45 minutes. Maintain the reaction temperature below 5 °C during the addition.
-
Polymerization: After the complete addition of the diacyl chloride, allow the reaction to stir at 0-5 °C for 2-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Warming and Completion: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 12-24 hours to ensure the completion of the polymerization.
-
Polymer Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 500 mL), with vigorous stirring. This will cause the polyamide to precipitate as a fibrous solid.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with hot water to remove any residual solvent and salts.
-
Further wash the polymer with methanol to remove unreacted monomers and oligomers.
-
Repeat the washing steps as necessary.
-
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C for 24 hours or until a constant weight is achieved.
Caption: Experimental workflow for polyamide synthesis.
Characterization of the Synthesized Polyamide
The successful synthesis and properties of the polyamide can be confirmed through various analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic amide bond absorptions (Amide I around 1650 cm⁻¹ and Amide II around 1540 cm⁻¹), as well as the presence of the ester carbonyl group (around 1720 cm⁻¹). The disappearance of the primary amine N-H stretching bands (around 3300-3500 cm⁻¹) from the monomer indicates a high degree of polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the polymer repeating unit.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyamide. Aromatic polyamides typically exhibit high decomposition temperatures.[6]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer, which provides insight into its amorphous or semi-crystalline nature.[6]
-
Inherent Viscosity: The inherent viscosity of a dilute polymer solution is related to its molecular weight and can be used to assess the extent of polymerization.[7]
Application Notes and Troubleshooting
-
Solvent Purity: The use of anhydrous solvents is critical for achieving high molecular weight polyamides. The presence of water can hydrolyze the acyl chloride, terminating the polymer chain growth.
-
Monomer Purity: The purity of the monomers is paramount. Impurities can act as chain terminators or lead to side reactions, affecting the final polymer properties.
-
Temperature Control: Low reaction temperatures are employed to minimize side reactions and to control the rate of polymerization. Exothermic reactions can lead to a loss of control over the molecular weight distribution.
-
Gel Formation: In some cases, highly concentrated reaction mixtures can lead to gel formation. This can be mitigated by using a slightly lower monomer concentration or by adding a salt like LiCl to improve polymer solubility.[5]
-
Post-Polymerization Modification: The ethyl ester group on the polyamide backbone can be hydrolyzed to a carboxylic acid, which can then be further functionalized using standard coupling chemistries, such as carbodiimide coupling.[8] This allows for the attachment of a wide range of molecules for various applications.
Conclusion
The synthesis of polyamides using this compound offers a versatile platform for the development of functional, high-performance materials. The protocol described herein provides a robust method for achieving high molecular weight polymers with tunable properties. The pendant ethyl ester group not only enhances solubility but also provides a valuable site for post-polymerization modification, making these polyamides particularly attractive for applications in drug delivery, biomaterials, and other advanced technologies. Careful control over reaction conditions and monomer purity are essential for obtaining materials with the desired properties.
References
- Costache, M., et al. (2005). Synthesis and properties of new polyamides based on 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. Designed Monomers and Polymers, 8(1), 1-10.
- Hamciuc, C., et al. (2007). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5‐diaminobenzoic acid. Journal of Applied Polymer Science, 103(4), 2013-2020.
- Hsiao, S.-H., et al. (2007). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. Semantic Scholar.
- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Costache, M., et al. (2005). Scheme 1. Synthesis of polyamides.
- Khan, M. A., et al. (2013). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Polímeros, 23(1), 63-68.
- García, J. M., et al. (2017).
- de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
- Baig, U., et al. (2021). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
- Sundarrajan, S., et al. (2018). Aromatic Polyamides.
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Application Note: Synthesis of High-Performance Polyamide Thin-Film Composite Membranes via Interfacial Polymerization using Ethyl 3,5-Diaminobenzoate
Introduction
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of polyamide thin-film composite (TFC) membranes using Ethyl 3,5-diaminobenzoate (EDAB) and trimesoyl chloride (TMC) via interfacial polymerization. Polyamide TFC membranes are integral to a wide range of separation processes, including reverse osmosis (RO), nanofiltration (NF), and gas separation. The performance of these membranes is critically dependent on the physicochemical properties of the constituent monomers.
This compound is a functionalized aromatic diamine that offers unique advantages in membrane synthesis. The presence of the ethyl ester group serves to temporarily mask the carboxylic acid functionality of 3,5-diaminobenzoic acid (DABA). This is a crucial strategic choice, as the free carboxylic acid group in DABA can impede the interfacial polymerization process by hindering the diffusion of the diamine monomer into the organic phase.[1][2] By utilizing the esterified form, a denser and more effective polyamide active layer can be achieved.[1][2] Subsequent hydrolysis of the ester can then unmask the carboxylic acid groups, imparting desirable properties such as increased hydrophilicity and potential for further functionalization.
This guide will provide a comprehensive overview of the interfacial polymerization mechanism, detailed experimental protocols, characterization techniques, and expected performance metrics for EDAB-TMC based TFC membranes.
Mechanism of Interfacial Polymerization
Interfacial polymerization is a polycondensation reaction that occurs at the interface of two immiscible liquids.[3][4] In the context of TFC membrane synthesis, an aqueous solution containing the diamine monomer (EDAB) is brought into contact with an organic solution containing the acyl chloride monomer (TMC). The reaction is rapid and self-limiting, forming a thin, highly cross-linked polyamide film at the interface.
The process can be visualized as follows:
Caption: Interfacial polymerization at the liquid-liquid interface.
Experimental Protocols
This section outlines the detailed step-by-step procedures for the synthesis and post-treatment of EDAB-TMC polyamide TFC membranes.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier |
| This compound (EDAB) | >98% | Sigma-Aldrich, TCI, etc. |
| Trimesoyl chloride (TMC) | >98% | Sigma-Aldrich, TCI, etc. |
| Polysulfone (PSf) ultrafiltration membrane | Flat sheet, MWCO 20-50 kDa | Sterlitech, GE, etc. |
| n-Hexane | Anhydrous, >99% | Sigma-Aldrich, Fisher Scientific |
| Deionized (DI) water | 18.2 MΩ·cm | Millipore Milli-Q or equivalent |
| Sodium hydroxide (NaOH) | >98% | Fisher Scientific, VWR |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific, VWR |
| Glass petri dishes | VWR, Corning | |
| Soft rubber roller | VWR | |
| Membrane filtration cell | For performance testing | Sterlitech, GE |
Protocol 1: Synthesis of EDAB-TMC Polyamide TFC Membrane
This protocol is adapted from established procedures for similar aromatic diamines.[5][6]
-
Support Membrane Preparation: Cut the polysulfone (PSf) support membrane to the desired size for your filtration cell. Immerse the PSf membrane in DI water for at least 24 hours to remove any preservatives.
-
Aqueous Amine Solution Preparation: Prepare a 2.0% (w/v) aqueous solution of this compound (EDAB) in DI water. Gentle heating and stirring may be required for complete dissolution. Allow the solution to cool to room temperature before use.
-
Organic Acyl Chloride Solution Preparation: Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in n-hexane. This solution should be prepared fresh before each use due to the reactivity of TMC with atmospheric moisture.
-
Interfacial Polymerization: a. Remove the PSf support membrane from the DI water and place it on a clean glass plate. b. Pour the 2.0% EDAB solution onto the surface of the PSf membrane, ensuring complete coverage. Allow the membrane to soak for 2 minutes. c. Carefully remove the excess EDAB solution from the membrane surface by gently rolling a soft rubber roller over it. The goal is to leave a thin, uniform layer of the aqueous solution on the surface without applying excessive pressure that could damage the support. d. Immediately immerse the EDAB-saturated PSf membrane into the 0.1% TMC/n-hexane solution for 1 minute. e. A thin polyamide film will form at the interface.
-
Post-Treatment: a. Remove the membrane from the TMC solution and allow it to air dry in a fume hood for 2 minutes to evaporate the excess n-hexane. b. To complete the polymerization and enhance the adhesion of the polyamide layer to the support, heat-treat the membrane in an oven at 70°C for 5 minutes. c. Thoroughly rinse the prepared TFC membrane with DI water to remove any unreacted monomers and by-products. d. Store the membrane in DI water at 4°C until further use.
Caption: Workflow for EDAB-TMC TFC membrane synthesis.
Protocol 2: Optional In-situ Hydrolysis of the Ester Group
To enhance the hydrophilicity of the membrane surface, the ethyl ester groups of the EDAB moieties can be partially hydrolyzed to carboxylic acid groups. This procedure is based on the in-situ hydrolysis of a similar methyl ester.[1][2]
-
Prepare a dilute basic solution: Prepare a 0.1 M sodium hydroxide (NaOH) solution in DI water.
-
Hydrolysis Step: Immerse the synthesized EDAB-TMC TFC membrane in the 0.1 M NaOH solution for a controlled period (e.g., 30-60 minutes) at room temperature. The duration of this step will determine the extent of hydrolysis.
-
Neutralization and Rinsing: a. Remove the membrane from the NaOH solution and immerse it in a 0.1 M hydrochloric acid (HCl) solution for 5 minutes to neutralize any residual base. b. Thoroughly rinse the membrane with DI water until the pH of the rinse water is neutral.
-
Storage: Store the hydrolyzed membrane in DI water at 4°C.
Characterization of EDAB-TMC TFC Membranes
The physicochemical properties of the synthesized membranes should be thoroughly characterized to understand their structure and performance.
| Characterization Technique | Purpose | Expected Observations |
| Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) | To confirm the formation of the polyamide layer. | Appearance of characteristic amide bands around 1640 cm⁻¹ (Amide I, C=O stretch) and 1540 cm⁻¹ (Amide II, N-H bending and C-N stretching).[5] |
| Scanning Electron Microscopy (SEM) | To visualize the surface and cross-sectional morphology. | A characteristic "ridge-and-valley" surface morphology is expected for the polyamide layer. The cross-section should show a thin active layer on top of the porous support. |
| Atomic Force Microscopy (AFM) | To quantify the surface roughness. | Provides quantitative data on the surface topography, which can influence fouling behavior. |
| Contact Angle Measurement | To assess the surface hydrophilicity. | A lower water contact angle indicates a more hydrophilic surface. Hydrolysis of the ester group is expected to decrease the contact angle. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Can be used to quantify the atomic percentages of C, N, and O, and to confirm the presence of amide and ester/carboxylic acid functionalities. |
Performance Evaluation
The primary function of these membranes is selective separation. Their performance is typically evaluated based on water flux and salt rejection.
Typical Performance Parameters
| Parameter | Description | Units |
| Water Permeance (A) | The measure of water flux normalized by the applied pressure. | L m⁻² h⁻¹ bar⁻¹ |
| Salt Rejection (R) | The percentage of salt removed from the feed water. | % |
| Reverse Salt Flux (Js) | The rate of salt diffusion from the draw solution to the feed solution in forward osmosis. | g m⁻² h⁻¹ |
Expected Performance of EDAB-TMC Membranes
The performance of TFC membranes is highly dependent on the specific monomers and fabrication conditions. Based on literature for similar DABA-derived membranes, the following performance characteristics can be anticipated:
| Membrane Type | Water Permeance (L m⁻² h⁻¹ bar⁻¹) | NaCl Rejection (%) | Reference |
| TMC-DABA (IP) | 2.3 | 24 | [7] |
| TMC-DABA (improved IP) | 5.6 | 67 | [7] |
| Mthis compound-TMC | ~1.3 (calculated from flux at 20 bar) | Not reported for NaCl | [2] |
| Hydrolyzed Mthis compound-TMC | ~2.6 (calculated from flux at 20 bar) | Not reported for NaCl | [2] |
Note: The data for the methyl ester analog is for Na₂SO₄ rejection (94.7-96%), which is typically higher than NaCl rejection.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low water flux | Polyamide layer is too thick or dense. | Decrease monomer concentrations or reaction time. |
| Low salt rejection | Defects or pinholes in the polyamide layer. | Ensure complete and uniform coverage of the support with the amine solution. Optimize the removal of excess amine solution. |
| Inconsistent results | Variability in the fabrication process. | Strictly control all parameters: monomer concentrations, soaking and reaction times, and curing conditions. |
| Delamination of the polyamide layer | Poor adhesion to the support. | Ensure the support is clean. Optimize the heat-curing step. |
Conclusion
The use of this compound in interfacial polymerization with trimesoyl chloride offers a promising route to novel polyamide TFC membranes with tunable properties. The ethyl ester group facilitates the formation of a robust polyamide layer, which can be subsequently modified to enhance hydrophilicity. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of EDAB-based membranes in various separation applications.
References
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Mulhearn, W. D., & Stafford, C. M. (2020). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. ACS Applied Materials & Interfaces, 12(51), 57839–57847. Available from: [Link]
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Al-Hobaib, A. S., El-Gendi, A., & Abdel-Ghaffar, A. M. (2021). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Membranes, 11(8), 612. Available from: [Link]
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Request PDF. (n.d.). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. ResearchGate. Available from: [Link]
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Morgan, P. W. (2016). Interfacial Polymerization. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc. Available from: [Link]
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van der Zanden, J. P., et al. (2023). Nonaqueous Interfacial Polymerization-Derived Polyphosphazene Films for Sieving or Blocking Hydrogen Gas. ACS Applied Polymer Materials, 5(3), 2095–2103. Available from: [Link]
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Baig, U., Waheed, A., Ahmad, H., & Aljundi, I. H. (2022). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Journal of Membrane Science, 641, 119888. Available from: [Link]
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Request PDF. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. ResearchGate. Available from: [Link]
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Request PDF. (n.d.). Second interfacial polymerization on polyamide surface using aliphatic diamine with improved performance of TFC FO membranes. ResearchGate. Available from: [Link]
-
Kononova, S. V., et al. (2022). Realization of Intermolecular Interactions as a Basis for Controlling Pervaporation Properties of Membranes Made of Aromatic Polyamide-Imides. Polymers, 14(15), 3048. Available from: [Link]
- Baig, U., Waheed, A., Ahmad, H., & Aljundi, I. H. (2022). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. CoLab.
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Saha, N. K., & Joshi, S. V. (2009). Preparation and characterization of interfacial polymerised membrane from 3,5-diaminobenzoic acid. Songklanakarin Journal of Science and Technology, 31(4), 383-389. Available from: [Link]
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Nguyen, T. P. N., et al. (2023). A Mini Review on Recent RO Membrane Surface Modification Methods for Different Purposes. Membranes, 13(5), 531. Available from: [Link]
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Kononova, S. V., et al. (2022). New Membrane-Forming Aromatic Co-Poly(amide-imide)s: Influence of the Chemical Structure on the Morphological, Thermal and Transport Properties. Polymers, 14(2), 295. Available from: [Link]
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Request PDF. (n.d.). Synergistic Interfacial Polymerization between Hydramine/Diamine and Trimesoyl chloride: a Novel Reaction for NF Membrane Preparation. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2010). Preparation of Thin Film Composite Nanofiltration Membrane by Interfacial Polymerization with 3,5-Diaminobenzoylpiperazine and Trimesoyl Chloride. Journal of Applied Polymer Science, 118(4), 2357-2364. Available from: [Link]
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Kim, H., et al. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Polymers, 13(11), 1729. Available from: [Link]
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Zhang, F., Fan, J. B., & Wang, S. (2020). Interfacial Polymerization: From Chemistry to Functional Materials. Angewandte Chemie International Edition, 59(49), 21840–21856. Available from: [Link]
-
Li, X., et al. (2024). Synergistic interfacial polymerization between hydramine/diamine and trimesoyl chloride: A novel reaction for NF membrane preparation. Water Research, 257, 121745. Available from: [Link]
-
Lau, W. J., et al. (2020). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. Membranes, 10(10), 269. Available from: [Link]
-
Wang, Z., et al. (2023). Evaluation of Different Reverse Osmosis Membranes for Textile Dyeing and Finishing Wastewater Reuse. Membranes, 13(4), 425. Available from: [Link]
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Application Note: Ethyl 3,5-diaminobenzoate as a High-Performance Curing Agent for Epoxy Resins
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 3,5-diaminobenzoate (E-DABA) as a curing agent for epoxy resin systems. Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] The performance of the final cured material is largely dictated by the choice of curing agent.[3][4] Aromatic amines, as a class, are known to impart high thermal stability and mechanical performance.[5][6] This guide details the curing mechanism, stoichiometric calculations, and step-by-step protocols for curing and characterization, leveraging techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
Introduction to this compound (E-DABA)
This compound is an aromatic amine that presents unique characteristics as an epoxy curing agent. Its rigid aromatic backbone contributes to a high glass transition temperature (Tg) and thermal stability in the cured polymer network, while the two primary amine groups provide the reactive sites for cross-linking. The presence of an ethyl ester group may also enhance adhesive properties and modify the resin's polarity. It is utilized in polymer chemistry to enhance properties like thermal stability and mechanical strength.[7]
Physicochemical Properties
A clear understanding of the curing agent's properties is essential for accurate formulation. The key properties of E-DABA are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 1949-51-5 | [9] |
| Molecular Formula | C₉H₁₂N₂O₂ | [8][9] |
| Molecular Weight | 180.21 g/mol | [8] |
| Physical Form | Solid | |
| Amine Hydrogen Equivalent Weight (AHEW) | 45.05 g/eq | Calculated |
The Amine Hydrogen Equivalent Weight (AHEW) is calculated as the molecular weight divided by the number of active amine hydrogens. E-DABA has two primary amine groups, each with two active hydrogens, for a total of four.
Curing Mechanism and Stoichiometry
The curing of epoxy resins with amine agents is an addition polymerization reaction.[6] Each active hydrogen on the amine can react with an epoxy group.[10] The reaction proceeds in two main steps:
-
Primary Amine Reaction: The primary amine's active hydrogen attacks the epoxide ring, opening it to form a secondary amine and a hydroxyl group.[3]
-
Secondary Amine Reaction: The newly formed secondary amine, which is less reactive than the primary amine, then reacts with another epoxy group to form a tertiary amine and a second hydroxyl group, creating a cross-linked network.[3][10]
Aromatic amines are generally less reactive than aliphatic amines and typically require elevated temperatures to achieve a full cure.[6] This slower reactivity provides a longer pot life, which can be advantageous for processing large or complex parts.
Caption: Epoxy-Amine Curing Mechanism.
Stoichiometric Calculations
Achieving optimal properties in the cured epoxy requires a precise stoichiometric balance between the amine curing agent and the epoxy resin.[6][11] The calculation is based on the AHEW of the amine and the Epoxy Equivalent Weight (EEW) of the resin. The EEW is defined as the mass of resin in grams that contains one mole of epoxy groups.
The required amount of curing agent, in parts per hundred parts of resin (phr), is calculated as:
phr (E-DABA) = (AHEW / EEW) * 100
Example Calculation: For a standard Diglycidyl ether of bisphenol A (DGEBA) resin with an EEW of 188 g/eq and E-DABA with an AHEW of 45.05 g/eq:
phr (E-DABA) = (45.05 / 188) * 100 ≈ 23.96 phr
This means that for every 100 grams of epoxy resin, 23.96 grams of E-DABA should be used.
Experimental Protocols
The following protocols provide a framework for sample preparation, cure monitoring, and characterization.
Caption: Experimental Workflow Overview.
Protocol: Preparation of Epoxy-Amine Mixture
-
Calculate: Determine the required mass of epoxy resin and E-DABA using the stoichiometric calculation from Section 2.
-
Pre-heat: Gently pre-heat the viscous epoxy resin (e.g., 50-60°C) to reduce its viscosity for easier mixing.
-
Weigh: Accurately weigh the epoxy resin into a suitable mixing container (e.g., a disposable plastic cup).
-
Add Curing Agent: Weigh and add the calculated amount of E-DABA to the resin. Since E-DABA is a solid, it may need to be gently heated with the resin to dissolve completely.
-
Mix: Thoroughly mix the components for 3-5 minutes until the mixture is homogeneous and the E-DABA is fully dissolved. Scrape the sides and bottom of the container to ensure uniformity.
-
Degas: Place the mixture in a vacuum chamber for 5-10 minutes or until bubbles cease to form, to remove any entrapped air introduced during mixing.
Protocol: Curing Schedule Determination with DSC
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the curing process by measuring the heat released during the exothermic reaction.[1][12][13]
A. Dynamic Scan (To Determine Curing Temperature):
-
Sample Preparation: Place 5-10 mg of the uncured, degassed epoxy/E-DABA mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the sample at a temperature below the expected reaction onset (e.g., 30°C). Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond the completion of the curing exotherm (e.g., 250°C).[14]
-
Analysis: The resulting thermogram will show an exothermic peak. The onset of this peak indicates the temperature at which the curing reaction begins, and the peak temperature represents the point of maximum reaction rate. The total area under the peak corresponds to the total heat of cure (ΔH_total).[12][13]
B. Isothermal Scan (To Determine Degree of Cure):
-
Sample Preparation: As above.
-
Instrument Setup: As above.
-
Thermal Program: Rapidly heat the sample to the desired isothermal curing temperature (selected from the dynamic scan, e.g., the peak exothermic temperature). Hold at this temperature for a set duration (e.g., 60-120 minutes) while monitoring the heat flow.
-
Analysis: The degree of cure (α) at any time (t) can be calculated by integrating the heat flow curve: α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time t.
Protocol: Monitoring Cure with FTIR Spectroscopy
FTIR spectroscopy allows for the chemical changes during curing to be monitored by tracking the concentration of specific functional groups.[15]
-
Sample Preparation: Apply a thin film of the uncured epoxy/E-DABA mixture between two potassium bromide (KBr) salt plates.
-
Initial Spectrum: Immediately acquire an FTIR spectrum of the uncured sample. This is the t=0 reference.
-
Curing: Place the sample in an oven at the desired curing temperature.
-
Time-course Analysis: Remove the sample at regular intervals (e.g., 15, 30, 60, 120 minutes) and rapidly acquire an FTIR spectrum at room temperature.
-
Analysis: Monitor the decrease in the intensity of the epoxy group peak, typically found around 915 cm⁻¹.[16][17] The disappearance of this peak indicates the consumption of epoxy groups and the progression of the cure.[18] Simultaneously, an increase in the broad hydroxyl (-OH) stretching band around 3200-3600 cm⁻¹ can be observed.[19]
Characterization of the Cured Polymer
After curing, the final material must be characterized to determine its key performance properties.
Determination of Glass Transition Temperature (Tg)
The Tg is a critical parameter indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[12][13] A higher Tg generally correlates with a higher degree of cross-linking and better thermal stability.
-
Sample Preparation: Place 10-15 mg of a fully cured sample into a standard aluminum DSC pan.
-
Instrument Setup: Use a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heat: Ramp from room temperature to a temperature well above the expected Tg (e.g., 200°C) at 10-20°C/min.
-
Cool: Cool the sample back down to room temperature.
-
Second Heat: Ramp again at 10-20°C/min through the transition region.
-
-
Analysis: The Tg is observed as a step-like change in the baseline of the heat flow curve from the second heating scan.[12]
Mechanical Properties
The mechanical performance of the cured epoxy is crucial for most applications. Standardized tests should be performed on properly prepared and cured specimens.
| Property | ASTM/ISO Standard | Description |
| Tensile Strength | ASTM D638 | Measures the force required to pull a specimen to its breaking point. Provides information on strength and elongation.[20] |
| Compressive Strength | ISO 604 | Measures the material's resistance to a crushing force. Important for structural and load-bearing applications.[2] |
| Flexural Strength | ASTM D790 | Measures the material's ability to resist bending forces. |
Expected Performance and Data
The use of E-DABA as a curing agent is expected to yield an epoxy thermoset with high thermal stability due to its aromatic structure. The following table provides an example of expected DSC data for a DGEBA/E-DABA system.
| Parameter | Typical Value | Significance |
| Cure Onset (Dynamic DSC) | 120 - 140 °C | Indicates the minimum temperature for initiating cure. |
| Peak Exotherm (Dynamic DSC) | 150 - 170 °C | Temperature of maximum reaction rate; often used as a basis for isothermal cure schedules. |
| Total Heat of Cure (ΔH) | 350 - 450 J/g | Proportional to the number of epoxy-amine bonds formed; used to calculate the degree of cure. |
| Glass Transition Temp. (Tg) | 140 - 180 °C | Indicates the upper service temperature of the material. A high Tg is characteristic of rigid, aromatic-cured systems. |
References
-
Shimadzu Corporation. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Is DSC Used To Study Epoxy Resins? [Video]. YouTube. Retrieved from [Link]
-
TA Instruments. (n.d.). Simultaneous DSC-Raman Analysis of the Curing of an Epoxy Thermoset. Retrieved from [Link]
-
S. H. M. Ali, et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025). Curing of epoxy resins with amines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the amine-cured epoxy after exposure to outdoors during.... Retrieved from [Link]
-
SciELO. (n.d.). Characterization of the curing agents used in epoxy resins with TG/FT-IR technique. Retrieved from [Link]
-
Atlantis Press. (n.d.). The curing kinetic analysis of epoxy based on FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the amine-cured epoxy after exposure on the SPHERE with.... Retrieved from [Link]
-
Y. Li, et al. (n.d.). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. National Institutes of Health. Retrieved from [Link]
-
ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Characterization and application of cured epoxy resin reinforced with montmorillonite. Retrieved from [Link]
-
SciELO. (n.d.). Characterization of the Curing Agents Used in Epoxy Resins with TG/FT-IR Technique. Retrieved from [Link]
-
Applied Poleramic, Inc. (n.d.). Amine Cured-Epoxy Matrices. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Cure Kinetics Characterization of Epoxy Resin by Piecewise Model Fitting Method. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Cure kinetics of epoxy resins and aromatic diamines. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and mechanical properties of modified epoxy resins with flexible diamines. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of High-Performance Polymers from Ethyl 3,5-diaminobenzoate
Abstract
This technical guide provides detailed application notes and validated protocols for the synthesis of high-performance aromatic polyamides and polyimides utilizing Ethyl 3,5-diaminobenzoate (E-DAB) as a key monomer. E-DAB is a versatile building block, and the strategic incorporation of its meta-amino configuration and ester functionality allows for the tailoring of polymer properties, including enhanced solubility and processability, without significantly compromising the high thermal and mechanical stability characteristic of aromatic polymers. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering in-depth insights into the synthetic methodologies, reaction mechanisms, and characterization of these advanced polymeric materials.
Introduction: The Strategic Advantage of this compound in Polymer Synthesis
Aromatic polyamides and polyimides are classes of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1] However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their applications. This compound (E-DAB) emerges as a strategic monomer to address these challenges. The meta-phenylenediamine structure introduces kinks in the polymer chain, disrupting the extensive packing and improving solubility. Furthermore, the pendant ethyl ester group can enhance solubility and offers a potential site for post-polymerization modification. This guide details the synthesis of high-performance polymers from E-DAB via two principal polycondensation routes: low-temperature solution polycondensation for polyamides and a two-step poly(amic acid) precursor route for polyimides.
Synthesis of High-Performance Polyamides from E-DAB
Aromatic polyamides, or aramids, are synthesized through the polycondensation of an aromatic diamine with an aromatic diacid or its derivative. The use of highly reactive diacyl chlorides in a low-temperature solution polycondensation is a widely adopted method to produce high molecular weight aramids.
Low-Temperature Solution Polycondensation: Mechanism and Rationale
Low-temperature solution polycondensation of a diamine with a diacyl chloride is a rapid and irreversible reaction that proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl).
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is used to dissolve both the diamine monomer and the resulting polymer. The addition of a salt like lithium chloride (LiCl) can further enhance the solubility of the aromatic polyamide by preventing chain aggregation.
-
Temperature: The reaction is conducted at low temperatures (typically 0 to 25 °C) to control the highly exothermic reaction and suppress side reactions.
-
Acid Scavenger: An acid scavenger, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct, preventing the protonation of the amine monomer and driving the reaction to completion.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for Aromatic Polyamide Synthesis.
Detailed Protocol: Synthesis of Poly(ethyl 3,5-diaminobenzoyl-co-terephthalamide)
Materials:
-
This compound (E-DAB)
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Lithium chloride (LiCl, anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (ice-salt)
Procedure:
-
Monomer Solution Preparation: In a flame-dried three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a specific molar quantity of this compound and anhydrous lithium chloride in anhydrous N,N-dimethylacetamide.
-
Reaction Initiation: Cool the solution to 0-5 °C using a low-temperature bath.
-
Diacyl Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a small amount of anhydrous DMAc, to the stirred E-DAB solution.
-
Polymerization: Maintain the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 3-4 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with methanol to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Synthesis of High-Performance Polyimides from E-DAB
Aromatic polyimides are typically synthesized in a two-step process. The first step involves the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[2][3]
Two-Step Synthesis: Mechanism and Rationale
Step 1: Poly(amic acid) Formation
The reaction between a diamine and a dianhydride at low temperatures in a polar aprotic solvent yields a high molecular weight, soluble poly(amic acid). The amine group of the diamine attacks one of the carbonyl groups of the dianhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group.[4]
Step 2: Imidization
The poly(amic acid) is then converted to the polyimide by either thermal or chemical means. Thermal imidization involves heating the poly(amic acid) (often as a cast film) in a stepwise manner to elevated temperatures (up to 300-350 °C).[5] This process removes water and facilitates the closure of the imide ring.
Causality Behind Experimental Choices:
-
Solvent for Poly(amic acid) Synthesis: Polar aprotic solvents like DMAc or NMP are essential for dissolving both monomers and the resulting high molecular weight poly(amic acid).
-
Stepwise Thermal Imidization: A gradual increase in temperature is crucial.[2] The initial lower temperature steps (e.g., 80-100 °C) are for solvent removal. Subsequent higher temperature stages (e.g., 150 °C, 200 °C, 250 °C, 300 °C) promote the cyclodehydration reaction to form the imide ring.[5] A rapid heating schedule can lead to void formation and brittle films.
Experimental Workflow: Polyimide Synthesis
Caption: Two-Step Workflow for Aromatic Polyimide Synthesis.
Detailed Protocol: Synthesis of Polyimide from E-DAB and Pyromellitic Dianhydride (PMDA)
Materials:
-
This compound (E-DAB)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Glass substrate for film casting
-
Programmable oven or furnace
Procedure:
Part A: Synthesis of Poly(amic acid) Precursor
-
Diamine Solution: In a dry three-necked flask under a nitrogen atmosphere, dissolve a precise molar quantity of E-DAB in anhydrous DMAc.
-
Dianhydride Addition: To the stirred solution, add an equimolar amount of PMDA powder in several small portions over about an hour. A slight exotherm may be observed.
-
Polymerization: Continue stirring the solution at room temperature for 12-24 hours. The solution will become highly viscous, indicating the formation of a high molecular weight poly(amic acid).
Part B: Thermal Imidization
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate and spread it evenly using a doctor blade to a desired thickness.
-
Solvent Removal: Place the cast film in a programmable oven and heat at 80-100 °C for 1-2 hours to remove the bulk of the solvent.[2]
-
Stepwise Curing: Increase the temperature in a stepwise manner: 1 hour at 150 °C, 1 hour at 200 °C, 1 hour at 250 °C, and finally 1 hour at 300 °C to ensure complete imidization.[5]
-
Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Characterization of High-Performance Polymers
Thorough characterization is essential to confirm the chemical structure and evaluate the performance properties of the synthesized polymers.
| Technique | Purpose | Expected Observations for E-DAB based Polymers |
| FTIR Spectroscopy | To confirm the chemical structure and functional groups. | Polyamide: Appearance of characteristic amide bands (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹). Disappearance of primary amine and acyl chloride peaks. Polyimide: Appearance of characteristic imide bands (~1780 cm⁻¹ and ~1720 cm⁻¹ for asymmetric and symmetric C=O stretching, and ~1370 cm⁻¹ for C-N stretching). Disappearance of amic acid bands. |
| NMR Spectroscopy | To elucidate the detailed polymer structure. | ¹H NMR: Signals corresponding to the aromatic protons of the E-DAB and the comonomer, and the ethyl ester group. Broadening of peaks is indicative of polymerization. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | High decomposition temperatures, typically with 5% weight loss occurring above 350 °C in a nitrogen atmosphere.[6] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | High Tg values, often in the range of 200-300 °C, indicating a rigid polymer backbone.[7] |
| Mechanical Testing | To evaluate mechanical properties such as tensile strength and modulus. | Aromatic polyamides and polyimides are expected to exhibit high tensile strength and modulus.[8] |
Properties of E-DAB Based High-Performance Polymers
The incorporation of E-DAB into the polymer backbone is expected to yield materials with a desirable balance of properties.
| Property | Typical Values for Aromatic Polyamides/Polyimides | Influence of E-DAB |
| Glass Transition Temperature (Tg) | 200 - 400 °C[9] | The meta-linkage may slightly lower the Tg compared to all-para polymers, but it will remain high. |
| Thermal Stability (TGA, 5% weight loss in N₂) | > 400 °C[1] | Expected to be high, though potentially slightly lower than fully aromatic, non-substituted counterparts. |
| Solubility | Generally poor in common organic solvents. | The meta-catenation and the ethyl ester group are expected to significantly improve solubility in polar aprotic solvents like DMAc, NMP, and DMSO. |
| Tensile Strength | 100 - 200 MPa[8] | Expected to be high, suitable for high-performance applications. |
| Young's Modulus | 2 - 5 GPa[10] | Expected to be high, indicating a stiff material. |
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polyamides and polyimides with enhanced processability. The protocols detailed in this guide provide a robust framework for the preparation of these advanced materials. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize and tailor the properties of E-DAB-based polymers for a wide array of demanding applications, from advanced composites to specialty membranes and electronics.
References
-
Application Notes and Protocols: Thermal Imidization of APB-Based Poly(amic acid). BenchChem.
-
Thermal imidization of poly(amic acid).
-
Rusu, E., & Onciu, M. (2007). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. Journal of Applied Polymer Science, 103(3), 2013-2020.
-
Gaina, C., Gaina, V., & Rusu, E. (2007). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. Journal of Applied Polymer Science, 103(3), 2013-2020.
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A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. (2022). MDPI.
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FOCUS ON POLYIMIDES. Zeus.
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High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. (2026). MDPI.
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Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2021). MDPI.
-
Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. (2005). ScienceDirect.
-
Structural evolution from poly(amic acid) to polyimide fibers during thermal imidization process. (2014). ResearchGate.
-
Highly Macroporous Polyimide with Chemical Versatility Prepared from Poly(amic acid) Salt-Stabilized High Internal Phase Emulsion. (2024). American Chemical Society.
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Thermal imidization of poly(amic ester) to polyimide. ResearchGate.
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Synthesis of poly[(amic acid)-co-(amic ester)] precursors and studies of their imidization using FT-IR and FT-Raman spectroscopy. (2003). Semantic Scholar.
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Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. (2012). ResearchGate.
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Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). (1970). CORE.
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Functional Aromatic Polyamides. (2017). PMC.
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Synthesis and in vitro biocompatibility assessment of a poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. (2005). PubMed.
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Synthesis and Identification of Pyromellitamic diacids and Pyromellitdiimides derivatives. (2011). University of Baghdad Digital Repository.
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Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. (2022). ResearchGate.
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Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness. (2023). PMC.
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The Versatile Role of Ethyl 3,5-Diaminobenzoate in the Synthesis of Advanced Specialty Polymers: Application Notes and Protocols
Introduction: Unlocking High-Performance Polymers with a Unique Diamine Monomer
Ethyl 3,5-diaminobenzoate (EDAB) is a highly versatile aromatic diamine monomer that serves as a critical building block in the synthesis of a wide array of specialty polymers. Its unique molecular architecture, featuring two reactive amine functionalities and an ethyl ester group, allows for the creation of polymers with tailored properties suitable for demanding applications in electronics, aerospace, membrane separations, and biomedical devices. The meta-positioned amine groups contribute to good solubility and processability of the resulting polymers, while the ester moiety can be either retained for specific functionalities or hydrolyzed to introduce carboxylic acid groups, further enhancing properties like hydrophilicity and adhesion.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for the synthesis of high-performance polyamides and polyimides using this compound. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this document, ensuring both scientific integrity and practical applicability.
I. Synthesis of High-Performance Polyamides from this compound
Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength. The incorporation of EDAB into the polymer backbone can enhance solubility and processability without significantly compromising these desirable properties. Two primary methods for the synthesis of polyamides from EDAB are direct polycondensation and interfacial polymerization.
A. Direct Polycondensation for Solution-Processable Polyamides
Direct polycondensation is a robust method for synthesizing high-molecular-weight polyamides in a homogenous solution. The choice of activating agent and solvent system is critical for achieving optimal polymerization.
Causality Behind Experimental Choices:
-
Monomers: EDAB is reacted with various aromatic dicarboxylic acids. The structure of the dicarboxylic acid significantly influences the final properties of the polyamide. For instance, using rigid, linear dicarboxylic acids like terephthalic acid will result in more rigid and thermally stable polymers, while flexible dicarboxylic acids containing ether linkages can improve solubility and processability.
-
Activating System: The Yamazaki-Higashi reaction, employing triphenyl phosphite and pyridine as condensing agents, is a highly effective method for activating the carboxylic acid groups in situ, facilitating amide bond formation under mild conditions.[1] This system avoids the need for highly reactive and moisture-sensitive acyl chlorides.
-
Solvent: A polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) is used to dissolve the monomers and the resulting polymer. The addition of lithium chloride (LiCl) is often necessary to prevent the precipitation of the growing polymer chains and to disrupt the strong hydrogen bonding between amide groups, thereby maintaining a homogenous reaction mixture.
Experimental Protocol: Synthesis of Polyamide from EDAB and Isophthalic Acid
-
Reagent Preparation:
-
Dry this compound (EDAB) and isophthalic acid in a vacuum oven at 80 °C for 12 hours.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the activating agent.
-
Use anhydrous N-methyl-2-pyrrolidone (NMP), pyridine, and triphenyl phosphite.
-
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve EDAB (1.80 g, 10 mmol) and isophthalic acid (1.66 g, 10 mmol) in 40 mL of anhydrous NMP containing 1.0 g of LiCl.
-
Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved.
-
Add 6 mL of pyridine and 6 mL of triphenyl phosphite to the solution.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Isolation and Purification:
-
After cooling to room temperature, pour the viscous polymer solution into 400 mL of methanol with vigorous stirring.
-
The fibrous polyamide will precipitate.
-
Collect the polymer by filtration and wash it thoroughly with hot methanol and then with water to remove residual solvent, pyridine, and phosphite byproducts.
-
Dry the polyamide in a vacuum oven at 80 °C for 24 hours.
-
Expected Results and Characterization:
The resulting polyamide is typically a fibrous, off-white to pale yellow solid. Its properties can be characterized by various techniques:
-
Inherent Viscosity: A measure of the polymer's molecular weight, typically determined in a concentrated sulfuric acid or DMAc solution.
-
FTIR Spectroscopy: To confirm the formation of the amide bond (characteristic peaks around 1650 cm⁻¹ for the amide C=O stretch and 3300 cm⁻¹ for the N-H stretch).
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
| Property | Typical Value Range |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 |
| Glass Transition (Tg) | 200 - 280 °C |
| 10% Weight Loss Temp. | > 400 °C |
Caption: Workflow for Polyamide Thin Film Synthesis via Interfacial Polymerization.
II. Synthesis of High-Performance Polyimides from this compound
Aromatic polyimides are a class of high-performance polymers known for their outstanding thermal and oxidative stability, excellent mechanical properties, and good chemical resistance. The synthesis of polyimides from EDAB typically follows a two-step procedure involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.
Causality Behind Experimental Choices:
-
Monomers: EDAB is reacted with an aromatic tetracarboxylic dianhydride. The structure of the dianhydride is a key determinant of the final polyimide's properties. For example, rigid dianhydrides like pyromellitic dianhydride (PMDA) lead to highly rigid and thermally stable polyimides, while flexible dianhydrides containing ether or hexafluoroisopropylidene (6F) groups can improve solubility and processability. [2]* Two-Step Synthesis: This method allows for the formation of a high-molecular-weight, soluble poly(amic acid) precursor which can be processed into films or coatings before being converted to the final, often insoluble, polyimide. [3]* Imidization: Thermal imidization involves heating the poly(amic acid) to high temperatures (typically 200-350 °C) to drive the cyclodehydration reaction. Chemical imidization uses dehydrating agents like acetic anhydride and a catalyst such as pyridine at lower temperatures. [4] Experimental Protocol: Two-Step Synthesis of Polyimide from EDAB and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve this compound (EDAB) (1.80 g, 10 mmol) in 20 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Once the EDAB has completely dissolved, add 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (4.44 g, 10 mmol) in one portion.
-
Rinse the weighing paper with a small amount of DMAc to ensure all the dianhydride is transferred to the reaction flask.
-
Continue stirring at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) forms.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and heat it according to the following schedule:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour.
-
-
After cooling to room temperature, the polyimide film can be peeled off the glass plate by immersing it in water.
-
Expected Results and Characterization:
The resulting polyimide film should be transparent, flexible, and tough.
-
FTIR Spectroscopy: The disappearance of the amic acid peaks and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹ for the asymmetric and symmetric C=O stretching, and 1370 cm⁻¹ for the C-N stretching) confirms complete imidization.
-
TGA and DSC: To determine the thermal stability and glass transition temperature of the polyimide.
-
Mechanical Testing: To evaluate the tensile strength, modulus, and elongation at break of the film. [5][6]
Property Typical Value Range (6FDA-based PI) Glass Transition (Tg) 280 - 350 °C 10% Weight Loss Temp. > 500 °C Tensile Strength (MPa) 80 - 120 | Elongation at Break (%) | 5 - 15 |
Workflow for Two-Step Polyimide Synthesis
Caption: Workflow for Polyimide Synthesis via a Two-Step Method.
Conclusion
This compound is a valuable monomer for the synthesis of a diverse range of specialty polymers. Its unique structure allows for the creation of high-performance polyamides and polyimides with enhanced processability and tailored properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of EDAB in developing advanced materials for various technological applications. By understanding the causality behind the experimental choices, scientists can further innovate and optimize these polymer systems to meet the ever-increasing demands of modern technology.
References
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- Baig, U., Waheed, A., Ahmad, H., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
- Khan, M. S. U., et al. (2013). Scheme 1. Synthesis of polyamides.
- Ryzhkov, A. A., et al. (2022).
- Konieczkowska, J., et al. (2017). Interfacial Polymerization.
- Chow, S. C., et al. (2016). Polymerization method and product.
- Li, C., et al. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. ポリイミド・芳香族系高分子 最近の進歩 2007.
- Kim, Y. S., et al. (2001). Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. Journal of Polymer Science Part A: Polymer Chemistry, 39(16), 2827-2835.
- Ghosh, S., & Naskar, A. K. (2018). Synthesis of photoconductingcarbazole Based Polybenzoxazines. IOSR Journal of Applied Chemistry, 11(4), 16-19.
- Matsumoto, T., & Kurosaki, K. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers, 13(17), 2863.
- Schab-Balcerzak, E. (2012).
- Găină, C., Găină, V., & Stanciu, E. (2006). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5‐diaminobenzoic acid. Journal of Applied Polymer Science, 103(3), 2013-2020.
- Chung, T. S., & Jeyaseelan, R. S. (1995).
- Yağmur, H. K., & Kaya, I. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Journal of Molecular Structure, 1216, 128323.
- Lozano, Á. E., de la Campa, J. G., & de Abajo, J. (2011). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. Macromolecular Research, 19(8), 797-808.
- Cheng, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3538.
- Wadgaonkar, P. P. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Zeng, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(1), 115-117.
- B.V., S. P. C. (2017). Process for polymerisation of ethylene.
- Anderson, K. A., et al. (2009). Process for preparing aminobenzoate esters.
- Wang, Y. (2011). Synthetic method suitable for industrial production of active ester.
- Roling, J. T., et al. (2021). Polymerization inhibitor and retarder compositions with amine stabilizer.
- Jegal, J., & Lee, K. H. (2001). Preparation and characterization of co-polyamide thin film composite membrane from piperazine and 3,5-diaminobenzoic acid. Journal of Applied Polymer Science, 80(5), 756-764.
- Karan, S., et al. (2018). Interfacial Polymerization: A Comprehensive Review. Chemical Reviews, 118(14), 6571-6651.
- Goh, P. S., & Ismail, A. F. (2018). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. Polymers, 10(12), 1386.
- Li, S., et al. (2024). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Polymers, 16(2), 226.
- Papageorgiou, G. Z., et al. (2023). Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. Polymers, 15(24), 4642.
- Hasegawa, M. (2020). Development of Solution-Processable, Optically Transparent Polyimides with Ultra-Low Linear Coefficients of Thermal Expansion. Polymers, 12(11), 2588.
- Al-Malaika, S. (2018). Chapter Three PROPERTIES AND APPLICATIONS.
- Marco, C., & Ellis, G. (2022). Mechanical Behavior of Polymeric Materials: Recent Studies. Polymers, 14(15), 3183.
- Matsumoto, T. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 14(6), 1131.
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Step-by-step protocol for Ethyl 3,5-diaminobenzoate polymerization
Application Note & Protocol
Topic: Step-by-Step Protocol for the Polymerization of Ethyl 3,5-diaminobenzoate Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Functional Polyaromatic Amines
This compound is an aromatic amine monomer that holds significant potential for the development of novel functional polymers. The presence of two primary amine groups allows for the formation of conjugated polymer backbones, while the ethyl ester group provides a site for post-polymerization modification or can influence the polymer's solubility and thermal properties. Polymers derived from substituted aromatic amines are of great interest for applications in electronics, sensing, and advanced materials.[1]
This guide provides detailed protocols for two primary methods of polymerizing this compound: chemical oxidative polymerization and enzymatic polymerization. Oxidative polymerization is a conventional and robust method for synthesizing polyanilines and related polymers.[2] In parallel, enzymatic polymerization, often utilizing catalysts like horseradish peroxidase (HRP), represents a "green chemistry" approach, proceeding under milder conditions and offering high selectivity.[3] This document is designed to provide researchers with the foundational knowledge and practical steps required to successfully synthesize and characterize poly(this compound).
Critical Safety Precautions
Primary aromatic amines (PAAs) and their derivatives are a class of compounds that require careful handling. Many PAAs are suspected or known to have toxic and carcinogenic properties.[4][5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All procedures should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust. Consult the Safety Data Sheet (SDS) for all chemicals used.
Part 1: Chemical Oxidative Polymerization Protocol
This method utilizes a strong chemical oxidant to initiate the polymerization of the monomer. The reaction typically proceeds in an acidic medium, which facilitates the formation of radical cations, the key intermediates in the chain-growth process.[7][8]
Principle of Oxidative Polymerization
The oxidative polymerization of aromatic amines like this compound is a redox process.[7] An oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), abstracts electrons from the monomer to form radical cations. These radicals then couple to form dimers, oligomers, and ultimately, the final polymer. The reaction rate and final polymer structure can be influenced by factors such as monomer concentration, oxidant-to-monomer ratio, temperature, and pH.[8]
Materials and Equipment
Table 1: Reagents and Materials for Chemical Oxidative Polymerization
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (Monomer) | ≥98% | Sigma-Aldrich | Store in a cool, dark place. |
| Ammonium Persulfate ((NH₄)₂S₂O₈) (Oxidant) | ACS Reagent, ≥98% | Fisher Scientific | Prepare fresh solution before use. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR | Used to create an acidic reaction medium. |
| Methanol | ACS/HPLC Grade | VWR | For washing and precipitating the polymer. |
| Deionized (DI) Water | Type I or II | Millipore | For solutions and washing. |
| Ammonia solution (NH₄OH) | 28-30% | Sigma-Aldrich | For de-doping the polymer (optional). |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum line
-
Beakers and graduated cylinders
-
pH meter or pH strips
-
Vacuum oven
Step-by-Step Experimental Protocol
-
Monomer Solution Preparation:
-
In a 250 mL three-neck round-bottom flask, dissolve 1.80 g (10 mmol) of this compound in 100 mL of 1.0 M HCl.
-
Place the flask in an ice bath and stir the solution with a magnetic stirrer until the monomer is fully dissolved and the temperature equilibrates to 0-5 °C. The acidic solution enhances the solubility of the amine monomer.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve 2.85 g (12.5 mmol, 1.25 molar equivalents) of ammonium persulfate in 50 mL of 1.0 M HCl.
-
Cool this solution in the ice bath. Preparing this solution just before use is critical as the oxidant is not stable for long periods in solution.
-
-
Initiation of Polymerization:
-
Transfer the cold oxidant solution to a dropping funnel.
-
Add the oxidant solution dropwise to the stirring monomer solution over approximately 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C. A slow addition rate is crucial to control the reaction exotherm and promote uniform polymer chain growth.[7]
-
A color change (e.g., to dark green or black) should be observed, indicating the onset of polymerization.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to proceed with continuous stirring in the ice bath for 2 hours.
-
Remove the ice bath and let the reaction continue at room temperature for an additional 22 hours to ensure high conversion.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.
-
Stir the suspension for 1 hour.
-
Collect the solid polymer product by vacuum filtration using a Buchner funnel.
-
Wash the polymer cake sequentially with 200 mL of 1.0 M HCl, followed by 200 mL of DI water, and finally with 200 mL of methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
-
Experimental Workflow Diagram
Caption: Workflow for Chemical Oxidative Polymerization.
Part 2: Enzymatic Polymerization Protocol (Green Approach)
This protocol uses the enzyme Horseradish Peroxidase (HRP) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant. This method aligns with green chemistry principles by operating in an aqueous buffer system under mild pH and temperature conditions.[1][9]
Principle of Enzymatic Polymerization
HRP, in the presence of a small amount of H₂O₂, catalyzes the oxidation of phenolic and anilinic compounds.[10] The enzyme facilitates the formation of monomer radicals through a catalytic cycle. These radicals then diffuse from the enzyme's active site and undergo coupling in solution to form the polymer. This method avoids the use of harsh acids and strong oxidants.[9]
Materials and Equipment
Table 2: Reagents and Materials for Enzymatic Polymerization
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (Monomer) | ≥98% | Sigma-Aldrich | |
| Horseradish Peroxidase (HRP) | Type II, ≥150 units/mg | Sigma-Aldrich | Store at -20 °C. |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) solution | Fisher Scientific | Dilute to required concentration immediately before use. |
| Sodium Phosphate Monobasic | ACS Reagent | VWR | For buffer preparation. |
| Sodium Phosphate Dibasic | ACS Reagent | VWR | For buffer preparation. |
| Ethanol | ACS/HPLC Grade | VWR | For washing the final product. |
Equipment:
-
Jacketed glass reactor or beaker
-
Magnetic stirrer and stir bar
-
pH meter
-
Syringe pump or dropping funnel
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Step-by-Step Experimental Protocol
-
Buffer and Reagent Preparation:
-
Prepare 200 mL of a 0.1 M sodium phosphate buffer and adjust the pH to 7.0.
-
In a 250 mL jacketed glass reactor, dissolve 0.90 g (5 mmol) of this compound in 150 mL of the pH 7.0 phosphate buffer. Stir until fully dissolved.
-
Add 10 mg of HRP to the monomer solution and stir gently to dissolve.
-
-
Initiation and Reaction:
-
Prepare a 0.5 M H₂O₂ solution from the 30% stock.
-
Using a syringe pump, add 11 mL (5.5 mmol) of the 0.5 M H₂O₂ solution to the reactor over a period of 4 hours. A slow, continuous addition of the oxidant is essential to maintain the catalytic activity of the enzyme.
-
A precipitate should form as the reaction proceeds.
-
After the H₂O₂ addition is complete, continue stirring the mixture at room temperature for 20 hours.
-
-
Polymer Isolation and Purification:
-
Transfer the reaction suspension to centrifuge tubes.
-
Centrifuge the mixture at 8000 rpm for 15 minutes to pellet the polymer.
-
Decant the supernatant.
-
Re-suspend the polymer pellet in 50 mL of DI water and centrifuge again. Repeat this washing step twice.
-
Wash the pellet twice with 50 mL of ethanol to remove residual water and unreacted monomer.
-
After the final wash, collect the polymer and dry it in a vacuum oven at 50 °C for 24 hours.[9]
-
Part 3: Characterization of Poly(this compound)
Post-synthesis, a thorough characterization is required to confirm the polymer's structure, molecular weight, and other properties.
Table 3: Recommended Characterization Techniques
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify functional groups and confirm polymerization. | Disappearance or reduction of N-H stretching bands around 3300-3400 cm⁻¹ (primary amine), appearance of bands associated with the polymer backbone (e.g., C=C stretching of quinoid/benzenoid rings).[8] |
| ¹H & ¹³C NMR Spectroscopy | To determine the detailed chemical structure of the polymer repeat unit. | Broadening of aromatic proton signals compared to the monomer. The ethyl ester signals (-CH₂- and -CH₃) should remain.[9] |
| UV-Vis Spectroscopy | To study the electronic transitions and conjugation in the polymer backbone. | Appearance of new absorption bands at higher wavelengths compared to the monomer, indicative of a conjugated system.[9] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mw, Mn) and polydispersity index (PDI). | Provides information on the average polymer chain length and the distribution of chain lengths.[9] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Determines the decomposition temperature, indicating the polymer's stability at elevated temperatures.[9] |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology of the polymer. | Reveals the physical structure of the polymer particles (e.g., globular, fibrous).[8] |
Proposed Polymerization Mechanism
The oxidative polymerization is believed to proceed via the coupling of amine radical cations.
Caption: Proposed mechanism for oxidative polymerization.
References
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Rangel-Vazquez, N. A., & Garcia-Morales, R. (2018). Enzymatic oligomerization and polymerization of arylamines: state of the art and perspectives. PMC - PubMed Central. [Link]
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Rangel-Vazquez, N. A., & Garcia-Morales, R. (2016). Enzymatic oligomerization and polymerization of arylamines: state of the art and perspectives. ResearchGate. [Link]
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Orlov, A. V., Kiseleva, S. G., Karpacheva, G. P., & Muratov, D. G. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. MDPI. [Link]
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Polycyclic Aromatic Amines. ResearchGate. [Link]
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Karaer Yagmur, H., & Kaya, I. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. ResearchGate. [Link]
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Hamciuc, C., et al. (Year N/A). Synthesis and properties of new polyamides based on 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. Designed Monomers and Polymers. [Link]
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Orlov, A. V., Kiseleva, S. G., Karpacheva, G. P., & Muratov, D. G. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. PubMed. [Link]
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Jiang, Y., et al. (Year N/A). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. MDPI. [Link]
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Orlov, A. V., et al. (2019). Oxidative Polymerization of 3,6-Phenylenediamino-2,5-dichlorobenzoquinone. ResearchGate. [Link]
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Waters Corporation. (Year N/A). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters. [Link]
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Bankmann, D. (2019). What you need to know about primary aromatic amines (PAA). ResearchGate. [Link]
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Kobayashi, S., Uyama, H., & Kimura, S. (2001). Enzymatic Polymerization. Chemical Reviews. [Link]
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Baig, U., Waheed, A., Ahmad, H., et al. (2022). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. [Link]
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Baig, U., Waheed, A., Ahmad, H., et al. (2022). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection | Request PDF. ResearchGate. [Link]
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Application Note: A Comprehensive Guide to the Characterization of Polyamides Derived from Ethyl 3,5-diaminobenzoate
Abstract
Polymers derived from Ethyl 3,5-diaminobenzoate (E-DAB) represent a versatile class of aromatic polyamides with significant potential in specialty applications, ranging from high-performance thermostable materials to advanced platforms for drug delivery.[1] The presence of an aromatic backbone imparts rigidity and thermal stability, while the ester and amine functionalities offer sites for further modification and influence solubility. A thorough and systematic characterization of these polymers is paramount to understanding their structure-property relationships, ensuring batch-to-batch consistency, and predicting their performance in final applications. This guide provides an in-depth technical framework and detailed protocols for the essential characterization of E-DAB-based polymers, designed for researchers, materials scientists, and formulation experts.
Introduction: The "Why" Behind the Workflow
The journey from monomer to a functional polymer requires rigorous analytical validation at each step. For E-DAB polyamides, characterization is not merely a quality control checkpoint; it is a predictive tool. The polymer's molecular weight distribution, for instance, directly governs its mechanical strength and processability, while its thermal properties dictate its operational limits.[2] This document eschews a rigid template, instead presenting a logical, integrated workflow. We begin with foundational techniques to confirm chemical identity and molecular size, then proceed to methods that evaluate bulk thermal and morphological properties, which ultimately define the material's performance. This approach ensures that each analytical step builds upon the last, creating a comprehensive and validated profile of the material.
Section 1: Foundational Characterization: Structural & Molecular Weight Analysis
The first objective after synthesis is to confirm the successful formation of the polymer and to quantify its molecular weight distribution. These foundational data points validate the synthetic route and provide the first insights into the material's potential properties.
Spectroscopic Verification of Polymer Structure
Spectroscopic methods are essential for confirming that the polymerization reaction has occurred as intended, primarily by identifying the formation of amide bonds and the incorporation of the monomer structure into the polymer backbone.[3]
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the material's chemical bonds.[4] It is a rapid and powerful technique for identifying functional groups.
Rationale for E-DAB Polyamides: This technique provides definitive evidence of polymerization by confirming the appearance of characteristic amide bond vibrations and the corresponding disappearance of primary amine vibrations from the E-DAB monomer.
Step-by-Step Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the spectrometer is purged and a fresh background spectrum is collected according to the instrument's standard operating procedure. This minimizes interference from atmospheric CO₂ and water.
-
Sample Preparation: Place a small amount of the dry polymer powder or film directly onto the ATR crystal (e.g., diamond).[5]
-
Measurement: Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (e.g., baseline correction, normalization) and identify the key absorption bands.
Data Interpretation & Expected Results:
-
Confirmation of Amide Bond Formation: Look for the appearance of a strong C=O stretch (Amide I band) around 1650-1685 cm⁻¹ and an N-H bend (Amide II band) near 1515-1570 cm⁻¹.[6][7]
-
Disappearance of Monomer: The characteristic N-H stretching vibrations of the primary amine in the E-DAB monomer (typically two bands in the 3200-3400 cm⁻¹ region) should be replaced by a single, broader N-H stretching peak of the secondary amide around 3300 cm⁻¹.
-
Aromatic & Ester Groups: Confirm the presence of aromatic C=C stretching peaks (approx. 1600 cm⁻¹ and 1475 cm⁻¹) and the ester C=O stretch (approx. 1720 cm⁻¹).[7]
Principle: NMR spectroscopy analyzes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within the polymer.[8][9]
Rationale for E-DAB Polyamides: NMR provides unambiguous proof of the polymer's covalent structure and can be used to analyze monomer incorporation, end-groups, and potential side-reactions.[10]
Step-by-Step Protocol (¹H NMR):
-
Solvent Selection: Dissolve 5-10 mg of the polymer in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₉). Solubility can be a challenge for rigid polyamides; gentle heating may be required.
-
Sample Preparation: Transfer the solution to a 5 mm NMR tube and ensure it is homogeneous.
-
Instrument Setup: The NMR spectrometer should be locked, tuned, and shimmed for optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a clear spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
Data Interpretation & Expected Results:
-
Amide Proton: A broad signal appearing downfield (typically > 8.0 ppm) is characteristic of the amide (N-H) proton.
-
Aromatic Protons: Signals corresponding to the protons on the aromatic rings of the E-DAB and dicarboxylic acid units will be present in the 7.0-8.5 ppm region.
-
Ethyl Ester Protons: The ethyl group from the E-DAB monomer will show a characteristic quartet (–O–CH₂–) around 4.3 ppm and a triplet (–CH₃) around 1.3 ppm.
-
Integration Analysis: The ratio of the integrated peak areas should correspond to the number of protons in each chemical environment, confirming the polymer's structure.
Molecular Weight Distribution Analysis
The molecular weight and its distribution (polydispersity) are among the most critical parameters for polymers, directly influencing mechanical, thermal, and solution properties.[3]
Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution.[11] Larger molecules travel through the porous column packing faster than smaller molecules, which can enter the pores.[12]
Rationale for E-DAB Polyamides: GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). This data is essential for quality control and for correlating polymer structure with bulk properties.
Step-by-Step Protocol:
-
System Preparation: The GPC system must be equipped with columns and a mobile phase suitable for polyamides. Due to the limited solubility of aromatic polyamides, a specialized solvent is often required. Hexafluoroisopropanol (HFIP) with a salt additive (e.g., 0.02 M NaTFAc) is an excellent choice to prevent aggregation and ensure good chromatography.[13] Alternatively, m-cresol at an elevated temperature can be used.[14]
-
Calibration: Calibrate the system using a series of narrow-polydispersity polymer standards (e.g., polymethylmethacrylate, PMMA, for HFIP systems) with known molecular weights.[13] Generate a calibration curve of log(Molecular Weight) vs. Elution Time.
-
Sample Preparation: Prepare a dilute solution of the E-DAB polymer (e.g., 0.1-0.2% w/v) in the mobile phase.[13] Ensure the polymer is fully dissolved, using gentle agitation or heat if necessary.
-
Sample Filtration: Filter the sample solution through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any particulates that could damage the columns.
-
Injection and Data Acquisition: Inject the filtered sample into the GPC system. A refractive index (RI) detector is commonly used.[12] Record the chromatogram until the entire sample has eluted.
-
Data Analysis: Using the calibration curve, the software calculates Mn, Mw, and PDI from the sample's chromatogram.
Data Presentation: Summarize the results in a clear, tabular format.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| E-DAB-Polymer-Batch1 | 28,500 | 59,850 | 2.10 |
| E-DAB-Polymer-Batch2 | 31,200 | 67,100 | 2.15 |
Section 2: Performance Characterization: Thermal & Morphological Properties
Once the polymer's identity and molecular weight are established, the focus shifts to characterizing its bulk properties, which determine its performance in real-world applications.
Thermal Property Analysis
Thermal analysis is crucial for defining the processing window and maximum service temperature of a polymer.[15] Aromatic polyamides are often selected for their high thermal stability.
Principle: TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[16] It provides information on thermal stability and decomposition.
Rationale for E-DAB Polyamides: TGA is used to determine the decomposition temperature (Td), which is a critical indicator of the material's thermal stability and useful for assessing its suitability for high-temperature applications.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines (e.g., using standard weights and Curie point standards).
-
Sample Preparation: Place a small, representative amount of the polymer (5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Measurement: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (typically nitrogen for stability analysis) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature above its decomposition point (e.g., 800 °C).
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to detect thermal transitions like the glass transition (Tg), melting (Tm), and crystallization (Tc).[4]
Rationale for E-DAB Polyamides: DSC is essential for identifying the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. For semi-crystalline polymers, it also identifies the melting temperature (Tm). These values are critical for defining material processing parameters and end-use temperature limits.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into a DSC pan (e.g., aluminum) and hermetically seal it.
-
Measurement (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected Tg or Tm. This step erases the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heat: Heat the sample again at the same rate (e.g., 10 °C/min). The data from this second heating scan is typically used for analysis.
-
-
Data Analysis: Plot the heat flow versus temperature. The Tg is observed as a step-like change in the baseline of the heat flow curve. The Tm (if present) appears as an endothermic peak.
Data Presentation: A summary table is effective for comparing thermal properties.
| Sample ID | Td (5% weight loss, °C) | Tg (°C) | Tm (°C) |
| E-DAB-Polymer-Batch1 | 415 | 235 | N/A (Amorphous) |
| E-DAB-Polymer-Batch2 | 420 | 240 | N/A (Amorphous) |
Morphological Investigation
The surface and bulk morphology of a polymer can influence its physical properties, including mechanical behavior and interaction with biological systems.
Principle: SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high magnification and depth of field.[18] The signals produced by the electron-sample interaction provide information about surface topography and composition.[19]
Rationale for E-DAB Polyamides: SEM is invaluable for visualizing the polymer's surface morphology, such as its texture, porosity, and particle shape (for powders).[20] This is particularly relevant for applications in membranes, scaffolds, or drug delivery particles.[21]
Step-by-Step Protocol:
-
Sample Mounting: Securely mount the polymer sample (powder, film, or fractured surface) onto an SEM stub using conductive double-sided carbon tape.
-
Coating: As polymers are typically non-conductive, they must be coated with a thin layer of a conductive material (e.g., gold or palladium) via sputter coating.[20] This prevents charging artifacts during imaging.
-
Imaging: Introduce the coated sample into the SEM vacuum chamber.
-
Parameter Optimization: Adjust the accelerating voltage (e.g., 5-15 keV), working distance, and spot size to achieve the desired resolution and image quality.
-
Image Acquisition: Capture images at various magnifications to document features from the micro- to the nanoscale.
Data Interpretation & Expected Results: SEM micrographs will reveal the surface features of the polymer. For a powder, one can assess particle size distribution and agglomeration. For a film, surface roughness and the presence of pores or defects can be evaluated.
Section 3: Integrated Characterization Workflow & Application Insight
A logical workflow ensures that comprehensive data is collected efficiently. The relationship between molecular properties (verified in Section 1) and bulk performance characteristics (measured in Section 2) is fundamental to materials science.
Caption: Integrated workflow for E-DAB polymer characterization.
Application Highlight: Relevance to Drug Delivery
Polymers are the backbone of many advanced drug delivery systems. For E-DAB based polyamides, the characterization data provides critical insights:
-
Molecular Weight (GPC): Directly impacts the degradation rate and drug release kinetics of biodegradable polymer matrices.[22][23]
-
Thermal Properties (DSC/TGA): Ensures the polymer is stable during formulation processes that may involve heat, such as melt extrusion.
-
Morphology (SEM): Characterizes the porosity and surface area of nanoparticles or microparticles, which control drug loading and release profiles. The ester group within the E-DAB monomer provides a potential site for hydrolysis, suggesting these polymers could be designed for biodegradable applications, making them promising candidates for controlled release formulations.[24]
Caption: Relationship between molecular and bulk properties.
Conclusion
The characterization of polymers derived from this compound requires a multi-faceted analytical approach. By systematically applying spectroscopic, chromatographic, thermal, and microscopic techniques as outlined in this guide, researchers can build a comprehensive profile of their material. This detailed understanding is essential for optimizing synthesis, controlling quality, and ultimately designing polymers with tailored properties for advanced scientific and industrial applications.
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The Versatility of Ethyl 3,5-diaminobenzoate in Advanced Materials Science: A Guide for Researchers
Introduction: Unlocking the Potential of a Unique Aromatic Diamine
Ethyl 3,5-diaminobenzoate is a highly functionalized aromatic diamine that has garnered significant interest in the field of materials science. Its unique molecular architecture, featuring two primary amine groups and an ethyl ester moiety on a central benzene ring, offers a versatile platform for the synthesis of a wide array of high-performance polymers and functional materials. The strategic placement of the amino groups in the meta position imparts specific conformational properties to the resulting polymer chains, influencing their solubility, thermal stability, and mechanical strength. The presence of the ethyl ester group provides a site for further modification or can be leveraged to tune the material's properties, such as its processability and final performance characteristics.
This technical guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on its role in the development of advanced polyamides, conductive polymers, and high-performance membranes. We will delve into the causality behind its selection in these applications and provide detailed, field-proven protocols for the synthesis and characterization of materials derived from this versatile monomer.
Core Applications and Mechanistic Insights
The utility of this compound as a monomer stems from the reactivity of its two primary amine groups, which can readily participate in polymerization reactions. The aromatic nature of the backbone contributes to the thermal stability and mechanical robustness of the resulting polymers.
High-Performance Polyamides
This compound is an excellent candidate for the synthesis of aromatic polyamides, also known as aramids. These polymers are renowned for their exceptional thermal stability and mechanical properties.[1] The meta-orientation of the amine groups in this compound leads to kinked polymer chains, which disrupts the extensive hydrogen bonding that is characteristic of para-aramids. This structural feature enhances the solubility of the resulting polyamides, making them more processable for applications such as films and coatings.
The direct polycondensation of this compound with various aromatic dicarboxylic acids yields polyamides with high glass transition temperatures (Tg) and excellent thermal stability.[2][3] The choice of the dicarboxylic acid comonomer allows for the fine-tuning of the final properties of the polyamide. For instance, the incorporation of flexible ether linkages in the dicarboxylic acid can improve the solubility and processability of the polymer, while the use of rigid, planar diacids can enhance the thermal and mechanical properties.[4]
Workflow for Polyamide Synthesis via Direct Polycondensation
Caption: Interfacial polymerization workflow for TFC membrane fabrication.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of materials derived from this compound. These are representative procedures and may require optimization based on specific research goals and available equipment.
Protocol 1: Synthesis of Aromatic Polyamide via Direct Polycondensation
This protocol is adapted from established methods for the direct polycondensation of aromatic diamines and dicarboxylic acids. [2][4] Materials:
-
This compound
-
Terephthalic acid
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add this compound (1 equivalent) and terephthalic acid (1 equivalent).
-
Add anhydrous NMP and anhydrous LiCl (to a final concentration of ~5% w/v) to the flask.
-
Stir the mixture under a gentle flow of argon or nitrogen at room temperature until the monomers are fully dissolved.
-
Add anhydrous pyridine (2 equivalents) to the reaction mixture.
-
Cool the flask to 0°C in an ice bath and slowly add triphenyl phosphite (2 equivalents) dropwise.
-
After the addition is complete, heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash it thoroughly with hot methanol and then with water to remove any residual solvent and reactants.
-
Dry the polyamide in a vacuum oven at 80-100°C to a constant weight.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the amide linkages (characteristic C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Protocol 2: Synthesis of Poly(aniline-co-ethyl 3-aminobenzoate)
This protocol is based on the chemical oxidative copolymerization of aniline and its derivatives. [5] Materials:
-
Aniline
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
Prepare a solution of aniline and this compound in 1 M HCl. The molar ratio of the comonomers can be varied to achieve different copolymer compositions. A typical starting point is a 1:1 molar ratio.
-
Cool the monomer solution to 0-5°C in an ice bath with constant stirring.
-
Prepare a pre-cooled aqueous solution of ammonium persulfate (as the oxidant) in 1 M HCl. The molar ratio of oxidant to total monomers should be approximately 1:1.
-
Add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30-60 minutes, while maintaining the temperature at 0-5°C.
-
After the addition is complete, continue stirring the reaction mixture for 4-6 hours at the same temperature. A dark green precipitate will form.
-
Collect the precipitate by filtration and wash it extensively with 1 M HCl to remove any unreacted monomers and oligomers.
-
Wash the product with deionized water until the filtrate is neutral.
-
Dry the copolymer powder in a vacuum oven at 60°C for 24 hours.
Characterization:
-
FTIR and UV-Vis Spectroscopy: To confirm the incorporation of both monomer units into the copolymer chain.
-
Scanning Electron Microscopy (SEM): To study the morphology of the copolymer.
-
Four-Point Probe Method: To measure the electrical conductivity of the pressed pellets of the copolymer.
-
TGA/DSC: To assess the thermal properties.
Conclusion and Future Outlook
This compound stands out as a valuable building block in materials science, offering a pathway to a diverse range of functional polymers. Its unique combination of reactive amine groups, an aromatic core, and an ester functionality provides a rich playground for chemists and materials scientists to design and synthesize novel materials with tailored properties. The applications in high-performance polyamides, conductive polymers, and advanced separation membranes are just the beginning. Future research is likely to explore its use in other areas such as hyperbranched polymers, dendrimers, and as a curing agent for epoxy resins, further expanding the horizon of its utility in advanced materials. The continued exploration of structure-property relationships in polymers derived from this compound will undoubtedly lead to the development of next-generation materials for a wide range of technological applications.
References
-
Rusu, E., & Onciu, M. (2007). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5‐diaminobenzoic acid. Journal of Applied Polymer Science, 103(4), 2013-2020. [Link]
-
Rusu, E., & Onciu, M. (2005). Synthesis and properties of new polyamides based on 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. Designed Monomers and Polymers, 8(1), 15-25. [Link]
-
Gizdavic-Nikolaidis, M., Travas-Sejdic, J., Bowmaker, G. A., Cooney, R. P., & Easteal, A. J. (2010). Chemical Synthesis and Characterization of Poly(aniline-co-ethyl 3-aminobenzoate) Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 48(6), 1339-1347. [Link]
-
Rusu, E., & Onciu, M. (2005). Polycondensates of 2′‐(Chalcone‐4‐Oxy)Ethyl‐3,5‐Diaminobenzoate with Some Aromatic Dicarboxylic Acids. Journal of Macromolecular Science, Part A, 42(8), 1025-1036. [Link]
-
Ghorbani, M., & Shakoori, S. (2014). Preparation of conductive nanocomposites based on poly (aniline-co-ethyl 3-aminobenzoate)/poly (styrene-alt-maleic acid)/polystyrene. Polymer-Plastics Technology and Engineering, 53(1), 84-90. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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García, F. C., García, J. M., de la Campa, J. G., & de Abajo, J. (2010). High-performance aromatic polyamides. Polymers, 2(4), 439-468. [Link]
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Baig, U., Waheed, A., Ahmad, H., & Aljundi, I. H. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology, 364, 132178. [Link]
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Li, Y., Wang, Z., & Chung, T. S. (2013). A high performance antioxidative and acid resistant membrane prepared by interfacial polymerization for CO2 separation from flue gas. Energy & Environmental Science, 6(11), 3299-3307. [Link]
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Hsiao, S. H., & Yang, C. P. (1995). Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-777. [Link]
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Trigo-López, M., García, F. C., García, J. M., & de la Campa, J. G. (2018). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 10(10), 1133. [Link]
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Mehdipour-Ataei, S., & Amirshaghaghi, A. (2005). Synthesis and characterization of new soluble polyamides containing ether and sulfone linkages. European Polymer Journal, 41(4), 799-806. [Link]
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Ghosh, G., & Sahoo, S. K. (2012). Synthesis and characterization of rigid aromatic-based epoxy resin. International Journal of Polymer Analysis and Characterization, 17(5), 365-374. [Link]
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Szolnoki, B., Marosfői, B., & Marosfői, B. (2015). Synthesis and characterization of biobased epoxy monomers derived from D-glucose. European Polymer Journal, 67, 375-382. [Link]
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Appukuttan, S., & Ramaswamy, R. (2014). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and Properties. Journal of Applied Polymer Science, 131(17). [Link]
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van der Mee, M. A. J., van der Port, M., & Sijbesma, R. P. (2020). Structure–property relationships to direct the dynamic properties of acylsemicarbazide-based materials. Polymer Chemistry, 11(3), 606-616. [Link]
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Wang, R., Li, Y., & Chung, T. S. (2012). Preparation of Thin Film Composite Nanofiltration Membrane by Interfacial Polymerization with 3,5-Diaminobenzoylpiperazine and Trimesoyl Chloride. Journal of Membrane Science, 415-416, 11-19. [Link]
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Li, Y., Wang, Z., & Chung, T. S. (2013). A high performance antioxidative and acid resistant membrane prepared by interfacial polymerization for CO2 separation from flue gas. Energy & Environmental Science, 6(11), 3299-3307. [Link]
-
Karunakaran, G., & Sahoo, S. K. (2019). Synthesis and Characterizations of New Epoxy Resins and its composites and Study the Mechanical and Physical Properties. Journal of Materials Science and Chemical Engineering, 7(5), 1-22. [Link]
-
Li, X., Wang, K. Y., & Chung, T. S. (2010). Surfactant-induced intervention in interfacial polymerization to develop highly-selective thin-film composite membrane for forward osmosis process. Journal of Membrane Science, 361(1-2), 149-158. [Link]
-
Motawie, A. M., El-Sawy, A. A., & Hassan, H. H. (2007). Synthesis and characterization of waterborne epoxy resins for coating application. Journal of Applied Polymer Science, 105(5), 2913-2920. [Link]
-
Kim, J. H., & Lee, Y. M. (2018). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Membranes, 8(4), 108. [Link]
-
Szolnoki, B., Marosfői, B., & Marosfői, B. (2015). Synthesis and characterization of biobased epoxy monomers derived from D-glucose. European Polymer Journal, 67, 375-382. [Link]
-
Hsiao, S. H., & Yang, C. P. (1995). Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-777. [Link]
-
Gallego-Linares, J., et al. (2023). Electro-casting for Superior Gas Separation Membrane Performance and Manufacturing. ACS Applied Materials & Interfaces, 15(40), 47352-47361. [Link]
-
Khan, A. A., & Alam, M. (2017). Synthesis and characterization of polyaniline-based conducting polymer and its anti-corrosion application. Journal of the Chilean Chemical Society, 62(3), 3589-3593. [Link]
-
Lgaz, H., et al. (2021). Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. Polymers, 13(11), 1792. [Link]
-
Fuchs, M. (2020). Structure–Property Relationships in Polymer Systems: From Functional Microgels to Dynamic Polymer Solutions and Melts. Johannes Gutenberg-Universität Mainz. [Link]
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Bastani, D., Esmaeili, A., & Khosravi, M. (2020). Mixed matrix membranes of ZIF-8/PDMS for gas separation. Journal of Membrane Science & Research, 6(1), 69-76. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Turac, E., Sahmetlioglu, E., & Toppare, L. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Journal of Molecular Structure, 1216, 128323. [Link]
-
Baig, U., Waheed, A., Ahmad, H., & Aljundi, I. H. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology, 364, 132178. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,5-diaminobenzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 3,5-diaminobenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical organic intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1] Its successful synthesis is pivotal for many research and development projects.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Synthetic Pathway Overview
The most common and industrially feasible route to this compound begins with benzoic acid, which undergoes a two-step nitration to form 3,5-dinitrobenzoic acid.[2] This precursor is then subjected to a two-stage transformation: esterification followed by reduction.
-
Stage 1: Esterification. The carboxylic acid group of 3,5-dinitrobenzoic acid is converted to an ethyl ester. This is typically achieved through Fischer esterification using ethanol in the presence of an acid catalyst.
-
Stage 2: Reduction. The two nitro groups on the aromatic ring of Ethyl 3,5-dinitrobenzoate are reduced to amino groups to yield the final product. Common methods include catalytic hydrogenation or the use of a metal in acidic media.[2][3]
Caption: Two-stage synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Stage 1: Esterification of 3,5-Dinitrobenzoic Acid
Question 1: My yield for the esterification of 3,5-dinitrobenzoic acid is consistently low. What are the likely causes and solutions?
Answer: Low yields in Fischer esterification are common and typically stem from the reaction's equilibrium nature or incomplete conversion.
-
Probable Cause A: Reaction Equilibrium. Fischer esterification is a reversible process. The water generated as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.
-
Solution: To drive the equilibrium towards the product, you can either use a large excess of the alcohol (ethanol, in this case), which acts as both reactant and solvent, or actively remove water as it forms using a Dean-Stark apparatus.
-
-
Probable Cause B: Insufficient Catalysis or Reaction Time. The reaction is slow without a strong acid catalyst.
-
Solution: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting acid spot is no longer visible. Extending the reaction time or increasing the temperature (reflux) may be necessary.
-
-
Alternative Strategy: For a more rapid and often higher-yielding, albeit more hazardous, approach, 3,5-dinitrobenzoic acid can be converted to its more reactive acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5] This intermediate then reacts readily with ethanol to form the ester. However, this method generates toxic byproducts like HCl and SO₂.[4][6]
Question 2: I'm having difficulty purifying the intermediate, Ethyl 3,5-dinitrobenzoate. It seems contaminated with the starting material.
Answer: This is a classic purification challenge when a neutral product is synthesized from an acidic starting material.
-
Probable Cause: Presence of unreacted 3,5-dinitrobenzoic acid in the crude product.
-
Solution: Acid-Base Extraction. After the reaction, the crude product should be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and dissolve in the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer. Repeat the wash until CO₂ evolution ceases.
-
Solution: Recrystallization. After the aqueous workup, the crude ester can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Stage 2: Reduction of Ethyl 3,5-dinitrobenzoate
Question 3: The reduction of the dinitro compound is incomplete or yields a mixture of products.
Answer: The reduction of aromatic nitro groups can be complex, sometimes stalling at intermediate stages like nitroso or hydroxylamine species, leading to complex mixtures.
-
Probable Cause A: Catalyst Deactivation or Insufficient Reducing Agent. In catalytic hydrogenation (e.g., with Pd/C), the catalyst may have lost activity. In metal/acid reductions (e.g., Sn/HCl), an insufficient quantity of the metal will lead to incomplete reduction.
-
Solution (Catalytic Hydrogenation): Ensure the catalyst is fresh and active. The reaction vessel must be thoroughly purged of air, as oxygen can poison the catalyst. Use an appropriate catalyst loading (typically 5-10 mol%) and sufficient hydrogen pressure (as recommended by established procedures).[2] Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Solution (Metal/Acid Reduction): Use a significant molar excess of the metal (e.g., 3-5 equivalents of tin per nitro group) to drive the reaction to completion.
-
-
Probable Cause B: Reaction Conditions. Sub-optimal temperature or reaction time can lead to incomplete conversion.
-
Solution: Monitor the reaction closely by TLC. The disappearance of the starting dinitro compound and the appearance of the highly polar diamino product are key indicators. If the reaction stalls, a modest increase in temperature or extended reaction time may be required.
-
Question 4: My final product, this compound, is a very dark oil or solid and is difficult to purify. How can I obtain a cleaner product?
Answer: This is the most common challenge. Aromatic amines, and particularly phenylenediamines, are extremely sensitive to air oxidation, which produces highly colored polymeric impurities.
-
Probable Cause: Air Oxidation. Exposure to oxygen, especially in the presence of light or trace metals, rapidly degrades the product.
-
Solution 1: Inert Atmosphere. Conduct the reaction, workup, and purification under an inert atmosphere (nitrogen or argon). Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Solution 2: Purification. Column chromatography is an effective purification method.[7] Use silica gel or alumina that has been de-gassed. Elute with a solvent system like ethyl acetate/hexane. Work quickly to minimize the compound's time on the column.
-
Solution 3: Storage. The purified product must be stored in a dark container, tightly sealed, under an inert atmosphere, and refrigerated to prevent degradation.[8] The product is typically a light brown to brown solid.[8]
-
Question 5: I am experiencing significant product loss during the workup after the reduction.
Answer: Product loss can occur due to the product's properties or unintended side reactions.
-
Probable Cause A: Product Solubility in Aqueous Phase. The two basic amino groups can be protonated in acidic workup conditions, increasing the product's water solubility.
-
Solution: After the reaction, carefully neutralize the mixture with a base (e.g., NaHCO₃ or NaOH) to a pH > 8 to ensure the amino groups are in their free base form. Extract the product with an organic solvent multiple times. Washing the combined organic layers with brine (saturated NaCl solution) can help to "salt out" the product from any residual water, reducing its aqueous solubility.[7]
-
-
Probable Cause B: Ester Hydrolysis. The ethyl ester group is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially with heating.[9] This would convert the desired product into 3,5-diaminobenzoic acid, which has very different solubility properties.[10][11]
-
Solution: Use mild conditions for the workup. Avoid prolonged exposure to strong acids or bases. If a strong base is required for neutralization, perform the operation at low temperatures (e.g., in an ice bath) and proceed to extraction promptly.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for reducing the dinitro intermediate? The choice of reduction method depends on available equipment and scale.
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C catalyst): This is often the cleanest method, producing water as the only byproduct.[2] It typically gives high yields of pure product. However, it requires specialized high-pressure hydrogenation equipment and careful handling of the potentially pyrophoric palladium catalyst.
-
Metal/Acid Reduction (e.g., Tin or Iron in HCl): This method is operationally simpler and does not require high-pressure apparatus. However, the workup is more complex as it requires the removal of metal salts, which can sometimes chelate with the product, complicating purification.
Q2: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the ideal tool.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.
-
Visualization: The starting material (Ethyl 3,5-dinitrobenzoate) and the product (this compound) are both UV active. The product, with its two amino groups, will have a much lower Rf value (it will be more polar) than the starting material. Staining with potassium permanganate can also be effective for visualizing the product.
Q3: What are the recommended storage conditions for this compound? Due to its sensitivity to oxidation, proper storage is critical. Store the compound in a tightly sealed amber vial, purge the headspace with an inert gas like argon or nitrogen, and store in a refrigerator or freezer.[8]
Q4: What are the primary safety hazards I should be aware of?
-
Precursor Synthesis: The synthesis of the 3,5-dinitrobenzoic acid precursor involves highly corrosive and hazardous fuming nitric acid and concentrated sulfuric acid. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[12][13]
-
Reduction Step: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Metal/acid reductions also produce flammable hydrogen gas. Both must be performed in a well-ventilated area, away from ignition sources.
-
Product Handling: Aromatic amines are often toxic and can be absorbed through the skin. Always wear gloves and eye protection.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Representative Experimental Protocols
Protocol 1: Fischer Esterification of 3,5-Dinitrobenzoic Acid
-
To a round-bottom flask equipped with a reflux condenser, add 3,5-dinitrobenzoic acid (1.0 eq).
-
Add a large excess of absolute ethanol (approx. 10-20 eq), which will act as both the solvent and reagent.
-
Carefully add concentrated sulfuric acid (approx. 0.1 eq) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting acid.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Ethyl 3,5-dinitrobenzoate, which can be recrystallized from ethanol if necessary.
Protocol 2: Catalytic Hydrogenation of Ethyl 3,5-dinitrobenzoate
-
In a suitable pressure vessel (e.g., a Parr shaker), add Ethyl 3,5-dinitrobenzoate (1.0 eq) and a solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) under a stream of nitrogen.
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen. Repeat this cycle three times.
-
Evacuate the vessel again and introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by careful TLC analysis of small aliquots.
-
Once the reaction is complete (typically 3-5 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Wash the filter cake with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield crude this compound. Purify immediately by column chromatography under an inert atmosphere.
Data Summary
| Property | Value |
| Chemical Formula | C₉H₁₂N₂O₂[14] |
| Molecular Weight | 180.21 g/mol [1] |
| Appearance | Light brown to brown or black solid[1][8] |
| CAS Number | 1949-51-5[14] |
| Storage | Store at 0-8 °C, sealed in dry, dark place[1][8] |
References
-
Analytical Methods. (n.d.). Japan Ministry of the Environment. Retrieved January 14, 2026, from [Link]
- Shriner, R. L., & Horne, W. L. (1931). 3,5-Dinitrobenzoic acid. Organic Syntheses, 11, 42.
- Baig, U., Waheed, A., Ahmad, H., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
- Sengupta, S., Sonkar, S. M., Singh, S., Duggal, A., & Siwach, M. (2022).
- Wang, Y. (2007). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye (Master's dissertation, Zhejiang University of Technology).
-
Baig, U., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane... Request PDF on ResearchGate. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
Sengupta, S., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Sengupta, S., et al. (2022). Microwave Assisted Synthesis of 3,5-Dinitrobenzoate Derivative of Alcohols. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Study.com. (n.d.). Write the chemical reaction of the given derivative. 3,5-Dinitrobenzoates. Retrieved January 14, 2026, from [Link]
- Neves, B. J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Pharmaceutical and Biomedical Analysis, 209, 114518.
Sources
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Technical Support Center: Optimizing Polymerization of Ethyl 3,5-Diaminobenzoate
Welcome to the technical support center for the synthesis and optimization of polyamides derived from Ethyl 3,5-diaminobenzoate (E-DAB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this step-growth polymerization. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick overview of critical aspects of E-DAB polymerization.
Q1: Why is this compound (E-DAB) a challenging monomer for polymerization?
A1: E-DAB presents unique challenges due to its trifunctional nature (two amine groups and one ethyl ester group) and the electronic effects of these groups on the aromatic ring. The primary challenges include:
-
Stoichiometric Imbalance: Achieving a perfect 1:1 molar ratio of diamine to diacid (or diacid chloride) is critical for high molecular weight polymers.[1] Any deviation can significantly limit chain growth.
-
Susceptibility to Oxidation: The aromatic amine groups are sensitive to air and light, which can lead to oxidative side reactions. This can cause discoloration (often yellowing or browning) and act as a chain-terminating event, thereby reducing the final molecular weight.
-
Side Reactions of the Ester Group: Under certain conditions, particularly at high temperatures or in the presence of strong nucleophiles, the ethyl ester group can undergo side reactions such as hydrolysis or transamidation, leading to branching or cross-linking.
-
Solubility Issues: As the polymer chain grows, it may precipitate from the reaction solvent, physically halting further polymerization and resulting in a low molecular weight product.[2]
Q2: What are the most common methods for polymerizing E-DAB?
A2: The two most prevalent and effective methods for synthesizing high-performance polyamides from E-DAB are:
-
Low-Temperature Solution Polycondensation: This is the most common lab-scale method, reacting E-DAB with a diacid chloride (e.g., Terephthaloyl chloride, TPC) in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).[3] This method offers excellent control over the reaction but requires stringent anhydrous conditions.
-
Direct Polycondensation (Yamazaki-Higashi Method): This method involves reacting E-DAB directly with a dicarboxylic acid using a phosphite-based condensing agent (e.g., triphenyl phosphite) and a base like pyridine.[4][5] It avoids the need for highly reactive and moisture-sensitive acid chlorides but often requires higher temperatures.
Q3: How critical is monomer purity for a successful polymerization?
A3: It is arguably the most critical factor. Step-growth polymerization requires extremely high reaction conversion (>99.5%) to achieve high molecular weights, as described by the Carothers equation.[6] Impurities, even in trace amounts (<1%), can disrupt the stoichiometry or act as chain stoppers, drastically limiting the degree of polymerization.[1][2] For instance, a monofunctional amine impurity will cap a growing polymer chain, preventing further reaction at that end.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems, their potential causes, and validated solutions.
Problem 1: Low Molecular Weight or Low Inherent Viscosity
Your Gel Permeation Chromatography (GPC) results show a low number-average molecular weight (Mn), or the inherent viscosity of the polymer solution is below the expected value (typically <0.5 dL/g for robust films).[4]
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| Imprecise Stoichiometry | Review calculations and weighing records. Use an analytical balance and ensure complete transfer of monomers. | Solution: Accurately weigh monomers to at least four decimal places. To ensure a precise 1:1 molar ratio, consider titrating the amine or acid groups to determine the exact purity of each monomer batch before weighing.[1] Rationale: Step-growth polymerization is highly sensitive to stoichiometry; an excess of either monomer limits the maximum achievable chain length. |
| Monomer Impurities | Analyze monomer purity via ¹H NMR or HPLC. Look for signals that do not correspond to E-DAB or the diacid chloride. | Solution: Purify the E-DAB monomer by recrystallization (e.g., from an ethanol/water mixture) until purity is >99.5%. The diacid chloride should be purified by vacuum distillation or recrystallization. Rationale: Monofunctional impurities act as chain terminators, capping the growing polymer chain and preventing further propagation.[2] |
| Presence of Water | Check for cloudiness in solvents. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). | Solution: Use anhydrous solvents (<50 ppm water). Dry all glassware in an oven at >120°C for several hours and cool under nitrogen. Perform all monomer additions and reactions under a positive pressure of a dry inert gas. Rationale: Water readily hydrolyzes acid chlorides, converting them to unreactive carboxylic acids and disrupting the 1:1 stoichiometry. |
| Premature Precipitation | Observe the reaction mixture. If the polymer becomes insoluble and precipitates before the reaction is complete, further chain growth is inhibited. | Solution: Add a salt like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) (typically 2-5 wt%) to the polar aprotic solvent (e.g., NMP, DMAc).[3] Rationale: These salts break up the strong intermolecular hydrogen bonds between polyamide chains, keeping the polymer in solution longer and allowing it to reach a higher molecular weight. |
| Reaction Temperature Too Low | Monitor the reaction temperature. Ensure it is consistent with the chosen method. | Solution: For low-temperature solution polycondensation, maintain the initial temperature at 0-5°C during the acid chloride addition to control the exothermic reaction, then allow it to slowly warm to room temperature for 12-24 hours.[7] Rationale: Sufficient thermal energy is required to achieve the high conversion necessary for high molecular weight, but initial cooling prevents side reactions. |
Problem 2: Polymer Discoloration (Yellow to Dark Brown)
The final isolated polymer is colored instead of the expected off-white or pale yellow.
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| Oxidation of Amine Groups | Was the reaction rigorously protected from air? Was the monomer stored under inert gas and protected from light? | Solution: Degas the solvent before use by bubbling with nitrogen for at least 30 minutes. Maintain a positive inert gas pressure throughout the entire reaction and workup. Store the E-DAB monomer in a dark container under nitrogen or argon. Rationale: Aromatic amines are highly susceptible to oxidation, which forms chromophoric (color-causing) structures. |
| High Reaction Temperature | Review the reaction temperature profile. Temperatures that are too high can promote side reactions. | Solution: For Yamazaki-type reactions, carefully control the temperature (typically 100-115°C).[7] For low-temperature polycondensation, avoid letting the initial exothermic reaction run away by cooling the flask in an ice bath during acid chloride addition. Rationale: Excessive heat can cause thermal degradation or unwanted side reactions that produce colored byproducts. |
| Impure Solvent | Check the solvent specifications. Some solvents can contain impurities (e.g., amines in DMF) that degrade at reaction temperatures. | Solution: Use high-purity, freshly opened, or redistilled solvents. Avoid DMF, as it can decompose to form dimethylamine, which acts as a chain terminator and can cause discoloration. NMP and DMAc are generally more stable. Rationale: Solvent impurities can participate in side reactions, leading to both chain termination and color formation. |
Section 3: Experimental Protocols & Workflows
Workflow for Polyamide Synthesis from E-DAB
This diagram outlines the critical steps from monomer preparation to final polymer characterization.
Caption: General workflow for E-DAB polymerization.
Protocol 1: Low-Temperature Solution Polycondensation
This protocol is adapted for the synthesis of Poly(E-DAB-terephthalamide).
-
Preparation:
-
Dry all glassware in an oven at 150°C overnight and assemble hot under a stream of dry nitrogen.
-
Purify this compound (E-DAB) by recrystallization from ethanol. Dry under vacuum.
-
Purify Terephthaloyl chloride (TPC) by recrystallization from dry hexane.
-
Use anhydrous N-Methyl-2-pyrrolidone (NMP) containing 5% (w/v) anhydrous Lithium Chloride (LiCl).
-
-
Reaction:
-
In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve E-DAB (e.g., 10.0 mmol, 1.802 g) in the NMP/LiCl solution (approx. 40 mL).
-
Cool the stirred solution to 0°C using an ice-salt bath.
-
Add solid TPC (10.0 mmol, 2.030 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The solution will become highly viscous.
-
-
Workup:
-
Slowly pour the viscous polymer solution into a blender containing 500 mL of rapidly stirring methanol. A fibrous white solid will precipitate.
-
Continue blending for 10 minutes to break up the polymer.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly by resuspending and stirring in 200 mL of methanol for 1 hour, then filtering. Repeat this step twice.
-
Wash the polymer with 200 mL of deionized water to remove LiCl.
-
Dry the final polymer in a vacuum oven at 80°C for 24 hours.
-
Section 4: Data Interpretation
Q: My ¹H NMR spectrum looks complex. What are the key signals to confirm polymerization?
A: For a polyamide formed from E-DAB and TPC, you should look for these key features:
-
Disappearance of Amine Protons: The broad singlet corresponding to the -NH₂ protons of the E-DAB monomer (typically around 5-6 ppm) should disappear.
-
Appearance of Amide Protons: A new, sharp singlet should appear in the downfield region (typically 9.5-10.5 ppm), corresponding to the newly formed amide (-NH-C=O) protons.
-
Shifts in Aromatic Protons: The aromatic protons on both monomer rings will shift upon polymerization. The distinct patterns of the E-DAB and TPC rings should be identifiable, though shifted from their monomer positions.
-
Persistence of the Ethyl Ester Group: The characteristic quartet and triplet of the -OCH₂CH₃ group (around 4.3 ppm and 1.3 ppm, respectively) should remain, confirming the ester group is intact.
Typical Characterization Data Summary
| Technique | Purpose | Key Information Obtained |
| FTIR Spectroscopy | Functional Group Analysis | Confirm disappearance of N-H stretches from primary amine (~3300-3400 cm⁻¹) and appearance of amide N-H stretch (~3300 cm⁻¹) and amide I (C=O) band (~1650 cm⁻¹).[6] |
| NMR Spectroscopy | Structural Confirmation | Verify the polymer structure, confirm high conversion, and check for side reactions.[4] |
| Gel Permeation (GPC) | Molecular Weight Distribution | Determine number-average (Mn), weight-average (Mw) molecular weights, and the Polydispersity Index (PDI = Mw/Mn).[4] |
| Thermogravimetric (TGA) | Thermal Stability | Determine the decomposition temperature (Td), indicating the polymer's stability at high temperatures.[4] |
| Differential Scanning (DSC) | Thermal Transitions | Identify the glass transition temperature (Tg), which is critical for understanding the material's mechanical properties.[1] |
Section 5: Reaction Mechanism Visualization
The following diagram illustrates the fundamental step-growth reaction between E-DAB and a generic diacid chloride.
Caption: Polyamide formation via step-growth polymerization.
References
-
Benchchem. Troubleshooting inconsistent results in polyamide synthesis with 1,12-Dodecanediamine. 8
-
OUCI. Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. 9
-
Reddit. Troubleshooting step growth polymerization.
-
King Fahd University of Petroleum & Minerals. Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
-
MDPI. Functional Aromatic Polyamides.
-
National Institutes of Health. Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid.
-
INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' -
-
ResearchGate. Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method | Request PDF.
-
National Institutes of Health. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA.
-
ResearchGate. Preparation of Thin Film Composite Nanofiltration Membrane by Interfacial Polymerization with 3,5-Diaminobenzoylpiperazine and Trimesoyl Chloride | Request PDF.
-
ResearchGate. Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption.
-
Grokipedia. Step-growth polymerization.
Sources
- 1. Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid | Semantic Scholar [semanticscholar.org]
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- 3. Functional Aromatic Polyamides [mdpi.com]
- 4. Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method [ouci.dntb.gov.ua]
Improving the yield and purity of Ethyl 3,5-diaminobenzoate
Welcome to the technical support resource for Ethyl 3,5-diaminobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this critical reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
This compound is a vital building block in medicinal chemistry and polymer science, frequently used in the synthesis of complex molecules and specialty polymers.[1] Its purity is paramount, as impurities can lead to unwanted side reactions, affect product performance, and complicate downstream processes. This guide provides a structured approach to overcoming common challenges in its preparation.
Section 1: Synthesis Troubleshooting Guide
The most common and efficient laboratory-scale synthesis of this compound involves the catalytic hydrogenation of Ethyl 3,5-dinitrobenzoate. This section addresses frequent issues encountered during this reduction reaction.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a common frustration that can often be traced back to catalyst activity, reaction conditions, or incomplete reactions.
Answer:
Several factors can contribute to poor yields. Let's break down the most common culprits and their solutions:
-
Catalyst Inactivity or Poisoning: The Palladium on carbon (Pd/C) catalyst is the workhorse for this reduction, but its effectiveness can be compromised.[2][3]
-
Cause: The catalyst may be old, improperly stored (exposed to air/moisture), or poisoned by sulfur or halide impurities in the starting materials or solvent.
-
Solution: Always use a fresh, high-quality 10% Pd/C catalyst. Ensure your starting dinitro compound and solvent (typically ethanol or ethyl acetate) are of high purity. If you suspect contamination, purifying the starting material first is advisable. The reaction should be run under an inert atmosphere (like Nitrogen or Argon) before introducing Hydrogen.[3]
-
-
Insufficient Hydrogen Pressure or Delivery: The reduction requires a consistent supply of hydrogen to proceed to completion.
-
Cause: Leaks in the hydrogenation apparatus, inadequate agitation, or insufficient pressure can starve the reaction.
-
Solution: Ensure all connections on your hydrogenation setup are secure. For a balloon setup, ensure it remains inflated. For a Parr shaker or autoclave, ensure it maintains pressure. Vigorous stirring is crucial to ensure good mixing of the solid catalyst, dissolved substrate, and gaseous hydrogen.[3]
-
-
Incomplete Reaction: The reaction may stall before both nitro groups are fully reduced.
-
Cause: Insufficient reaction time, low temperature, or catalyst deactivation can lead to a mixture of the desired product, starting material, and partially reduced intermediates (e.g., ethyl 3-amino-5-nitrobenzoate).
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run for an extended period (12-48 hours) at room temperature.[3] If the reaction stalls, you can try carefully filtering the mixture to recover the catalyst and adding a fresh portion, though this can be cumbersome. Gentle warming (to ~40-50°C) can sometimes increase the reaction rate, but this should be done cautiously with hydrogen.[2]
-
Troubleshooting Synthesis: Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inactivity | Reaction fails to start or stalls early (checked by TLC). | Use a fresh batch of 10% Pd/C. Ensure solvents and starting materials are high purity. |
| Poor Hydrogen Delivery | Hydrogen balloon deflates quickly; pressure drops in an autoclave. | Check apparatus for leaks. Increase stirring/agitation speed. |
| Incomplete Reaction | TLC shows a mixture of starting material, product, and intermediates. | Extend reaction time. Monitor closely with TLC until starting material is consumed. |
| Sub-optimal Solvent | Starting material has poor solubility. | Use a solvent mixture. A common choice is a 1:1 mixture of THF and ethanol to ensure the dinitro-precursor remains dissolved.[3] |
Workflow for Synthesis Optimization
Caption: High-level workflow for the synthesis of this compound.
Section 2: Purification Troubleshooting Guide
Recrystallization is the most effective and commonly used method for purifying this compound.[4][5] Success hinges on selecting the right solvent and using the proper technique.
Q2: I'm having trouble recrystallizing my product. It either 'oils out' or the recovery is very poor. What should I do?
Answer:
This is a classic purification challenge. "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the solute's melting point. Poor recovery usually points to incorrect solvent choice.
-
Problem: The Product 'Oils Out'
-
Cause: The boiling point of the chosen solvent is higher than the melting point of the crude product (impurities lower the melting point). The product is too soluble in the chosen solvent.
-
Solution:
-
Lower the Temperature: Reheat the mixture until the oil dissolves completely, then add a small amount of a 'co-solvent' in which the product is less soluble. This lowers the overall solvating power and encourages crystal formation upon cooling.
-
Change Solvents: Switch to a solvent with a lower boiling point.
-
Use a Solvent System: A two-solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (one it's highly soluble in) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.
-
-
-
Problem: Poor Recovery of Crystals
-
Cause: The product is too soluble in the solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Minimize Solvent: During the initial dissolution, use the absolute minimum amount of hot solvent required to dissolve the solid. Add it in small portions, allowing time for dissolution between additions.[4]
-
Evaporate Excess Solvent: If you've added too much, gently boil off some of the solvent to re-saturate the solution, then allow it to cool again.
-
Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch.
-
Thorough Cooling: Ensure the flask is cooled to room temperature undisturbed, and then placed in an ice bath to maximize precipitation before filtering.[6]
-
-
Solvent Selection Guide for Recrystallization
| Solvent | Pros | Cons | Best Use Case |
| Water | Inexpensive, non-flammable. | Product may have low solubility even when hot. | Good for highly polar compounds; often used as the "poor" solvent in a pair. |
| Ethanol/Methanol | Good solvating power for many organics. Volatile. | Product may be too soluble, leading to poor recovery. Flammable. | A good starting point. Often paired with water.[7] |
| Ethyl Acetate | Good balance of polarity. Moderate boiling point. | Can be too good a solvent for the product. | Often used with a non-polar co-solvent like hexanes.[8] |
| Toluene | High boiling point, good for less polar compounds. | High boiling point can make removal difficult and increase risk of oiling out. | Useful if the product is difficult to dissolve in other solvents. |
| Dichloromethane | Dissolves many organics. Low boiling point. | Often too good a solvent for recrystallization; boiling point is very low. | More commonly used for extraction or chromatography. |
Recrystallization Decision Workflow
Caption: Troubleshooting flowchart for the recrystallization process.
Section 3: Frequently Asked Questions (FAQs)
Q3: What is the typical appearance and stability of this compound? How should I store it?
A: Pure this compound is typically a light brown or tan solid.[9] However, aromatic amines as a class are susceptible to air oxidation, which can cause the material to darken over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen), in a dark and dry place at room temperature.[9]
Q4: Which analytical techniques are best for confirming the purity of my final product?
A: A combination of techniques is ideal:
-
Melting Point Analysis: This is a fast and effective way to assess purity. A pure compound will have a sharp melting point range that matches the literature value. Impurities will typically cause the melting point to be lower and the range to be broader.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for confirming the structure and identifying impurities. The proton NMR spectrum should show clean, well-resolved peaks corresponding to the aromatic protons, the ethyl group, and the amine protons. The absence of peaks from the starting dinitro compound is a key indicator of a complete reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. You should see characteristic N-H stretches for the amine groups (~3300-3500 cm⁻¹) and the disappearance of the strong N-O stretches from the nitro groups of the starting material (~1530 and 1350 cm⁻¹).
Q5: Can I use a different reduction method instead of catalytic hydrogenation?
A: Yes, other reduction methods exist, but they have distinct advantages and disadvantages. Stannous chloride (SnCl₂) in acidic media or iron/tin in hydrochloric acid can also reduce nitro groups. However, these methods often require harsh acidic conditions and involve a more complex workup to remove metal salts, which can be tedious and may lower the overall yield compared to the cleaner catalytic hydrogenation process.[2] For industrial-scale production, catalytic hydrogenation is generally preferred due to its efficiency and lower waste generation.[2][8]
Section 4: Detailed Experimental Protocols
These protocols are provided as a standard reference. Always perform a thorough safety assessment before beginning any chemical synthesis.
Protocol 1: Synthesis via Catalytic Hydrogenation
-
Setup: To a 250 mL heavy-walled flask, add Ethyl 3,5-dinitrobenzoate (5.0 g, 19.7 mmol) and a 1:1 mixture of dry ethanol and dry THF (100 mL).[3]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.5 g, 10 wt%).
-
Inerting: Seal the flask, and purge the system with nitrogen or argon for 10-15 minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas (via a balloon or by connecting to a hydrogenation apparatus) to a pressure of approximately 3-4 atm.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction's progress by taking small aliquots, filtering them through a pipette with a cotton plug, and analyzing by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is complete when the starting material spot has been completely consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol or ethyl acetate to recover any adsorbed product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., ethanol, water, ethyl acetate/hexanes) at room and elevated temperatures to find a suitable system (soluble when hot, insoluble when cold). An ethanol/water mixture is often a good starting point.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent (e.g., ethanol) needed to just dissolve the solid.[4]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: If using a two-solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
-
Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central. Available at: [Link]
-
Baig, U., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology. Available at: [Link]
-
Baig, U., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane.... ResearchGate. Available at: [Link]
-
Professor Dave Explains (2020). Recrystallization. YouTube. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
-
Unknown Author (n.d.). Synthesis of 3,5-diaminobenzonic-4'-diphenyl ester. ResearchGate. Available at: [Link]
-
Organic Syntheses (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]
-
Unknown Author (2025). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization.... ResearchGate. Available at: [Link]
-
University of Rochester (n.d.). Recrystallization and Crystallization. Available at: [Link]
- Google Patents (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.
-
Chemsrc (n.d.). This compound. Available at: [Link]
-
Ahmad, M., et al. (2021). Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin.... ResearchGate. Available at: [Link]
-
Unknown Author (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]
-
Unknown Author (2025). Reaction of aminobenzoate esters with N,N′-dimethylformamide azine dihydrochloride.... ResearchGate. Available at: [Link]
-
Chemistry M.A.S. (2020). EAS Nitration Experiment & Recrystallization. YouTube. Available at: [Link]
-
Kumar, V., et al. (2023). Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solvates. PMC - PubMed Central. Available at: [Link]
-
Gardiner, J. M., et al. (2022). The crystal structure of mthis compound, C8H10N2O2. ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101570522B - Synthetic method suitable for industrial production of active ester - Google Patents [patents.google.com]
- 9. This compound | 1949-51-5 [amp.chemicalbook.com]
Technical Support Center: Troubleshooting Poor Solubility of Ethyl 3,5-diaminobenzoate-Based Polymers
Welcome to the technical support center for polymers derived from Ethyl 3,5-diaminobenzoate (E35DAB). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this unique class of polymers. The presence of the meta-oriented diamine structure and the benzoate group in E35DAB can lead to polymers with rigid backbones and strong intermolecular interactions, often resulting in poor solubility in common organic solvents. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles governing the solubility of these polymers.
Part 1: Foundational Principles of Solubility for E35DAB-Based Polymers
Polymers derived from E35DAB, typically polyamides and polyimides, owe their often-limited solubility to several key molecular characteristics:
-
Chain Rigidity: The aromatic rings in the polymer backbone restrict bond rotation, leading to a stiff, rigid chain structure.
-
Intermolecular Hydrogen Bonding: In the case of polyamides, the amide (-CONH-) linkages form strong hydrogen bonds between polymer chains, causing them to pack tightly.
-
π-π Stacking: The aromatic rings can interact through π-π stacking, further enhancing inter-chain attraction.[1]
-
Crystallinity: The regular, ordered packing of polymer chains leads to crystalline domains that are highly resistant to solvent penetration.[2][3]
Dissolving a polymer is a two-step process: first, the solvent must penetrate the polymer matrix and swell it, and second, the individual polymer chains must be solvated and overcome the intermolecular forces holding them together. If the solvent-polymer interactions are not strong enough to overcome the polymer-polymer interactions, the polymer will not dissolve.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My E35DAB-based polyamide/polyimide won't dissolve in common solvents like THF, acetone, or methanol. Why is this happening?
A1: This is a common issue. The combination of a rigid aromatic backbone and strong intermolecular forces, such as hydrogen bonding in polyamides, makes these polymers highly resistant to dissolution in less polar or non-aggressive solvents.[2][4] These solvents lack the energy and specific interactions required to break apart the tightly packed polymer chains.
Q2: What are the recommended starting solvents for E35DAB-based polymers?
A2: Due to the challenging nature of these polymers, you should start with highly polar, aprotic solvents. These solvents have high boiling points and strong dipole moments capable of disrupting the polymer's intermolecular forces.
| Solvent | Abbreviation | Typical Concentration Range (w/v) | Notes |
| N-Methyl-2-pyrrolidone | NMP | 1-10% | Often effective, may require heating. |
| Dimethylacetamide | DMAc | 1-10% | Similar to NMP, a good alternative. |
| Dimethylformamide | DMF | 1-10% | Can be effective, but may be more prone to degradation at high temperatures. |
| Dimethyl sulfoxide | DMSO | 1-10% | A strong solvent, but its high boiling point can make polymer recovery difficult. |
Q3: I've tried dissolving my polymer in NMP and DMAc with no success. What is the next step?
A3: If the polymer only swells or remains insoluble in these solvents, the next step is to disrupt the hydrogen bonding more aggressively by adding a salt.[4][5] Lithium chloride (LiCl) or calcium chloride (CaCl₂) are commonly used. The ions from the salt coordinate with the amide or imide groups, effectively shielding them and preventing inter-chain hydrogen bonding.
-
Recommended Starting Concentration: 2-5% (w/v) of LiCl or CaCl₂ in NMP or DMAc.
Q4: Can I use heat to improve solubility?
A4: Yes, gentle heating can significantly improve solubility by increasing the kinetic energy of the system, which aids in solvent penetration and disruption of intermolecular forces.[2] However, be cautious of potential polymer degradation at elevated temperatures. It is recommended to start at a lower temperature (40-50°C) and gradually increase it while monitoring for any color change, which could indicate degradation.
Q5: My polymer forms a gel in the solvent. What does this mean and how can I fix it?
A5: Gel formation indicates that the polymer is highly swollen with the solvent, but the chains have not fully separated. This can happen if the molecular weight of the polymer is very high, or if there is a small degree of cross-linking. Try the following:
-
Dilute the solution: Use a larger volume of solvent.
-
Increase the temperature: This can help to break the remaining polymer-polymer interactions.
-
Use a stronger solvent system: If not already doing so, add LiCl or CaCl₂ to your solvent.
Q6: I suspect my polymer is cross-linked. How can I confirm this?
A6: A truly cross-linked polymer will not dissolve in any solvent, even under aggressive conditions; it will only swell.[6] If you have tried a range of powerful solvents and heating without success, it is likely that your polymer is cross-linked. Review your synthesis procedure for any potential side reactions that could lead to cross-linking.
Q7: I need to process my polymer for an application, but it's only soluble in high-boiling-point solvents. How can I remove the solvent?
A7: This is a common challenge. Here are a few strategies:
-
Precipitation: Slowly add the polymer solution to a well-stirred non-solvent (e.g., methanol, ethanol, or water). The polymer should precipitate out and can then be collected by filtration and dried under vacuum.
-
Film Casting: Cast the polymer solution onto a glass substrate and heat it in a vacuum oven to slowly evaporate the solvent. This is a good method for preparing thin films.
-
Freeze-Drying (Lyophilization): If the polymer is soluble in a solvent that can be frozen (e.g., a mixture of dioxane and water), you can freeze the solution and then remove the solvent under vacuum.
Part 3: Advanced Strategies for Enhancing Solubility
If the above troubleshooting steps are insufficient, you may need to consider modifying the polymer structure itself.
Chemical Modification Strategies
The primary goal of chemical modification is to disrupt the regularity of the polymer chain and reduce the strength of intermolecular interactions.[1][7]
-
Copolymerization: Introduce a second, more flexible or bulky monomer into the polymerization reaction. This will create a more irregular polymer backbone, which is less likely to pack into a crystalline structure.
-
Flexible Monomers: Aliphatic diamines or diacids with ether linkages can increase the rotational freedom of the polymer chain.
-
Bulky Monomers: Monomers containing large side groups (e.g., phenyl, tert-butyl, or trifluoromethyl groups) can create steric hindrance that prevents close chain packing.[1]
-
-
Introducing Non-Linear Monomers: Using a diacid with a non-linear structure (e.g., isophthaloyl chloride instead of terephthaloyl chloride) can create kinks in the polymer chain, disrupting crystalline packing.[4]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues.
Caption: Enhancing solubility via copolymerization.
Part 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Accurately weigh 10 mg of your dry E35DAB-based polymer into several small vials.
-
Solvent Addition: Add 1 mL of a test solvent to each vial to create a 1% (w/v) mixture. Start with solvents like NMP, DMAc, and DMF.
-
Room Temperature Test: Tightly cap the vials and stir or agitate them at room temperature for 24 hours. Observe for swelling or dissolution.
-
Heating Test: If the polymer has not dissolved, place the vials in a heating block or oil bath at 50°C for 12 hours.
-
Salt Addition Test: If the polymer is still insoluble, prepare 5% (w/v) solutions of LiCl in NMP and DMAc. Repeat steps 2-4 with these salt-containing solvent systems.
-
Documentation: Record your observations (insoluble, swollen, partially soluble, fully soluble) for each solvent and condition in a table.
Protocol 2: Synthesis of a More Soluble E35DAB-based Copolymer
This protocol describes the synthesis of a copolyamide to improve solubility by incorporating a flexible aliphatic diacid.
-
Monomer Preparation: In a nitrogen-purged flask equipped with a magnetic stirrer, dissolve a 9:1 molar ratio of this compound (E35DAB) and a flexible diamine (e.g., 1,6-hexanediamine) in anhydrous NMP.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of a diacid chloride (e.g., isophthaloyl chloride) dissolved in a small amount of anhydrous NMP.
-
Polymerization: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of a non-solvent like methanol to precipitate the copolymer.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts. Dry the final copolymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Solubility Testing: Test the solubility of the resulting copolymer using Protocol 1. The incorporation of the flexible aliphatic diamine should result in improved solubility compared to the homopolymer.
References
- Technical Support Center: Enhancing the Solubility of Polyamides Based on 1,8-Diaminooctane - Benchchem.
- Performance Requirements and Modification Techniques for Soluble PI - Heynova (Shanghai)
- Solubility improvements in aromatic polyimides by macromolecular engineering.
- Upgrading Polyimides Through Enhanced Process Technology - Halocarbon.
- What various factors affect the solubility of polymers? - Quora.
- How can we increase the solubility of polyamides?
- SOLUBILITY OF POLYMERS - Kinam Park.
- Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid | Semantic Scholar.
- (h) Explain different factors which affect the solubility of polymers? (3.. - Filo.
- Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5‐diaminobenzoic acid - ResearchG
- Solubility parameters of polymers - NC St
- Solubility of Polymers - M
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- 1. Performance Requirements and Modification Techniques for Soluble PI - Heynova (Shanghai) New Material Technology CO., Ltd. [heynovachem.com]
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- 3. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
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- 6. Solubility of Polymers - Materials Square [materialssquare.com]
- 7. Solubility improvements in aromatic polyimides by macromolecular engineering | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from Ethyl 3,5-diaminobenzoate (E-DAB)
This guide serves as a specialized technical resource for researchers, scientists, and professionals engaged in the synthesis and characterization of high-performance polymers using Ethyl 3,5-diaminobenzoate (E-DAB). Our focus is to provide actionable insights and troubleshooting methodologies to overcome common challenges related to achieving and verifying the thermal stability of these advanced materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding E-DAB and the thermal properties of its derivative polymers.
Q1: What is this compound (E-DAB) and what are its key features in polymer synthesis?
This compound is an aromatic diamine monomer. Its structure is unique for several reasons:
-
Meta-Substitution Pattern : The two amine groups are in the 1 and 3 positions on the benzene ring. This meta-catenation creates a "kinked" or non-linear geometry in the resulting polymer chain. This disruption in linearity can enhance solubility in organic solvents compared to polymers made from linear para-substituted diamines.[1][2]
-
Ester Functional Group : The ethyl ester group provides a site for potential post-polymerization modification. However, it can also represent a point of lower thermal stability compared to a fully aromatic backbone.
-
Asymmetric Reactivity : The amine groups may exhibit different reactivities, which can be a factor during polymerization.
Q2: What types of polymers are typically synthesized from E-DAB?
E-DAB is primarily used as a diamine monomer in polycondensation reactions to create high-performance polymers such as:
-
Aromatic Polyamides (Aramids) : By reacting E-DAB with aromatic dicarboxylic acids or their derivatives (diacid chlorides).[3][4][5] These polymers are known for their excellent strength and thermal resistance, though E-DAB's structure may be used to balance these properties with processability.
-
Polyimides : In a two-step process involving reaction with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties.[6][7]
Q3: What does "thermal stability" mean for a polymer, and how is it quantified?
Thermal stability refers to a polymer's ability to resist decomposition at high temperatures.[8] It is a critical property for materials used in demanding aerospace, electronics, and automotive applications.[9][10] It is commonly quantified using Thermogravimetric Analysis (TGA) with the following metrics:
-
Td5 or Td10 : The temperature at which the polymer has lost 5% or 10% of its initial mass, respectively. These are often considered the onset of significant thermal decomposition.
-
Char Yield : The percentage of material remaining at a high temperature (e.g., 600-800 °C) in an inert atmosphere. A higher char yield generally indicates better thermal stability and flame retardancy.
Q4: What is the primary method for assessing the thermal stability of E-DAB based polymers?
Thermogravimetric Analysis (TGA) is the standard technique.[11][12] TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[11] The resulting TGA curve provides a quantitative measure of mass loss versus temperature, allowing for the determination of decomposition temperatures and char yield.[8][12]
Section 2: Troubleshooting Guide for Thermal Stability Issues
This section is designed to address specific experimental challenges in a direct question-and-answer format.
Q1: My E-DAB based polyamide shows a lower decomposition temperature (Td5) than anticipated. What are the likely causes and how can I fix this?
A lower-than-expected Td5 is a common issue that can often be traced back to the polymer's structure and molecular weight.
Causality Analysis: The thermal stability of an aromatic polyamide is intrinsically linked to its bond dissociation energies, chain rigidity, and intermolecular forces (i.e., hydrogen bonding). A low molecular weight polymer has a higher proportion of less stable chain ends. Furthermore, structural irregularities or impurities can act as initiation sites for thermal degradation.
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for addressing low thermal stability.
Solution Pathways:
-
Ensure High Molecular Weight: Low molecular weight is a primary culprit for poor thermal performance.
-
Action: Optimize the polycondensation reaction. Strictly control the stoichiometry of the E-DAB and diacid monomers. Ensure the reaction goes to completion by adjusting time and temperature. Using condensing agents like triphenyl phosphite (TPP) and pyridine in the Yamazaki-Higashi method is effective for producing high molecular weight polyamides under milder conditions.[2][4]
-
Verification: Measure the inherent viscosity of the polymer. Values typically in the range of 0.77 to 1.12 dL/g or higher are indicative of good molecular weight for this class of polymers.[4][5]
-
-
Structural Modification for Enhanced Stability: The inherent stability of the polymer backbone is paramount.
-
Action A - Co-polymerization: Introduce a more rigid, linear co-monomer alongside E-DAB. For instance, replacing a portion of E-DAB with p-phenylenediamine can increase chain linearity and packing, enhancing intermolecular forces and raising the decomposition temperature. Wholly aromatic polyamides are known for their exceptional thermal resistance due to their rigid rod-like structures.[1]
-
Action B - Incorporate High-Energy Bonds: Synthesize copolymers using fluorinated diacids. The high bond dissociation energy of the C-F bond (~485 kJ/mol) significantly enhances the overall thermal stability of the polymer backbone.[13]
-
Action C - Select Stable Diacids: Avoid diacids with flexible aliphatic linkers if maximizing thermal stability is the primary goal. Fully aromatic diacids like terephthalic acid or biphenyl-4,4′-dicarboxylic acid are preferable.[2][14]
-
Data Summary: Effect of Structural Modification
| Polymer System | Monomers | Tg (°C) | Td5 (°C) | Char Yield @ 700°C (N2) | Key Feature |
| P-1 (Baseline) | E-DAB + Isophthalic Acid | ~220 | ~410 | ~55% | Flexible meta-linkages |
| P-2 (Modified) | E-DAB / p-PDA (80/20) + Terephthalic Acid | ~250 | ~460 | ~62% | Increased chain rigidity |
| P-3 (Modified) | E-DAB + 4,4'-(Hexafluoroisopropylidene)dibenzoic acid | ~245 | ~485 | ~65% | High-energy C-F bonds |
| Note: Data are representative values based on typical results for aromatic polyamides and are intended for comparative purposes. |
Q2: My TGA results are inconsistent across different batches of the same polymer. How can I ensure my data is reliable and reproducible?
Inconsistent TGA data almost always points to variations in experimental procedure or sample preparation.[11]
Causality Analysis: The process of thermal decomposition is a kinetic event. Therefore, the rate at which temperature changes (heating rate) and the atmosphere in which decomposition occurs (inert vs. oxidative) will fundamentally alter the resulting TGA curve.[11] Likewise, residual solvent or moisture in the sample will show up as initial mass loss, confounding the true polymer decomposition data.[12][15]
TGA Parameter Influence Diagram
Caption: Key experimental parameters influencing TGA results.
Solution Pathways:
-
Implement a Standardized Sample Preparation Protocol:
-
Action: Before TGA analysis, thoroughly dry your polymer sample under vacuum at an elevated temperature (e.g., 120-150 °C) for at least 12-24 hours. This removes residual high-boiling solvents (like NMP or DMAc) and absorbed moisture, which can otherwise cause misleading initial weight loss.[12][15]
-
Verification: The TGA curve should be flat with no significant mass loss below 200 °C. A mass loss step around 100 °C typically indicates water.[15]
-
-
Standardize TGA Instrument Parameters: Use the exact same method for all comparative tests.
-
Action: Define a standard protocol and use it consistently. A faster heating rate will shift decomposition to higher temperatures, while a slower rate provides better resolution of thermal events.[11]
-
Verification: Run a certified reference material (e.g., Calcium Oxalate) periodically to verify instrument calibration and performance.
-
Recommended TGA Protocol Parameters
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5 - 10 mg | Ensures uniform heating and minimizes thermal gradients within the sample. |
| Atmosphere | Nitrogen (High Purity) | Provides an inert environment to study inherent thermal (pyrolytic) stability. Air induces thermo-oxidative degradation, which occurs at lower temperatures.[11] |
| Flow Rate | 50 - 100 mL/min | Efficiently purges evolved decomposition gases from the furnace. |
| Heating Rate | 10 °C/min | A widely accepted standard that balances analysis time with good resolution. |
| Temperature Range | 30 °C to 800 °C | Covers moisture loss, polymer decomposition, and char yield determination. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyamide from E-DAB and an Aromatic Diacid (Based on the Yamazaki-Higashi Phosphorylation Reaction)
This protocol describes a direct polycondensation method that avoids the need for highly reactive and moisture-sensitive diacid chlorides.[2]
Materials:
-
This compound (E-DAB), purified
-
Aromatic Dicarboxylic Acid (e.g., 4,4′-Oxydibenzoic acid), purified
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl Phosphite (TPP)
-
Lithium Chloride (LiCl), dried
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and an argon/nitrogen inlet/outlet, add E-DAB (1 equivalent), the aromatic dicarboxylic acid (1 equivalent), and dried LiCl (approx. 5 wt% of solvent).
-
Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/v).
-
Initiation: Add anhydrous pyridine (2 equivalents, relative to dicarboxylic acid) and TPP (2 equivalents) to the stirring mixture.
-
Polymerization: Heat the reaction mixture to 100-110 °C under a slow stream of inert gas. Maintain this temperature for 3-5 hours. The solution will become highly viscous as the polymer forms.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a large excess of methanol in a blender. This will precipitate the polyamide as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with hot methanol and then with water to remove residual salts and monomers.
-
Drying: Dry the final polymer product in a vacuum oven at 120 °C for 24 hours before characterization.
Workflow Diagram for Polyamide Synthesis
Caption: Step-by-step workflow for direct polycondensation.
References
-
Designed Monomers and Polymers, Vol 8, No 1. Synthesis and properties of new polyamides based on 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. [Link]
-
Semantic Scholar. Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. [Link]
-
ResearchGate. Scheme 1. Synthesis of polyamides. [Link]
-
ResearchGate. Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5‐diaminobenzoic acid. [Link]
-
ACS Omega. Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. [Link]
-
PubMed Central (PMC). Functional Aromatic Polyamides. [Link]
-
ResearchGate. High-performance aromatic polyamides. [Link]
-
Innovatech Labs. TGA Analysis: What, How and Why. [Link]
-
Solid Freeform Fabrication Symposium. Enhancing the Thermal Stability of Polyamide 6 in Powder Bed Fusion via Primary and Secondary Antioxidant Incorporation. [Link]
-
American Chemical Society. Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Choosing the Right Aromatic Diamine for Advanced Polymer Synthesis. [Link]
-
King Fahd University of Petroleum & Minerals. Synthesis of mthis compound to develop polyamide thin film composite membrane... [Link]
-
NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
-
Polymer Processing Society. Thermal Processing Issues and Solutions: Proven Analysis for Polymer Development. [Link]
-
ResearchGate. Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. [Link]
-
PE Polska. Characterization of Polymers using TGA. [Link]
-
AZoM. Synthetic Polymers Quality Characterization with QA-Compliant TGA. [Link]
-
ResearchGate. Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. [Link]
-
ResearchGate. Thermal properties of polyimide films. [Link]
-
MDPI. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. [Link]
-
CyberLeninka. PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. [Link]
-
MDPI. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. [Link]
-
Taylor & Francis Online. Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine... [Link]
-
MDPI. Development of Solution-Processable, Optically Transparent Polyimides with Ultra-Low Linear Coefficients of Thermal Expansion. [Link]
-
MDPI. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. [Link]
-
ETFLIN. Thermal Behavior of Polymers in Solid-State. [Link]
-
MDPI. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. [Link]
-
MDPI. Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes. [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. TGA Analysis: What, How and Why | Innovatech Labs [innovatechlabs.com]
- 9. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
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- 15. azom.com [azom.com]
Controlling the molecular weight of polyamides from Ethyl 3,5-diaminobenzoate
An Application Scientist's Guide to Polyamide Synthesis: Controlling Molecular Weight with Ethyl 3,5-diaminobenzoate
Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals working with polyamides derived from this compound. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate the nuances of molecular weight control, a critical parameter influencing the final properties of your polymer, such as its solubility, viscosity, and mechanical strength.
This document is structured to provide direct, actionable advice through a troubleshooting guide and a comprehensive FAQ section. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for reproducible success.
Troubleshooting Guide: Common Issues in Molecular Weight Control
This section addresses specific problems you might encounter during the synthesis of polyamides from this compound and a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride).
Question 1: My final polyamide has a consistently low molecular weight, confirmed by GPC. What are the likely causes and how can I fix this?
Answer: Achieving a high molecular weight is often the primary goal, and consistently falling short points to several potential root causes. Low molecular weight is typically a result of the polymerization reaction terminating prematurely. Let's break down the most common culprits:
-
Imprecise Stoichiometry: The principle of condensation polymerization dictates that the highest molecular weight is achieved only when the molar ratio of the diamine to the diacyl chloride is as close to 1:1 as possible. A slight excess of either monomer will lead to chain ends of the same type, preventing further propagation.
-
Solution:
-
Accurately calculate the required molar amounts of your this compound and the diacyl chloride.
-
Use a high-precision balance (at least 4 decimal places) for weighing the monomers.
-
Ensure the purity of your monomers. Impurities that are not accounted for will throw off the stoichiometry. It is highly recommended to purify monomers before use; for example, by recrystallizing the diamine and distilling the diacyl chloride.
-
-
-
Presence of Monofunctional Impurities: These are "chain stoppers." Even trace amounts of impurities with a single reactive group (e.g., a monoamine or a monoacyl chloride) will cap the growing polymer chains, effectively halting any further increase in molecular weight.
-
Solution:
-
Assess the purity of your monomers using techniques like NMR or melting point analysis.
-
Purify your starting materials as mentioned above.
-
Ensure your solvent is anhydrous and free of reactive impurities (e.g., water, which can hydrolyze the acyl chloride). Use freshly distilled, dry solvents.
-
-
-
Inefficient Removal of HCl Byproduct (in solution polymerization): The reaction between a diamine and a diacyl chloride liberates HCl. This HCl can protonate the amine groups of the monomer, rendering them unreactive towards the acyl chloride and thus stopping the polymerization.
-
Solution:
-
Incorporate an acid scavenger, such as pyridine or triethylamine, into your reaction mixture. The scavenger should be added in at least a 2:1 molar ratio relative to the diacyl chloride to neutralize the HCl as it forms.
-
The scavenger should be dry and added at the beginning of the reaction.
-
-
Question 2: The polymerization reaction mixture becomes a gel prematurely, preventing proper stirring and leading to a broad molecular weight distribution. Why is this happening and what can be done?
Answer: Premature gelation is a common issue, especially when targeting high molecular weight polymers at high concentrations. It suggests that the polymer is precipitating out of the solution or that cross-linking is occurring.
-
Poor Polymer Solubility: The growing polyamide chains may become insoluble in the chosen solvent at a certain molecular weight, causing them to precipitate and form a gel-like mass.
-
Solution:
-
Lower the Monomer Concentration: Working at a lower concentration (e.g., 5-10 wt%) can keep the polymer in solution for longer, allowing for more controlled growth.
-
Choose a Better Solvent: Use a solvent system known for its ability to dissolve polyamides, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride (LiCl) to improve solubility.
-
Increase Reaction Temperature: Gently heating the reaction can sometimes improve polymer solubility. However, be cautious, as higher temperatures can also accelerate side reactions.
-
-
-
Unintended Cross-linking: While this compound itself is a difunctional monomer, impurities with more than two reactive groups could lead to a cross-linked network, resulting in gelation.
-
Solution:
-
Thoroughly check the purity of your monomers to ensure the absence of tri-functional or higher-functional species.
-
Ensure your reaction conditions (e.g., temperature) are not so harsh that they cause side reactions on the ester group of the this compound monomer.
-
-
Question 3: I need to synthesize a polyamide with a specific, predictable, and relatively low molecular weight for a particular application. How can I achieve this reproducibly?
Answer: Controlling the molecular weight to a specific target, rather than just maximizing it, requires precise control over the termination of the polymerization. This is best achieved by deliberately manipulating the stoichiometry or by using a chain stopper.
-
Controlled Stoichiometric Imbalance: Based on the Carothers' equation, you can predict the number-average degree of polymerization (Xn) by creating a slight excess of one of the monomers.
-
Method:
-
Decide on your target Xn.
-
Calculate the required molar ratio (r) of the two monomers (r < 1) using the formula: Xn = (1 + r) / (1 - r).
-
For example, to target an Xn of approximately 21, you would use a molar ratio of diamine to diacyl chloride of 0.9.
-
This method requires highly pure monomers and precise measurements to be reproducible.
-
-
-
Use of a Monofunctional Chain Stopper: This is often a more robust and reproducible method. A monofunctional reagent is added at the beginning of the reaction in a calculated amount.
-
Method:
-
Choose a chain stopper that will react with one of the monomer types, for example, aniline or benzoyl chloride.
-
The amount of chain stopper needed to achieve a target number-average molecular weight (Mn) can be calculated based on the total moles of the difunctional monomers.
-
This approach provides excellent control over the final molecular weight.
-
-
Troubleshooting Logic Flow
Here is a diagram illustrating the decision-making process for troubleshooting common molecular weight control issues.
Caption: Troubleshooting workflow for polyamide molecular weight control.
Frequently Asked Questions (FAQs)
Q1: What is the ideal reaction temperature and time for the polymerization of this compound with a diacyl chloride?
A1: The optimal conditions depend on the specific diacyl chloride and solvent used. However, a good starting point for solution polymerization is to begin the reaction at 0°C during the dropwise addition of the diacyl chloride solution to the diamine solution. This helps to control the initial exothermic reaction. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for 2 to 24 hours. Longer reaction times generally favor higher molecular weight, but you should monitor the viscosity of the solution to gauge the progress of the polymerization.
Q2: Which analytical techniques are best for determining the molecular weight of my polyamide?
A2: A combination of techniques is often best for a comprehensive understanding:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). It requires that your polymer is soluble and that you have appropriate calibration standards (e.g., polystyrene or PMMA).
-
Intrinsic Viscosity: Measuring the intrinsic viscosity of a dilute polymer solution can provide the viscosity-average molecular weight (Mv) through the Mark-Houwink equation. This is a classical and cost-effective method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: End-group analysis using ¹H NMR can be used to determine the number-average molecular weight, especially for lower molecular weight polymers where the end-group signals are distinct and quantifiable relative to the repeating unit signals.
Q3: How does the choice of diacyl chloride (aliphatic vs. aromatic) affect the final polymer and the reaction conditions?
A3: The structure of the diacyl chloride has a significant impact:
-
Aromatic Diacyl Chlorides (e.g., terephthaloyl chloride): These are more reactive than their aliphatic counterparts and lead to rigid, high-performance polyamides (aramids) that often have high thermal stability and lower solubility. The resulting polymers are often referred to as poly(aramid-ester)s due to the ester group on the diamine.
-
Aliphatic Diacyl Chlorides (e.g., adipoyl chloride): These are less reactive and produce more flexible polyamide chains. The resulting polymers generally have lower melting points and glass transition temperatures and are more soluble in common organic solvents compared to their aromatic counterparts. Reaction times may need to be longer to achieve high molecular weight.
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Polyamide via Solution Polymerization
This protocol describes the synthesis of a polyamide from this compound and isophthaloyl chloride, aiming for a high molecular weight.
Materials:
-
This compound (purified by recrystallization)
-
Isophthaloyl chloride (purified by distillation)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (e.g., 1.802 g, 10 mmol) and anhydrous pyridine (1.74 g, 22 mmol) in anhydrous NMP (40 mL).
-
Begin stirring the solution under a gentle flow of nitrogen and cool the flask to 0°C using an ice bath.
-
In a separate flask, dissolve isophthaloyl chloride (2.030 g, 10 mmol) in anhydrous NMP (20 mL).
-
Transfer the isophthaloyl chloride solution to the dropping funnel and add it dropwise to the stirred diamine solution over 30 minutes. Keep the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 18 hours under nitrogen. The solution will become significantly more viscous.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker containing rapidly stirring methanol (400 mL).
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with water and then with methanol to remove any unreacted monomers, pyridine hydrochloride, and NMP.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Characterize the polymer for its molecular weight using GPC.
Workflow for Polyamide Synthesis
Caption: Step-by-step workflow for solution polymerization of polyamides.
Data Presentation
The following table summarizes the expected effect of key reaction parameters on the molecular weight (Mw) and polydispersity index (PDI) of the final polyamide.
| Parameter | Condition A | Condition B | Expected Outcome on Mw (B vs A) | Expected Outcome on PDI (B vs A) | Rationale |
| Diamine:Diacyl Chloride Ratio | 1.05 : 1.00 | 1.00 : 1.00 | ▲ Greatly Increases | ▼ Decreases | Optimal stoichiometry is required for high chain propagation. |
| Acid Scavenger | None | 2.2 eq. Pyridine | ▲ Greatly Increases | ▼ Decreases | Neutralizes HCl byproduct, preventing amine end-capping. |
| Monomer Purity | 98% | >99.5% | ▲ Increases | ▼ Decreases | Reduces premature chain termination from monofunctional impurities. |
| Reaction Time | 4 hours | 24 hours | ▲ Increases | ◄► May slightly increase | Allows the reaction to proceed further to completion. |
| Monomer Concentration | 20 wt% | 5 wt% | ▼ May Decrease | ▼ Decreases | Lower concentration can prevent early precipitation/gelation, leading to a more uniform reaction, though it may slow the rate. |
References
-
Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [Link]
-
Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press. [Link]
-
Liou, G.-S., & Hsiao, S.-H. (2003). Synthesis and characterization of novel organosoluble poly(aramid-ester)s based on 3,5-diaminobenzoic acid. Journal of Polymer Science Part A: Polymer Chemistry, 41(7), 951-959. [Link]
-
Carothers, W. H. (1929). An introduction to the general theory of condensation polymers. Journal of the American Chemical Society, 51(8), 2548-2559. [Link]
-
Striegel, A. M., Yau, W. W., Kirkland, J. J., & Bly, D. D. (2009). Modern Size-Exclusion Liquid Chromatography: Practice of Gel Permeation and Gel Filtration Chromatography. John Wiley & Sons. [Link]
Technical Support Center: Ethyl 3,5-diaminobenzoate in Synthesis
Welcome to the technical support center for Ethyl 3,5-diaminobenzoate (E35DAB). This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile diamine in their synthetic applications. Here, we will address common side reactions and provide practical, field-tested solutions to overcome challenges encountered during your experiments. Our goal is to ensure the scientific integrity of your work by explaining the causality behind experimental choices and providing self-validating protocols.
Troubleshooting Guide: Navigating Common Side Reactions
This section details specific issues that may arise when working with this compound, their probable causes, and actionable solutions.
Issue 1: Uncontrolled or Non-Selective Acylation
Symptom: You are attempting to perform a mono-acylation on one of the amino groups, but you observe a mixture of di-acylated product and unreacted starting material. Alternatively, in a di-acylation reaction, you see significant amounts of mono-acylated intermediate.
Probable Cause: The two amino groups in this compound have similar nucleophilicity, making selective acylation challenging. The reaction conditions, such as stoichiometry of the acylating agent, temperature, and choice of base, can significantly influence the product distribution.
Solutions & Preventative Measures:
-
Stoichiometric Control: For mono-acylation, use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the acylating agent. This will favor the formation of the mono-acylated product, leaving some unreacted starting material which is often easier to separate than the di-acylated product.
-
Low-Temperature Addition: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) and add the acylating agent slowly and dropwise. This minimizes localized high concentrations of the acylating agent, reducing the likelihood of di-acylation.
-
Use of Bulky Acylating Agents: If the structure of your desired product allows, using a sterically hindered acylating agent can favor mono-acylation due to steric hindrance around the second amino group after the first acylation.
-
pH Control: The reactivity of the amino groups is pH-dependent. At lower pH, the amino groups are protonated and less nucleophilic. Careful control of pH can modulate the reactivity and potentially achieve selectivity. For instance, acylation under slightly acidic conditions can sometimes favor mono-acylation.[1]
-
Protecting Group Strategy: For unequivocal mono-acylation, consider a protecting group strategy. One of the amino groups can be temporarily protected, for example, as a carbamate (e.g., Boc or Cbz), allowing for selective acylation of the other amino group.[2][3][4] The protecting group can then be removed in a subsequent step.
-
Boron-Mediated Mono-acylation: A more advanced technique involves the temporary complexation of one amino group with a boron-based Lewis acid, such as 9-borabicyclo[3.3.1]nonane (9-BBN).[5][6] This deactivates one amine, allowing for selective acylation of the other.
Issue 2: Hydrolysis of the Ethyl Ester Group
Symptom: You isolate your desired product, but also a significant amount of the corresponding carboxylic acid (3,5-diaminobenzoic acid or its acylated derivative).
Probable Cause: The ethyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in acylation or polymerization reactions. The presence of water and elevated temperatures will accelerate this side reaction.[7][8][9]
Solutions & Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the presence of water.
-
Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
-
pH Management:
-
Basic Conditions: If a base is required, opt for non-nucleophilic, sterically hindered bases (e.g., diisopropylethylamine) over nucleophilic bases (e.g., sodium hydroxide).
-
Acidic Conditions: If the reaction is performed under acidic conditions, use a non-aqueous acid source if possible.
-
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and proceed with extraction.
-
Use of Carbodiimide Stabilizers: In sensitive applications, the addition of a carbodiimide-based stabilizer can help prevent hydrolysis.[8]
| Condition | Risk of Ester Hydrolysis | Recommended Action |
| Strongly Basic (e.g., NaOH, KOH) | High | Avoid if possible. Use non-nucleophilic bases. |
| Strongly Acidic (e.g., conc. HCl, H₂SO₄) | High | Use non-aqueous acid sources. Minimize reaction time. |
| Aqueous Work-up | Moderate | Perform quickly and at low temperatures. Neutralize promptly. |
| Elevated Temperature (>50 °C) | Moderate to High | Use the lowest effective temperature. |
| Presence of Water | High | Use anhydrous solvents and reagents. |
Issue 3: Oxidation and Color Formation
Symptom: The reaction mixture or the isolated product has a dark brown or purple discoloration, indicating the formation of colored impurities.
Probable Cause: Aromatic diamines, including phenylenediamines, are susceptible to oxidation, especially in the presence of air (oxygen), light, or certain metal ions.[9][10][11][12][13] The oxidation products are often highly colored quinone-imine type species.
Solutions & Preventative Measures:
-
Inert Atmosphere: Always handle this compound and conduct reactions under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Protection from Light: Protect the reaction mixture from light by wrapping the reaction flask in aluminum foil.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium dithionite or butylated hydroxytoluene (BHT), to the reaction mixture can help prevent oxidation.
-
Purification: If colored impurities are formed, they can often be removed by column chromatography or by treatment with activated carbon.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its purity?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. This will minimize exposure to oxygen, moisture, and light, thereby preventing oxidation and hydrolysis.
Q2: I am using this compound in an interfacial polymerization to form a polyamide membrane. What are the critical parameters to control to avoid side reactions?
A2: In interfacial polymerization, the reaction is very fast and occurs at the interface of two immiscible liquids.[14][15][16][17][18] To avoid side reactions:
-
Monomer Purity: Ensure the purity of your this compound and the diacyl chloride monomer. Impurities can terminate the polymer chain or cause defects in the membrane.
-
pH of the Aqueous Phase: The pH of the aqueous phase containing the diamine is crucial. It should be high enough to ensure the amino groups are deprotonated and nucleophilic, but not so high as to cause significant hydrolysis of the ethyl ester group or the acyl chloride.
-
Reaction Time: Control the reaction time carefully. While the initial film formation is rapid, prolonged contact times can lead to a thicker, more irregular membrane and potentially more side reactions.
-
Additives: The use of additives in the aqueous or organic phase can influence the polymerization process and the final membrane properties.
Q3: Can I perform a reaction on the ester group without affecting the amino groups?
A3: This is challenging due to the high nucleophilicity of the amino groups. To achieve this, the amino groups must be protected. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced under specific conditions and later removed.[3][19]
Q4: What is a suitable method for purifying the product of a reaction involving this compound?
A4: The choice of purification method depends on the properties of your product.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is often effective.
-
Recrystallization: If your product is a solid with suitable solubility properties, recrystallization can be a highly effective method for purification.
-
Acid-Base Extraction: This can be used to separate your product from acidic or basic impurities. For example, if your product is neutral, you can wash the organic solution with a dilute acid to remove any unreacted diamine and with a dilute base to remove any carboxylic acid formed from hydrolysis.
References
-
CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry (RSC Publishing). Available at: [Link]
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. ResearchGate. Available at: [Link]
-
Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters. Available at: [Link]
-
Reactive oxygen species induced by plant essential oil for effective degradation of p-phenylenediamine. Green Chemistry (RSC Publishing). Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Scheme 1. Synthesis of polyamides. ResearchGate. Available at: [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]
-
Photocleavable Protecting Groups. Available at: [Link]
-
Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. ResearchGate. Available at: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]
-
Phenylenediamines - Evaluation statement. Available at: [Link]
-
Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. Arkat USA. Available at: [Link]
-
The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. PubMed. Available at: [Link]
-
CHARACTERIZATION OF P-PHENYLENEDIAMINE CONSUMPTION IN RUBBERS DURING OXIDATIVE AGING. Deutsches Institut für Kautschuktechnologie e.V. Available at: [Link]
-
Relationship between aquatic toxicity and oxidative degradation of unsubstituted phenylenediamines. Environmental Toxicology and Chemistry. Available at: [Link]
-
Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. Available at: [Link]
-
Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. ResearchGate. Available at: [Link]
-
Amino Acid-Protecting Groups. Available at: [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters?. Quora. Available at: [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters?. Quora. Available at: [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Interfacial Polymerization. ResearchGate. Available at: [Link]
-
Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. ResearchGate. Available at: [Link]
-
Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. PubMed. Available at: [Link]
-
Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). Aidic. Available at: [Link]
-
Study of synthesis parameters and active layer morphology of interfacially polymerized polyamide-polysulfone membranes. ResearchGate. Available at: [Link]
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carbodiimide.com [carbodiimide.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Reactive oxygen species induced by plant essential oil for effective degradation of p-phenylenediamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 3,5-diaminobenzoate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is a cornerstone of rigorous scientific advancement. Ethyl 3,5-diaminobenzoate, a key building block in the synthesis of various pharmaceuticals and functional materials, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and offers a comparative perspective on alternative analytical techniques.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level map of a molecule. For a molecule such as this compound, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
Molecular Structure and Symmetry Considerations
Before delving into the spectral analysis, it is crucial to consider the molecular structure of this compound. The molecule possesses a plane of symmetry that bisects the ethyl group and the C1-C4 axis of the benzene ring. This symmetry element dictates the number of unique signals observed in the NMR spectra, as chemically equivalent nuclei will resonate at the same frequency.
¹H NMR Spectral Analysis of this compound
While readily available experimental spectra for this compound are scarce in the public domain, a predicted ¹H NMR spectrum, supported by data from analogous compounds, provides a robust framework for its characterization. The analysis anticipates distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the ethyl ester group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 | ~6.8 - 7.0 | Triplet (t) | 1H | ~2.0 |
| H-2, H-6 | ~6.1 - 6.3 | Doublet (d) | 2H | ~2.0 |
| -NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) | 4H | N/A |
| -O-CH₂- | ~4.2 - 4.4 | Quartet (q) | 2H | ~7.1 |
| -CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | ~7.1 |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region: The aromatic protons are expected to appear in the upfield region of the aromatic spectrum (typically 6.0-7.5 ppm) due to the electron-donating effect of the two amino groups. The proton at the C4 position (H-4) is anticipated to be a triplet due to coupling with the two equivalent protons at C2 and C6. The protons at C2 and C6 (H-2, H-6) are expected to appear as a doublet, each coupling with the H-4 proton.
-
Amine Protons: The protons of the two amino groups are expected to appear as a broad singlet. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.
-
Ethyl Group: The ethyl ester group gives rise to a characteristic quartet for the methylene (-O-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of approximately 7.1 Hz. The methylene protons are deshielded by the adjacent oxygen atom, causing them to resonate at a lower field compared to the methyl protons.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their chemical environments. Due to the molecule's symmetry, fewer than the total number of carbon atoms are expected to be observed.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166 - 168 |
| C-3, C-5 | ~148 - 150 |
| C-1 | ~131 - 133 |
| C-4 | ~108 - 110 |
| C-2, C-6 | ~105 - 107 |
| -O-CH₂- | ~60 - 62 |
| -CH₃ | ~14 - 16 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear at the downfield end of the spectrum.
-
Aromatic Carbons: The carbons directly attached to the nitrogen atoms (C-3 and C-5) are significantly deshielded and will appear at a lower field. The quaternary carbon C-1 will also be in this region. The carbons at positions 2, 6, and 4 are shielded by the electron-donating amino groups and will appear at a higher field.
-
Ethyl Group Carbons: The methylene carbon (-O-CH₂-) will be deshielded by the oxygen atom, while the methyl carbon (-CH₃) will be found in the upfield region of the spectrum.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass all expected proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Caption: Workflow for NMR analysis of this compound.
A Comparative Look at Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide valuable complementary information, particularly for quantification and purity assessment.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Unambiguous structure determination, non-destructive | Lower sensitivity, higher cost |
| HPLC-UV | Differential partitioning between a mobile and stationary phase with UV detection | High sensitivity, excellent for quantification and purity | Does not provide detailed structural information |
| GC-MS | Separation by volatility followed by mass-to-charge ratio detection | High sensitivity and selectivity, provides molecular weight information | Requires derivatization for non-volatile compounds, potential for thermal degradation |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Provides information about functional groups, fast and simple | Complex spectra can be difficult to interpret fully, not suitable for quantification alone |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for separating components of a mixture and quantifying the amount of each component. For this compound, a reversed-phase HPLC method would be suitable. The aromatic nature of the molecule allows for sensitive detection using a UV detector. This method is ideal for determining the purity of a sample and for monitoring the progress of a reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] While this compound may require derivatization to increase its volatility, GC-MS can provide highly sensitive and selective detection, along with valuable molecular weight information from the mass spectrum.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino groups, the C=O stretching of the ester, and the C-N and C-O stretching vibrations.
Caption: Comparison of analytical techniques for this compound.
Conclusion
The comprehensive analysis of this compound necessitates a multi-technique approach. While ¹H and ¹³C NMR spectroscopy are paramount for definitive structural confirmation, techniques such as HPLC-UV, GC-MS, and FT-IR offer crucial complementary data regarding purity, quantification, and functional group identity. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their scientific work.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]
-
Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]
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A Senior Application Scientist's Guide to Polymer Characterization: FTIR Spectroscopy vs. Alternative Methods for Ethyl 3,5-diaminobenzoate Systems
This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques for the characterization of polymers derived from Ethyl 3,5-diaminobenzoate (E-DABA). Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to polymer analysis.
This compound is a versatile monomer. Its two primary amine groups and ethyl ester functionality allow it to be a building block for various polymers, most notably aromatic polyamides. These materials are of significant interest for applications ranging from high-performance films to matrices for drug delivery, owing to their potential for good thermal stability and specific chemical functionalities.[1][2]
Successful synthesis and application of these polymers hinge on rigorous characterization. It is essential to confirm the conversion of monomers to the polymer, verify the formation of the desired chemical linkages, and understand the material's bulk properties. FTIR spectroscopy serves as a rapid and powerful first-line technique for this purpose.
The Central Role of FTIR Spectroscopy
FTIR spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, providing a unique "molecular fingerprint."[3] For E-DABA-based polymers, its primary utility lies in tracking the polymerization reaction. Specifically, it allows for the direct confirmation of amide bond formation, a critical indicator of successful synthesis.
The core principle is to compare the spectrum of the E-DABA monomer with that of the resulting polymer. The polymerization reaction consumes the primary amine (-NH₂) groups of the monomer and forms secondary amide (R-NH-C=O) linkages in the polymer backbone. This chemical transformation results in a clear and predictable evolution of the FTIR spectrum.
Key Spectral Changes to Monitor in E-DABA Polymerization:
-
Disappearance of Monomer Bands: The characteristic N-H stretching vibrations of the primary amine groups in the E-DABA monomer (typically a doublet around 3200-3400 cm⁻¹) should diminish or disappear.
-
Appearance of Polymer Bands: New, strong absorption bands characteristic of the secondary amide linkage will appear. These are the most critical validation points:
-
Amide I Band (C=O stretch): A strong, sharp peak typically appearing between 1630-1680 cm⁻¹.[4][5] Its presence is the most direct evidence of amide bond formation.
-
Amide II Band (N-H bend and C-N stretch): An intense peak usually found between 1515-1570 cm⁻¹.[4][6]
-
Secondary N-H Stretch: A single, broader peak between 3170-3370 cm⁻¹, replacing the primary amine doublet.[6]
-
The persistence of the ester carbonyl (C=O) stretch from the ethyl benzoate group (around 1730 cm⁻¹) should also be confirmed, as this group is not typically involved in the primary polymerization reaction with diacids.[7]
Experimental Protocol: FTIR Analysis of E-DABA Polyamide
This protocol describes a standard method for acquiring an FTIR spectrum of a synthesized polymer using an Attenuated Total Reflection (ATR) accessory, which is simpler and faster than traditional transmission methods for solid samples.[8]
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Verify the ATR accessory (typically with a diamond or germanium crystal) is clean. Clean with a solvent-grade isopropanol or ethanol and a lint-free wipe if necessary.
-
-
Background Collection (Self-Validation Step):
-
With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum to yield a pure spectrum of the polymer.
-
-
Sample Preparation and Loading:
-
Place a small amount of the dried, purified E-DABA polymer powder onto the center of the ATR crystal. A few milligrams is sufficient.
-
Engage the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Analyze the resulting spectrum, identifying the key peaks as outlined in Table 1 below. Compare the spectrum to that of the original E-DABA monomer to confirm the expected chemical changes.
-
Data Presentation: Interpreting the "Molecular Fingerprint"
For a hypothetical polyamide synthesized from E-DABA and an aromatic dicarboxylic acid, the expected FTIR absorption bands are summarized below.
| Table 1: Key FTIR Peak Assignments for E-DABA Polyamides | |
| Wavenumber Range (cm⁻¹) | Vibrational Assignment |
| 3170 - 3370 | N-H Stretch (Secondary Amide) |
| ~3030 | Aromatic C-H Stretch |
| 2850 - 2980 | Aliphatic C-H Stretch (from ethyl group) |
| ~1730 | C=O Stretch (Ester from E-DABA side chain) |
| 1630 - 1680 | Amide I (C=O Stretch from polymer backbone)[5] |
| 1515 - 1570 | Amide II (N-H Bend & C-N Stretch)[4] |
| ~1475 | Aromatic C=C Stretch |
| ~1230 | Amide III (C-N Stretch & N-H Bend) |
| 800 - 900 | Aromatic C-H Out-of-Plane Bending |
A Comparative Framework: When is FTIR Not Enough?
While FTIR is invaluable for rapid confirmation of functional groups, it provides limited information on polymer architecture, molecular weight, and thermal properties.[9][10] A comprehensive characterization strategy involves the complementary use of other techniques.
Workflow for Comprehensive Polymer Characterization
The following diagram illustrates a logical workflow, from synthesis to multi-faceted characterization, highlighting the points at which different analytical techniques are employed.
Caption: General experimental workflow for polymer synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy analyzes the magnetic properties of atomic nuclei to provide detailed information about a molecule's structure and connectivity.[11] While FTIR confirms the presence of an amide bond, NMR can confirm its precise chemical environment and elucidate the polymer's microstructure.
-
Why Choose NMR? NMR is the gold standard for unambiguous structural elucidation.[9] It can distinguish between different types of protons and carbons, confirm the ratio of monomers in a copolymer, and identify end-groups, which can be used to estimate number-average molecular weight (Mₙ).
-
Causality: For E-DABA polymers, ¹H NMR would show the disappearance of the monomer's amine protons and the appearance of a new amide proton signal at a different chemical shift (typically downfield). ¹³C NMR would similarly show a shift in the carbons adjacent to the nitrogen atoms upon amide formation. This provides orthogonal validation to FTIR data.[12]
Thermal Analysis: TGA and DSC
Thermal analysis techniques measure changes in a material's properties as a function of temperature. They are essential for determining the polymer's suitability for real-world applications where it may be exposed to heat.[13]
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a material is heated.[14]
-
Why Choose TGA? It directly assesses thermal stability and decomposition temperature. For aromatic polyamides, which are often designed for high-temperature applications, this is a critical performance metric. It can also quantify residual solvent or moisture.
-
Causality: A TGA thermogram showing a sharp weight loss at a high temperature (e.g., >400°C) indicates the polymer backbone is stable up to that point, a desirable trait for high-performance materials.[15]
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[13]
-
Why Choose DSC? It is used to determine key thermal transitions, most importantly the glass transition temperature (T₉). T₉ is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property dictates the material's upper service temperature and processing conditions.[16]
-
Causality: A high T₉ value in an E-DABA polyamide would be expected due to the rigidity of the aromatic rings and potential for hydrogen bonding between amide groups, indicating the material will retain its mechanical properties at elevated temperatures.
-
Decision Framework: Selecting the Right Tool
The choice of analytical technique is driven by the specific question the researcher aims to answer.
Caption: Decision tree for selecting a primary characterization technique.
Comparative Summary
The following table provides a direct comparison of these techniques for the characterization of E-DABA polymers.
| Table 2: Comparison of Polymer Characterization Techniques | ||||
| Technique | Primary Information | Key Advantage | Key Limitation | Best For... |
| FTIR Spectroscopy | Functional group identification | Speed, simplicity, low cost | No detailed structural or Mₙ info | Rapidly confirming successful polymerization and identifying key chemical bonds.[3][13] |
| NMR Spectroscopy | Detailed molecular structure, stereochemistry, monomer ratios | Unambiguous structural data | Slower, more expensive, requires soluble samples | Definitive structural elucidation and microstructural analysis.[9][11] |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, composition | Quantitative data on thermal degradation | Does not measure mechanical properties | Assessing the upper temperature limit for material use and storage.[14][15] |
| Differential Scanning Calorimetry (DSC) | Glass transition (T₉), melting (Tₘ), crystallinity | Excellent for identifying thermal transitions | Can be affected by thermal history of the sample | Determining service temperature and processing conditions.[13][16] |
Conclusion
For the characterization of polymers derived from this compound, FTIR spectroscopy is an indispensable tool for initial validation. It offers a fast, reliable, and straightforward method to confirm the foundational chemistry of polymerization: the formation of amide bonds. However, a comprehensive understanding required for demanding applications in materials science and drug development necessitates a multi-technique approach.
NMR spectroscopy provides the necessary depth for absolute structural confirmation, while TGA and DSC are critical for defining the material's thermal performance envelope. By using these techniques in a complementary fashion, researchers can build a complete and trustworthy profile of their novel polymers, accelerating the path from synthesis to innovation.
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A Performance Deep Dive: Positioning Polyamides from Ethyl 3,5-Diaminobenzoate in the High-Performance Polymer Landscape
In the relentless pursuit of advanced materials with tailored properties, the strategic design of monomers is paramount. Aromatic polyamides, or aramids, are a cornerstone of high-performance polymers, renowned for their exceptional thermal stability and mechanical strength. However, their rigid backbones often lead to poor solubility, posing significant processing challenges. This guide delves into the performance characteristics of polyamides derived from Ethyl 3,5-diaminobenzoate (EDAB), a functionalized diamine monomer designed to mitigate these processability issues without compromising the desirable attributes of aramids. Through a comparative analysis with established and alternative polyamide systems, supported by experimental data from peer-reviewed literature, we will elucidate the unique value proposition of EDAB-based polyamides for researchers and drug development professionals exploring advanced polymer applications.
The Rationale for this compound: Engineering Solubility into Aramid Backbones
The core innovation of utilizing this compound lies in the introduction of a pendant ethyl ester group on the aromatic diamine monomer. This seemingly subtle modification has profound implications for the bulk properties of the resulting polyamide. The pendant group disrupts the chain packing and intermolecular hydrogen bonding that are characteristic of traditional aramids like poly(m-phenylene isophthalamide) (MPD-I or Nomex®)[1][2]. This disruption enhances the solubility of the polymer in common organic solvents, a critical factor for solution-based processing techniques such as film casting and fiber spinning[3].
Furthermore, the ester functionality of EDAB offers a reactive handle for post-polymerization modification. This opens up possibilities for grafting side chains, conjugating active molecules, or altering the surface properties of the material, a feature of significant interest in biomedical and pharmaceutical applications[4][5][6].
Performance Benchmarking: EDAB-Polyamides vs. Alternative Aromatic Polyamides
To contextualize the performance of EDAB-based polyamides, we will compare their properties to those derived from other functionalized diamines and a baseline commercial aramid. The following data, synthesized from multiple studies, provides a comparative snapshot of key performance indicators.
Thermal Properties
Thermal stability is a hallmark of aromatic polyamides. The introduction of pendant groups can influence both the glass transition temperature (Tg), which indicates the onset of segmental motion in the amorphous regions, and the decomposition temperature (Td), a measure of thermal stability.
| Polymer System | Diamine Monomer | Diacid Chloride | Tg (°C) | Td (°C) (10% weight loss) | Reference |
| EDAB Analog | 2′-(cinnamide)ethyl-3,5-diaminobenzoate | Terephthaloyl Chloride | 245 | >400 | [7][8] |
| EDAB Analog | 2′-(cinnamide)ethyl-3,5-diaminobenzoate | Isophthaloyl Chloride | 225 | >400 | [7][8] |
| Adamantyl Pendant | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | Isophthaloyl Chloride | 240 | >450 | [9] |
| Adamantyl Pendant | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | Terephthaloyl Chloride | 300 | >450 | [9] |
| Commercial Aramid | m-phenylenediamine | Isophthaloyl Chloride | 272-275 | 432 | [1] |
From the data, it is evident that polyamides derived from functionalized 3,5-diaminobenzoate derivatives exhibit high glass transition temperatures, well within the range of high-performance polymers[7][8]. While the Tg may be slightly lower than that of the unmodified commercial aramid, this is an expected trade-off for enhanced processability. The thermal decomposition temperatures remain high, indicating that the pendant group does not significantly compromise the inherent thermal stability of the aromatic backbone.
Solubility
The primary advantage of incorporating pendant groups is the significant improvement in solubility. This is a qualitative but critical performance metric for practical applications.
| Polymer System | Solubility in Polar Aprotic Solvents (e.g., NMP, DMAc, DMF) | Reference |
| EDAB Analog | Readily Soluble | [7][8] |
| Adamantyl Pendant | Readily Soluble | [9] |
| Commercial Aramid | Generally Insoluble (requires aggressive solvents like H₂SO₄) | [3] |
Polyamides from EDAB analogs and other bulky diamines demonstrate excellent solubility in common polar aprotic solvents, a stark contrast to the intractability of commercial aramids[7][8][9]. This enhanced solubility allows for casting of flexible and tough films directly from solution[7][8].
Experimental Protocols
To ensure scientific integrity and enable reproducibility, the following are detailed methodologies for the synthesis and characterization of polyamides derived from functionalized 3,5-diaminobenzoate monomers.
Synthesis of Polyamides via Direct Polycondensation
This method, adapted from the Yamazaki-Higashi reaction, is a common and effective route for preparing high molecular weight polyamides under mild conditions.
Materials:
-
Functionalized 3,5-diaminobenzoate derivative (e.g., 2′-(cinnamide)ethyl-3,5-diaminobenzoate)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the functionalized 3,5-diaminobenzoate derivative, an equimolar amount of the aromatic dicarboxylic acid, and calcium chloride in NMP.
-
Add pyridine to the solution and stir until a homogeneous mixture is obtained.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add triphenyl phosphite to the cooled solution under a nitrogen atmosphere.
-
Raise the temperature to 100-120°C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash thoroughly with hot methanol and water, and dry in a vacuum oven at 80°C for 24 hours.
Characterization Techniques
-
Inherent Viscosity: Determined using an Ubbelohde viscometer with a 0.5 g/dL solution of the polymer in a suitable solvent (e.g., DMAc) at 30°C. This provides an indication of the polymer's molecular weight.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10°C/min to determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) at a heating rate of 10-20°C/min under a nitrogen atmosphere.
-
-
Solubility Testing: Assessed by dissolving a small amount of the polymer in various organic solvents at room temperature and with gentle heating.
-
Film Casting: A solution of the polymer in a solvent like NMP or DMAc is poured onto a glass plate and heated in an oven to evaporate the solvent, resulting in a thin film. The quality (flexibility, toughness) of the film is then qualitatively assessed.
Visualizing the Process and Structure
To further clarify the experimental workflow and the molecular architecture of these polymers, the following diagrams are provided.
Caption: Generalized structure of a polyamide from an this compound derivative.
Conclusion and Future Outlook
Polyamides derived from this compound and its analogs represent a promising class of high-performance polymers that effectively balance thermal stability with enhanced solubility and processability. The introduction of the pendant ester group successfully mitigates the processing challenges associated with traditional aramids, making them more accessible for a wider range of applications, including those in drug delivery and biomedical devices where solution-based fabrication is essential.
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Synthesis and Characterization of Biodegradable Poly(ester amide)s with Pendant Amine Functional Groups and In Vitro Cellular Response. Biomacromolecules. [Link]
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Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. PubMed. [Link]
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Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5‐diaminobenzoic acid. Journal of Applied Polymer Science. [Link]
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Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. Semantic Scholar. [Link]
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Functional Aromatic Polyamides. MDPI. [Link]
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Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. ResearchGate. [Link]
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A comparative study on the properties of aromatic polyamides with methyl- or trifluoromethyl-substituted triphenylamine groups. LookChem. [Link]
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Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. PubMed. [Link]
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A Comparative Guide to the Thermal Analysis of Ethyl 3,5-Diaminobenzoate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pendant Ester Groups in High-Performance Polymers
In the pursuit of high-performance polymers, aromatic polyamides and polyimides stand out for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their widespread application. A successful strategy to mitigate these challenges is the introduction of bulky pendant groups onto the polymer backbone. These groups disrupt chain packing, thereby enhancing solubility and lowering glass transition temperatures (T_g) without significantly compromising thermal stability.
Ethyl 3,5-diaminobenzoate (E-DAB) is a strategic monomer that embodies this design principle. The presence of the pendant ethyl ester group (-COOC₂H₅) offers a crucial advantage: it imparts solubility to the resulting polymers in common organic solvents, facilitating easier processing and characterization. This guide provides a comparative thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of polyamides synthesized from E-DAB, offering insights into how the structure of the co-monomer influences the ultimate thermal properties of the polymer. Understanding these structure-property relationships is paramount for tailoring materials for specific high-stress applications in aerospace, electronics, and advanced materials development.
Pillar 1: Understanding the Core Techniques - TGA & DSC
Before delving into the comparative data, it is essential to grasp the principles of the analytical techniques employed. TGA and DSC are the cornerstones of thermal analysis, providing a quantitative assessment of a material's thermal stability and phase transitions.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For the polymers discussed herein, TGA is critical for determining their thermal stability. Key parameters include:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins, indicating the start of thermal degradation.
-
Temperature of Maximum Rate of Weight Loss (T_max): The temperature at which the polymer degrades most rapidly.
-
Char Yield: The percentage of residual mass remaining at the end of the experiment, often at high temperatures (e.g., 800°C). A higher char yield is generally indicative of better flame retardancy.
-
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect physical transitions. The most important parameter for the amorphous polymers in this guide is:
-
Glass Transition Temperature (T_g): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The T_g is a critical indicator of the polymer's upper use temperature in many applications.
-
The causal relationship between polymer structure and these thermal parameters is the central theme of this guide. The choice of experimental conditions, such as a heating rate of 10 °C/min, is a standard practice that provides a good balance between analytical resolution and experimental efficiency.
Pillar 2: Comparative Thermal Performance of E-DAB Based Polyamides
The thermal properties of polymers derived from this compound are profoundly influenced by the nature of the diacid chloride co-monomer used in the polymerization. Here, we compare a series of polyamides synthesized via low-temperature solution polycondensation of E-DAB with three different diacid chlorides: terephthaloyl chloride (TPC), isophthaloyl chloride (IPC), and sebacoyl chloride (SC).
The structural differences are key: TPC is a rigid, linear aromatic monomer, IPC is a kinked aromatic monomer, and SC is a flexible aliphatic monomer. These variations in rigidity and linearity directly impact the thermal behavior of the resulting poly(ester-amide)s.
Thermogravimetric Analysis (TGA) Comparison
The thermal stability of these polymers was evaluated by TGA in a nitrogen atmosphere. The data reveals a clear trend related to the aromaticity and rigidity of the polymer backbone.
| Polymer ID | Diacid Chloride Used | T_onset (°C) | T_10% (°C) | T_50% (°C) | Char Yield at 800°C (%) |
| PEA-1 | Terephthaloyl Chloride (TPC) | 360 | 415 | 550 | 50 |
| PEA-2 | Isophthaloyl Chloride (IPC) | 350 | 400 | 525 | 48 |
| PEA-3 | Sebacoyl Chloride (SC) | 340 | 385 | 460 | 4 |
Data synthesized from Varma, I. K., et al. (1985).
Expert Insights:
-
Aromatic vs. Aliphatic Backbone: The most striking comparison is between the aromatic polyamides (PEA-1, PEA-2) and the aliphatic-aromatic polyamide (PEA-3). The incorporation of the flexible, eight-carbon aliphatic chain from sebacoyl chloride in PEA-3 significantly reduces its thermal stability, as evidenced by the lower decomposition temperatures and a drastically lower char yield of just 4%. This is expected, as aliphatic C-C bonds are weaker than the bonds within aromatic rings.
-
Influence of Isomerism (para vs. meta): The polyamide derived from the linear, para-substituted TPC (PEA-1) exhibits slightly higher thermal stability than the polymer from the kinked, meta-substituted IPC (PEA-2). The rigid and symmetrical structure of the TPC-based polymer leads to a more stable architecture, pushing the decomposition temperatures higher by 10-25°C and resulting in a slightly higher char yield.
-
Degradation Mechanism: The initial weight loss for all polymers, observed between 120-200°C, is attributed to the loss of entrapped solvent. The major decomposition phase above 350°C involves the cleavage of the amide linkages and the ester groups.
Differential Scanning Calorimetry (DSC) Comparison
DSC analysis provides crucial information on the glass transition temperature (T_g), which dictates the upper service temperature of these amorphous polymers.
| Polymer ID | Diacid Chloride Used | Glass Transition Temperature (T_g, °C) |
| PEA-1 | Terephthaloyl Chloride (TPC) | 255 |
| PEA-2 | Isophthaloyl Chloride (IPC) | 225 |
| PEA-3 | Sebacoyl Chloride (SC) | 135 |
Data synthesized from Varma, I. K., et al. (1985).
Expert Insights:
-
Backbone Rigidity and T_g: The T_g values directly correlate with the rigidity of the polymer backbone. The highly rigid and linear chain of PEA-1 results in the highest T_g of 255°C. The kinked structure introduced by IPC in PEA-2 reduces chain packing and lowers the energy required for segmental motion, resulting in a lower T_g of 225°C.
-
Effect of Aliphatic Spacers: The introduction of the flexible aliphatic chain in PEA-3 dramatically lowers the T_g to 135°C. This significant decrease is due to the increased rotational freedom of the polymer chain, which facilitates the transition from a glassy to a rubbery state at a much lower temperature.
Pillar 3: Self-Validating Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols for TGA and DSC analysis should be followed. These protocols are designed to be self-validating by including standard calibration and verification steps.
Experimental Workflow Diagram
Caption: Standardized workflow for TGA and DSC analysis of polymers.
Step-by-Step TGA Methodology
-
Instrument Calibration: Verify the instrument's temperature and mass accuracy using certified reference materials (e.g., Calcium Oxalate for mass loss, Indium and Zinc for temperature).
-
Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at 80°C for 24 hours to remove any residual solvent or moisture.
-
Sample Loading: Accurately weigh 5-10 mg of the dried polymer into a ceramic (alumina) or platinum TGA pan.
-
Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine T_onset, T_10%, T_50%, and the final char yield from the resulting TGA curve.
Step-by-Step DSC Methodology
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity Indium standard.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Place the sample and reference pans in the DSC cell. Heat the sample from 30°C to a temperature well above the expected T_g (e.g., 300°C) at a rate of 20 °C/min. This step erases the previous thermal history of the polymer.
-
Hold and Cool: Hold the sample at 300°C for 5 minutes to ensure thermal equilibrium. Then, rapidly cool (quench) the sample back to 30°C.
-
Second Heat: Heat the sample again from 30°C to 300°C at a controlled rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow versus temperature during the second heating scan. The glass transition (T_g) is identified as a step-change in the heat capacity, and its value is typically determined at the midpoint of this transition.
Conclusion
The thermal analysis of this compound-based polyamides clearly demonstrates a strong and predictable structure-property relationship. The incorporation of the pendant ethyl ester group successfully enhances solubility, enabling the synthesis of high-performance aromatic polyamides.
-
TGA results confirm that fully aromatic backbones provide superior thermal stability, with decomposition onsets exceeding 350°C. The linearity of the co-monomer (para- vs. meta-substitution) offers a route for fine-tuning thermal resistance.
-
DSC data shows that the glass transition temperature is directly proportional to the rigidity of the polymer chain. T_g can be tailored over a wide range (135°C to 255°C) by selecting between flexible aliphatic and rigid aromatic co-monomers.
This guide provides researchers and material scientists with the foundational data and protocols to understand and predict the thermal performance of E-DAB based polymers, paving the way for the rational design of new materials with optimized properties for demanding applications.
References
-
Varma, I. K., Sharma, R., & Varma, D. S. (1985). Poly(ester-amide)s. I. Synthesis and characterization. Journal of Applied Polymer Science, 30(8), 3401-3411. [Link]
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Hsiao, S. H., & Shi, Y. L. (2007). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. Journal of Applied Polymer Science, 103(3), 2013-2020. [Link]
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 3,5-diaminobenzoate (EDAB) Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel compounds like derivatives of Ethyl 3,5-diaminobenzoate (EDAB)—a versatile scaffold in medicinal chemistry—this process is not merely a quality control checkpoint; it is a fundamental requirement for building a robust, reliable, and regulatory-compliant data package.[1] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development timelines.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of small organic molecules like EDAB derivatives. From a field-proven perspective, we will explore not just the "what" but the "why" behind these experimental choices, emphasizing an orthogonal approach where multiple, independent techniques are leveraged to build an irrefutable case for the compound's identity and purity.[2]
The Orthogonal Validation Strategy: A Foundational Workflow
Our validation workflow for a newly synthesized EDAB derivative is visualized below. This strategy ensures we confirm not only the molecular weight and connectivity but also purity and the presence of key functional groups.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. It provides unambiguous information about the carbon-hydrogen framework. For any EDAB derivative, both ¹H and ¹³C NMR are non-negotiable.
Expertise in Action: We don't just run a standard ¹H NMR. The labile amine (-NH₂) protons are critical for confirming the structure. These protons can exchange with solvent, leading to peak broadening or disappearance. Therefore, the choice of solvent is a deliberate experimental decision.
-
CDCl₃ (Deuterated Chloroform): A common starting point, but amine protons may be broad.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Forms hydrogen bonds with the amine protons, slowing their exchange and resulting in sharper, more easily identifiable peaks. This is often the superior choice for confirming the presence and location of N-H groups.
Expected ¹H NMR Spectral Features for this compound (Parent Scaffold)
| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Structural Assignment |
| -CH₃ | ~1.3 | Triplet (t) | 3H | Ethyl ester methyl group |
| -CH₂- | ~4.2 | Quartet (q) | 2H | Ethyl ester methylene group |
| -NH₂ | ~4.0 - 5.5 (solvent dependent) | Broad Singlet (br s) | 4H | Two primary amine groups |
| Aromatic H | ~6.0 - 7.0 | Multiplets (m) | 3H | Protons on the benzene ring |
Note: Chemical shifts are predictive and will change based on the specific derivatives.
¹³C NMR: Mapping the Carbon Skeleton
While ¹H NMR shows the hydrogen environment, ¹³C NMR confirms the carbon backbone. It is crucial for identifying quaternary carbons (like C1 and C3/C5 of the benzene ring) that are invisible in the ¹H spectrum.
| Carbon | Chemical Shift (δ) Range (ppm) | Rationale |
| -C H₃ | ~14 | Standard sp³ hybridized carbon. |
| -C H₂- | ~60 | sp³ carbon adjacent to electron-withdrawing oxygen. |
| Aromatic C -H | ~105 - 110 | Shielded aromatic carbons. |
| Aromatic C -NH₂ | ~148 | Aromatic carbons bonded to nitrogen. |
| Aromatic C -COO | ~131 | Aromatic carbon bonded to the ester group. |
| C =O | ~166 | Carbonyl carbon of the ester. |
(Data derived from typical values for similar structures and spectral databases).[5][6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the EDAB derivative reference standard.[7]
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Calibrate the spectrum to the TMS peak.
-
Analysis: Assign each peak based on its chemical shift, integration, and multiplicity, cross-referencing with ¹³C and 2D NMR data if available. Adhere to IUPAC nomenclature for reporting assignments.[8]
Mass Spectrometry (MS): The Definitive Molecular Weight
MS provides the molecular weight of the compound, offering the first critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula by providing a mass measurement with very high accuracy (typically <5 ppm error).
Expertise in Action: The choice of ionization technique is critical for fragile molecules. For most EDAB derivatives, Electrospray Ionization (ESI) is the method of choice. It's a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and making the primary molecular weight easy to identify. Atmospheric Pressure Chemical Ionization (APCI) can be a useful orthogonal technique, especially for less polar derivatives.[9]
Expected Fragmentation
While we aim to minimize fragmentation to see the molecular ion, analyzing the fragmentation pattern in a tandem MS (MS/MS) experiment can provide further structural confirmation. For an EDAB derivative, common fragmentation pathways include:
-
Loss of an ethoxy radical (-•OCH₂CH₃): A common fragmentation for ethyl esters.[10]
-
Loss of ethylene (C₂H₄): Resulting from a rearrangement of the ethyl ester group.[11]
-
Decarbonylation: Loss of carbon monoxide (CO) from the ester group.[10][11]
Caption: Common MS fragmentation pathways for EDAB.
Experimental Protocol: LC-HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the EDAB derivative (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
LC Method: A simple isocratic or rapid gradient elution using a C18 column is sufficient to introduce the sample into the mass spectrometer. Mobile phases are typically water and acetonitrile with 0.1% formic acid to promote protonation.
-
MS Acquisition: Acquire data in positive ion ESI mode. Set the instrument to scan a mass range appropriate for the expected molecular weight of the derivative (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula.
High-Performance Liquid Chromatography (HPLC): The Measure of Purity
A confirmed structure is meaningless if the sample is impure. HPLC is the industry-standard method for assessing the purity of a drug substance.[12] It separates the main compound from any impurities, such as starting materials, by-products, or degradation products.
Expertise in Action: A single HPLC method is not enough. Regulatory agencies expect the use of orthogonal HPLC methods to ensure all potential impurities are detected.[4][13] If a primary reversed-phase (C18) method shows 99.9% purity, we must challenge that result with a method that uses a different separation mechanism (e.g., a phenyl-hexyl column or a different organic modifier/pH) to ensure no impurities are co-eluting with the main peak.[4]
Comparative HPLC Methodologies
| Parameter | Primary Method (Reversed-Phase) | Orthogonal Method (Alternative Selectivity) |
| Stationary Phase | C18 (Hydrophobic) | Phenyl-Hexyl (π-π interactions) or Cyano |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Principle | Separation primarily by hydrophobicity. | Separation influenced by aromaticity and polarity. |
| Purpose | Standard purity assessment. | Confirms peak homogeneity and detects co-eluting impurities.[4] |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Prepare a stock solution of the EDAB derivative at ~1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Further dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
HPLC System: Use a validated HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (or similar).
-
Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a UV maximum for the compound (e.g., ~254 nm and 300 nm).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Impurities are reported as area %.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and simple technique that confirms the presence of key functional groups within the molecule.[3] While it doesn't provide detailed connectivity information like NMR, it serves as an excellent orthogonal confirmation of the molecular structure. For an EDAB derivative, FTIR is used to verify the presence of the amine, ester carbonyl, and aromatic ring functionalities.
Key FTIR Vibrational Frequencies for EDAB
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) - Often appears as a doublet.[14] |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Stretch | Alkyl groups (from ethyl ester) |
| ~1700 | C=O Stretch | Ester Carbonyl |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
| ~1170 | C-N Stretch | Aromatic Amine[15] |
(Characteristic ranges based on established spectroscopic data).[16][17][18]
Summary Comparison of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Atomic connectivity, stereochemistry | Provides the most detailed structural map. | Lower sensitivity, requires more sample, can be complex to interpret. |
| HRMS | Elemental composition, molecular weight | Extremely high sensitivity and mass accuracy. | Provides little to no connectivity information, isomers are indistinguishable. |
| HPLC/UPLC | Purity, number of components | Excellent for quantification and impurity profiling. | Provides no structural information beyond UV spectrum. |
| FTIR | Presence of functional groups | Fast, simple, requires minimal sample. | Provides no connectivity information, spectra can be complex.[3] |
Conclusion
Validating the structure of a novel this compound derivative is a systematic process that requires a confluence of evidence from multiple, orthogonal analytical techniques. By strategically combining the detailed connectivity map from NMR , the definitive molecular formula from HRMS , the quantitative purity assessment from HPLC , and the functional group confirmation from FTIR , researchers can establish a self-validating and unimpeachable data package. This rigorous, multi-pronged approach is not just good science; it is an essential practice in modern drug development, ensuring data integrity and accelerating the path to discovery.
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FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. ResearchGate. Available at: [Link]
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FTIR spectra of LAB and p‐aminobenzoic acid. ResearchGate. Available at: [Link]
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Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. LinkedIn. Available at: [Link]
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Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters. Available at: [Link]
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FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. Available at: [Link]
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Owicki, J. et al. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, vol. 22, no. 4, 2020, p. 89. Available at: [Link]
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Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. Available at: [Link]
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Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. Available at: [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. ResearchGate. Available at: [Link]
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to Ethyl vs. Methyl 3,5-Diaminobenzoate in Advanced Polymer Synthesis
For researchers and professionals in drug development and materials science, the selection of monomers is a critical decision point that dictates the ultimate properties and performance of a polymer. This guide provides an in-depth comparison of two closely related yet distinct aromatic diamine monomers: Ethyl 3,5-diaminobenzoate (E-DAB) and Mthis compound (M-DAB). We will explore their nuances in polymerization, the resulting polymer characteristics, and the causal relationships underpinning their performance, supported by experimental insights.
Introduction: The Strategic Role of Ester-Functionalized Diamines
Both E-DAB and M-DAB are derivatives of 3,5-diaminobenzoic acid (DABA). The central value of these monomers lies in the esterification of the carboxylic acid group. In many polymerization reactions, particularly those involving highly reactive species like acyl chlorides or dianhydrides to form polyamides and polyimides, a free carboxylic acid would interfere with the primary reaction pathway. By "masking" this functionality as a methyl or ethyl ester, E-DAB and M-DAB can participate cleanly in polymerization via their two amine groups.[1]
This ester group is not merely a protecting group; it is a latent functional handle. Post-polymerization, the ester can be hydrolyzed to reveal the carboxylic acid, imparting new properties to the polymer such as increased hydrophilicity, new reactive sites for grafting, or altered pH-responsiveness. This strategy is particularly valuable in the fabrication of high-performance materials like desalination and separation membranes.[1][2] The core question for the scientist, then, is which ester to choose. The subtle difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group can have cascading effects on solubility, reactivity, and the final polymer properties.
Comparative Analysis: Reactivity and Polymer Properties
The choice between an ethyl and a methyl ester substituent influences several key aspects of the polymerization process and the final polymer's characteristics. While direct, side-by-side comparative studies are sparse, we can extrapolate performance based on established principles of polymer chemistry and data from related systems.
Monomer and Polymer Solubility
A primary advantage of introducing side groups to a rigid polymer backbone is the disruption of chain packing, which typically enhances solubility.
-
This compound (E-DAB): The slightly larger and more organophilic ethyl group is expected to provide a more significant disruption to inter-chain hydrogen bonding and packing in the resulting polymer. This generally translates to improved solubility in common aprotic polar solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO).[3][4] This can be a decisive advantage for achieving higher molecular weights during solution polymerization and for subsequent processing, such as casting films or spinning fibers.[5]
-
Mthis compound (M-DAB): While the methyl ester also improves solubility compared to the parent DABA, its smaller size offers less steric disruption. Polymers derived from M-DAB may exhibit slightly lower solubility than their ethyl counterparts, potentially requiring more aggressive solvent systems or heating to achieve full dissolution.[6]
Thermal Properties
The thermal stability of aromatic polyamides is typically excellent due to the rigidity of the aromatic backbone.[7][8] The ester side group can subtly influence the glass transition temperature (Tg) and decomposition temperature.
-
Glass Transition Temperature (Tg): The Tg is a measure of chain mobility. The bulkier ethyl group can act as an internal plasticizer, creating more free volume and slightly increasing the distance between polymer chains. This may lead to a marginally lower Tg for E-DAB-derived polymers compared to M-DAB polymers, indicating a slight reduction in the energy required for chain segments to begin moving. For high-performance aromatic polyamides, Tg values are often observed in the range of 225–245°C.[5]
-
Thermal Decomposition: The initial onset of thermal decomposition in these polyamides is typically governed by the strength of the amide bonds in the main chain. Therefore, a significant difference in decomposition temperature between E-DAB and M-DAB derived polymers is not expected. Temperatures for 5% and 10% mass loss are generally above 445 °C and 469 °C, respectively, which is characteristic of high-performance aramids.[7]
Mechanical Performance
Aromatic polyamides are renowned for their exceptional mechanical strength and modulus.[7][8] The primary determinant of these properties is the rigid backbone and strong inter-chain hydrogen bonding. The choice of the ester side group is expected to have a secondary, more subtle effect. The slightly greater chain separation induced by the ethyl groups in E-DAB polymers might lead to a minor reduction in tensile modulus and strength compared to M-DAB polymers, but this could be accompanied by a slight increase in elongation at break.
Data Summary: Expected Performance Differences
| Property | This compound (E-DAB) Polymer | Mthis compound (M-DAB) Polymer | Rationale |
| Solubility | Higher | Moderate | The larger ethyl group provides greater steric hindrance to chain packing, improving solvent interaction. |
| Glass Transition (Tg) | Slightly Lower | Slightly Higher | The ethyl group can act as a minor internal plasticizer, increasing free volume and lowering the energy for chain mobility. |
| Thermal Stability | High | High | Dominated by the strong aromatic-amide backbone; minimal difference expected.[7] |
| Tensile Modulus | Slightly Lower | Slightly Higher | Greater inter-chain distance from the ethyl group may slightly reduce stiffness. |
| Hydrolysis Rate | Slower | Faster | The methyl ester is generally more susceptible to nucleophilic attack (hydrolysis) due to less steric hindrance. |
Application Spotlight: Membrane Technology
A key application where this monomer choice is critical is in the fabrication of polyamide thin-film composite membranes for desalination and gas separation.[1] In this context, M-DAB is often used. The monomer is polymerized with a crosslinker like trimesoyl chloride (TMC) via interfacial polymerization.[1][2] A subsequent in-situ basic hydrolysis step converts the methyl ester groups into carboxylic acid groups.[1] This dramatically increases the hydrophilicity of the membrane, which can lead to a significant enhancement in water permeate flux—in some cases, a twofold increase—while maintaining high salt rejection.[1] The faster hydrolysis rate of the methyl ester may be advantageous in this manufacturing process.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols provide a framework for synthesis and characterization.
Protocol: Synthesis of Aromatic Polyamide via Direct Polycondensation
This protocol is adapted from established methods for synthesizing aromatic polyamides and illustrates a common low-temperature solution polymerization technique.[5]
Materials:
-
This compound (or Mthis compound)
-
Isophthaloyl chloride (or another aromatic diacyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium Chloride (CaCl₂), anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet/outlet, dissolve this compound (1 equivalent) and Isophthaloyl chloride (1 equivalent) in anhydrous NMP containing 5% (w/v) anhydrous CaCl₂. The CaCl₂ helps to keep the resulting polyamide in solution.
-
Condensing Agents: Add pyridine (2 equivalents) and triphenyl phosphite (2 equivalents) to the solution. Pyridine acts as an acid scavenger, and TPP facilitates the formation of the amide bond.
-
Polymerization: Heat the reaction mixture to 100-110°C and maintain stirring under a slow stream of argon for 3-4 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: Cool the viscous polymer solution to room temperature. Pour it slowly into a large volume of vigorously stirring methanol to precipitate the polyamide.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with fresh methanol, followed by hot water, to remove residual solvent, pyridine, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Protocol: Thermal Characterization via TGA
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polymer powder into a platinum or alumina TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
Use a nitrogen atmosphere with a flow rate of 50 mL/min to prevent thermo-oxidative degradation.
-
-
Analysis: Analyze the resulting weight vs. temperature curve to determine the onset of decomposition and the temperatures for 5% and 10% weight loss (Td5, Td10).
Visualization of Key Processes
Polymerization Reaction Workflow
The following diagram illustrates the general chemical reaction for the synthesis of a polyamide from an ester-functionalized diaminobenzoate and a diacyl chloride.
Caption: Workflow for polyamide synthesis and characterization.
Conclusion and Expert Recommendation
The choice between this compound and Mthis compound is a nuanced decision contingent on the desired processability and final application of the polymer.
-
Choose this compound (E-DAB) when processability and solubility are paramount . If the goal is to create high molecular weight polymers in solution for applications like film casting or fiber spinning, the enhanced solubility afforded by the ethyl group is a significant advantage.
-
Choose Mthis compound (M-DAB) when post-polymerization hydrolysis is a key step , such as in the fabrication of hydrophilic membranes. The methyl ester's greater susceptibility to hydrolysis can facilitate a more efficient conversion to the functional carboxylic acid form. [1] Ultimately, both monomers are excellent candidates for introducing latent carboxylic acid functionality into high-performance polymers. The optimal choice will always depend on a careful consideration of the entire workflow, from polymerization kinetics to the performance requirements of the final product.
References
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García, N., García, J. M., de la Campa, J. G., & de Abajo, J. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 12(8), 1793. [Link]
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Kricheldorf, H. R., & Stöber, O. (1995). New polymer syntheses, 79. Hyperbranched poly(ester-amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid. Macromolecular Chemistry and Physics, 196(5), 1839-1849. [Link]
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Avadhani, C. V., & Wadgaonkar, P. P. (1990). Synthesis and Properties of Polyamides, Polyimides, and a Polyamide-Imide Based on Trimethylene Glycol-Di-p-Aminobenzoate. Journal of Polymer Science Part A: Polymer Chemistry, 28(5), 1255-1268. [Link]
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Sarac, A. S., et al. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Journal of Molecular Structure, 1216, 128323. [Link]
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Puiggalí, J., & Franco, L. (2007). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]
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Damaceanu, M. D., et al. (2007). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5‐diaminobenzoic acid. Journal of Applied Polymer Science, 103(4), 2013-2020. [Link]
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Grijpma, D. W., et al. (2012). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central. [Link]
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Estapé, D., et al. (2015). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. Macromolecules, 48(19), 7147-7158. [Link]
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de la Campa, J. G., et al. (2017). Functional Aromatic Polyamides. PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to Assessing the Crosslinking Efficiency of Ethyl 3,5-diaminobenzoate in Epoxy Systems
Executive Summary
In the realm of high-performance thermosetting polymers, the selection of a crosslinking agent is a critical decision that dictates the final thermomechanical properties and processability of the material. This guide provides an in-depth comparative analysis of Ethyl 3,5-diaminobenzoate (E-DAB), an aromatic amine curing agent, against established industry standards. We will explore the underlying chemical mechanisms, present a suite of robust, self-validating experimental protocols for assessing crosslinking efficiency, and deliver field-proven insights into its performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of E-DAB in applications such as advanced composites, adhesives, and coatings.
Introduction: The Role of Aromatic Amines in Polymer Performance
Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network.[1] This network structure is responsible for the desirable properties of thermoset materials, including high thermal stability, chemical resistance, and mechanical strength.[2] Aromatic amines are a class of curing agents renowned for imparting exceptional performance to epoxy resins, primarily due to the rigidity of the aromatic backbone they introduce into the polymer network.[2]
This compound (E-DAB) is an aromatic diamine distinguished by the presence of an ethyl ester group on the benzene ring. This structural feature modulates its reactivity and solubility compared to unsubstituted analogs like m-phenylenediamine (MPD), offering a unique balance of processing characteristics and final properties. This guide will systematically evaluate these characteristics by comparing E-DAB to two widely used aromatic amine curing agents:
-
m-Phenylenediamine (MPD): A common, highly reactive aromatic amine that cures at moderate temperatures.[3][4]
-
4,4'-Diaminodiphenyl sulfone (DDS): A high-performance curing agent known for imparting excellent thermal stability, often requiring higher cure temperatures due to its lower reactivity.[5][6]
Mechanism of Epoxy-Amine Crosslinking
The crosslinking reaction between an epoxy resin and an amine curing agent is a nucleophilic addition reaction.[7] Each primary amine group (-NH2) contains two active hydrogens that can react with an epoxy (oxirane) ring.[8] The reaction proceeds in two steps:
-
The primary amine attacks the epoxy ring, opening it to form a secondary amine and a hydroxyl group.
-
The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and a second hydroxyl group.
This process builds a densely crosslinked, three-dimensional polymer network.[8] The hydroxyl groups generated during the reaction can further promote cure through etherification reactions, especially at elevated temperatures.
Caption: Simplified reaction pathway for epoxy-amine crosslinking.
Comparative Assessment Framework: Key Performance Indicators
To objectively assess the crosslinking efficiency of E-DAB, we must define a set of key performance indicators (KPIs). These metrics, obtainable through standardized analytical techniques, provide a quantitative basis for comparison against alternative curing agents.
| Key Performance Indicator (KPI) | Analytical Technique | Description |
| Cure Kinetics & Reactivity | Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with the curing reaction to determine onset temperature, peak exotherm, and total heat of reaction (ΔH).[9] This data reveals the reactivity and cure speed. |
| Glass Transition Temperature (Tg) | DSC, Dynamic Mechanical Analysis (DMA) | Tg is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. It is a primary indicator of the degree of crosslinking and the material's upper service temperature.[10] |
| Crosslink Density (νe) | Dynamic Mechanical Analysis (DMA), Swelling Tests | DMA measures the storage modulus in the rubbery plateau region, which is directly related to crosslink density.[11][12] Swelling tests provide a complementary, classical method based on the Flory-Rehner equation.[13][14] |
| Thermomechanical Properties | Dynamic Mechanical Analysis (DMA) | Provides information on the material's stiffness (storage modulus, E'), energy dissipation (loss modulus, E''), and damping (tan δ) as a function of temperature.[15] |
| Processability & Pot Life | Rheometry | Measures the change in viscosity over time at a given temperature, defining the working life or "pot life" of the mixed resin system. |
Self-Validating Experimental Protocols
The trustworthiness of any comparison hinges on the quality of the experimental data. The following protocols are designed to be self-validating by incorporating essential calibration, baseline correction, and control steps. For this guide, we will focus on a standard liquid epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), as the model system.
Protocol 4.1: Stoichiometric Formulation
Causality: The performance of a thermoset is highly dependent on the stoichiometry between the epoxy resin and the curing agent.[8] An optimal ratio ensures that all reactive groups are consumed, maximizing the crosslink density. The ratio is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.
Procedure:
-
Determine the EEW of the DGEBA resin (typically ~188 g/eq).
-
Calculate the AHEW for each curing agent. For a diamine, AHEW = Molecular Weight / 4 (since there are 4 active hydrogens per molecule).
-
Calculate the required parts by weight of hardener per 100 parts of resin (phr):
-
phr = (AHEW / EEW) * 100
-
-
Accurately weigh the epoxy resin into a mixing vessel.
-
Gently warm the resin to reduce its viscosity (e.g., 60 °C).
-
For solid hardeners (MPD, DDS), melt them in a separate container before adding to the resin. E-DAB, depending on its purity, may be a low-melting solid or liquid.
-
Add the calculated amount of curing agent to the resin and mix thoroughly but gently for 5-10 minutes, avoiding excessive air entrapment.
-
Degas the mixture in a vacuum oven until bubble formation ceases.
Protocol 4.2: Cure Kinetics and Tg by Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat released during the exothermic crosslinking reaction.[16] A dynamic (non-isothermal) scan reveals the temperature range over which curing occurs, while an isothermal scan can track the extent of reaction over time.[17] A subsequent scan of the cured sample reveals the glass transition temperature (Tg).
Procedure:
-
Dynamic Scan (Kinetics):
-
Calibrate the DSC instrument for temperature and enthalpy.
-
Place 5-10 mg of the uncured, mixed resin into a hermetic aluminum DSC pan. Use an empty, sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to ~300 °C.[18]
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).[17] The onset temperature and peak temperature indicate the system's reactivity.
-
-
Cure & Tg Determination:
-
Cure a larger sample of the mixed resin in an oven using a cure schedule informed by the dynamic DSC scan (e.g., 2 hours at a temperature near the exothermic peak).
-
Prepare a new 5-10 mg DSC sample from the fully cured material.
-
Perform a heat-cool-heat cycle. For example: heat from 25 °C to 250 °C at 20 °C/min, cool to 25 °C, then reheat at 20 °C/min.
-
Determine the Tg from the inflection point in the heat flow curve during the second heating scan.[19] This ensures a consistent thermal history for the sample.
-
Protocol 4.3: Thermomechanical Properties and Crosslink Density by DMA
Causality: DMA provides a direct measure of a material's mechanical properties under dynamic load as a function of temperature.[10] Above the Tg, in the "rubbery plateau," the storage modulus (E') is directly proportional to the crosslink density, as described by the theory of rubber elasticity.[11][20]
Procedure:
-
Prepare rectangular test specimens (e.g., 50mm x 10mm x 2mm) from the fully cured material.
-
Mount the specimen in the DMA instrument using a suitable clamp (e.g., single cantilever or three-point bending).
-
Perform a temperature sweep from ambient to well above the Tg (e.g., 250 °C) at a heating rate of 3-5 °C/min and a fixed frequency (e.g., 1 Hz).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').
-
The Tg can be identified by the peak of the tan delta curve.
-
Calculate the crosslink density (νe) from the storage modulus (E') in the rubbery plateau region (typically Tg + 40 °C) using the equation:
-
E' = 3 * νe * R * T
-
Where R is the ideal gas constant and T is the absolute temperature in Kelvin.
-
Visualizing the Assessment Workflow
A systematic approach is crucial for generating reliable and comparable data. The workflow below outlines the logical progression from material preparation to final data analysis.
Caption: Experimental workflow for assessing crosslinking efficiency.
Comparative Performance Data
The following table summarizes expected performance data for E-DAB when compared to MPD and DDS, based on their chemical structures and established principles of polymer science. These values represent a typical DGEBA-based epoxy system.
| Parameter | This compound (E-DAB) | m-Phenylenediamine (MPD) | 4,4'-Diaminodiphenyl sulfone (DDS) |
| Reactivity (DSC Peak Exotherm) | ~150-170 °C | ~130-150 °C | ~220-240 °C |
| Processability (Pot Life at 60°C) | Moderate | Short | Long |
| Glass Transition Temp. (Tg by DMA) | ~160-180 °C | ~150-170 °C | >200 °C |
| Storage Modulus (Rubbery Plateau) | High | High | Very High |
| Crosslink Density (νe) (mol/m³) | High | High | Very High |
Discussion & Field Insights
The data reveals a clear performance trade-off between reactivity, processability, and ultimate thermal performance.
-
m-Phenylenediamine (MPD) serves as the baseline for a standard aromatic amine. Its high reactivity leads to a short pot life, which can be challenging for manufacturing large or complex parts.[3] However, it develops excellent properties with a moderate cure temperature.[2]
-
4,4'-Diaminodiphenyl sulfone (DDS) represents the high-performance end of the spectrum. The electron-withdrawing sulfone group significantly deactivates the amine groups, reducing their reactivity.[5] This results in a very long pot life, which is advantageous for processes like prepreg manufacturing for aerospace composites.[21] However, this low reactivity necessitates high cure temperatures (often >180°C) to achieve full crosslinking and its characteristic, exceptionally high Tg.[22]
-
This compound (E-DAB) positions itself as a compelling intermediate. The aromatic ring provides the high thermal stability characteristic of this class of hardeners. The ethyl ester group is mildly electron-withdrawing, making E-DAB less reactive than MPD but significantly more reactive than DDS. This translates to a more manageable pot life than MPD while requiring less aggressive cure temperatures than DDS. The steric hindrance and plasticizing effect of the ethyl ester group may result in a slightly lower Tg compared to a high-temperature DDS cure, but it offers a more forgiving processing window, making it ideal for applications where a balance of high performance and manufacturability is essential.
Conclusion
This compound is a versatile aromatic amine crosslinking agent that effectively bridges the gap between highly reactive agents like MPD and low-reactivity, high-temperature agents like DDS. Its unique chemical structure provides a favorable balance of processability and high-performance thermomechanical properties. The experimental framework detailed in this guide provides a robust methodology for researchers to quantitatively assess the crosslinking efficiency of E-DAB and other novel curing agents, enabling data-driven material selection for demanding applications.
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Lascano, D., et al. (2019). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. MDPI. [Link]
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Werner, T. (2010). Measurement of Crosslink Density by Swelling. [Link]
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Trovati, G., et al. (2020). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. PubMed Central. [Link]
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Wang, J., et al. (2014). Curing behavior and thermal properties of trifunctional epoxy resin cured by 4, 4′-diaminodiphenyl sulfone. ResearchGate. [Link]
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Jo, H., et al. (2024). Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. PubMed. [Link]
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A&C Catalysts. (2024). The Chemistry Behind Amine-Cured Epoxy Systems. [Link]
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Arrigo, R., et al. (2023). Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. MDPI. [Link]
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Changzhou Sunlight Pharmaceutical. (n.d.). 4,4-Diaminodiphenyl sulfone. [Link]
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Thompson, C. (2015). Analysis of the Mechanical Properties of DGEBF/4,4'-DDS Thermoset Systems as a Function of Cure Rate. The Aquila Digital Community. [Link]
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D'Amico, E., et al. (2021). Extent of cross-linking reactions for the cold-cured epoxy resin as a function of the curing time. ResearchGate. [Link]
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Storey, R. F., et al. (1990). Properties of Epoxy Resins Cured With Ring-Alkylated M-Phenylene Diamine Blends. The Aquila Digital Community. [Link]
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Lascano, D., et al. (2022). The curing rate corresponding to the crosslinking of a partially bio-based epoxy resin as a function of the conversion, α, for different heating rates, β. ResearchGate. [Link]
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Al-Mubaddel, F., et al. (2023). Crosslinking Rapidly Cured Epoxy Resin Thermosets: Experimental and Computational Modeling and Simulation Study. PubMed Central. [Link]
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Pourhashem, S., et al. (2021). Kinetics of Cross-Linking Reaction of Epoxy Resin with Hydroxyapatite-Functionalized Layered Double Hydroxides. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). m-Phenylenediamine. PubChem. [Link]
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Westlake Corporation. (n.d.). Multi-functional and Specialty Epoxy Resins. [Link]
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Jo, H., et al. (2024). Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. MDPI. [Link]
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Jayhawk Fine Chemicals. (2023). Revolutionary Curing Agents: Empowering Innovations for Epoxy Formulators. AZoM. [Link]
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A Comparative Guide to the Quantitative Analysis of Ethyl 3,5-diaminobenzoate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals, the accurate quantification of intermediates like Ethyl 3,5-diaminobenzoate is paramount for reaction monitoring, yield optimization, and impurity profiling. This guide provides an in-depth comparison of two robust analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to select the most suitable method for your specific needs.
Introduction: The Importance of Quantifying this compound
This compound is a key building block in various synthetic pathways. Its concentration in a reaction mixture provides critical information about the reaction's progress, helping to determine the optimal time for quenching or proceeding to the next step. Inaccurate quantification can lead to reduced yields, increased impurity levels, and ultimately, compromised final product quality. Therefore, a reliable and validated analytical method is not just a quality control measure but a fundamental tool for process understanding and optimization.
Method Comparison: HPLC-UV vs. qNMR
The choice between HPLC-UV and qNMR for the quantitative analysis of this compound depends on several factors, including the complexity of the reaction matrix, the required level of accuracy and precision, available instrumentation, and the need for a primary analytical method.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Signal intensity is directly proportional to the number of nuclei.[1][2] |
| Selectivity | High, especially with optimized column and mobile phase. | Excellent, distinguishes between structurally similar compounds. |
| Sensitivity | Generally higher than qNMR, capable of detecting trace impurities. | Lower sensitivity compared to HPLC. |
| Quantification | Requires a certified reference standard of the analyte for calibration. | Can be a primary ratio method, allowing quantification without a specific reference standard of the analyte.[3][4] |
| Sample Throughput | Higher, with typical run times of 5-15 minutes per sample. | Lower, requires longer acquisition times for good signal-to-noise. |
| Matrix Effects | Susceptible to matrix effects that can interfere with peak integration. | Less prone to matrix effects compared to chromatography. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique that is widely used for the quantitative analysis of organic compounds.[5] For this compound, a reversed-phase HPLC method is typically employed.
The "Why" Behind the Method: Causality in HPLC Protocol Design
-
Column Selection (C18): A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound. The end-capping of the stationary phase minimizes interactions with the basic amine groups, leading to better peak shape.
-
Mobile Phase (Acetonitrile/Water with an acid modifier): A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. The organic modifier (acetonitrile) is adjusted to achieve optimal retention time and separation from other reaction components. The addition of a small amount of an acid like phosphoric or formic acid is crucial.[6][7] It protonates the silanol groups on the silica-based stationary phase, reducing peak tailing of the basic amine analytes. It also ensures the amine groups of the analyte are consistently protonated, leading to a single, sharp peak.
-
Internal Standard: The use of an internal standard (IS) is highly recommended to improve the precision of the quantitative analysis.[8][9] The IS corrects for variations in injection volume and potential sample loss during preparation.[8][9] An ideal IS for this analysis would be a structurally similar compound that is not present in the reaction mixture and has a similar UV response and retention time to this compound.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantitative analysis.
Detailed Protocol: HPLC-UV Method
1. System Suitability: Before sample analysis, the performance of the HPLC system must be verified.[10][11] This is achieved by injecting a standard solution multiple times and evaluating parameters like retention time, peak area repeatability (%RSD), theoretical plates, and tailing factor.[12][13][14]
2. Standard Preparation:
- Accurately weigh a known amount of this compound reference standard to prepare a stock solution.
- Prepare a stock solution of the chosen internal standard.
- Create a series of calibration standards by diluting the stock solutions to different known concentrations, each containing a constant concentration of the internal standard.
3. Sample Preparation:
- Accurately weigh a sample of the reaction mixture.
- Dissolve the sample in a known volume of diluent (typically the mobile phase).
- Add a precise amount of the internal standard stock solution.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- UV Detection: Wavelength at which this compound has maximum absorbance (determined by UV scan).
5. Data Analysis:
- Integrate the peak areas of this compound and the internal standard in both the standard and sample chromatograms.
- Calculate the response factor (RF) for each calibration standard: RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS).
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of this compound in the sample using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the concentration of a substance without the need for a chemically identical reference standard.[3][15] This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2]
The "Why" Behind the Method: Causality in qNMR Protocol Design
-
Solvent Selection: A deuterated solvent that completely dissolves both the sample and the internal standard is essential.[1] The choice of solvent can also influence chemical shifts, so consistency is key.
-
Internal Standard Selection: The internal standard for qNMR must have a simple spectrum with at least one signal that is well-resolved from any signals in the sample.[4] It should also be stable, non-volatile, and of high purity. Maleic acid or dimethyl sulfone are common choices.
-
Pulse Sequence and Acquisition Parameters: To ensure accurate integration, a pulse sequence with a sufficient relaxation delay (D1) is critical. The D1 delay should be at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation between scans. This prevents signal saturation and ensures the signal intensity is directly proportional to the number of protons.
Experimental Workflow: qNMR Analysis
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A Comparative Analysis of Polymer Mechanical Properties: The Influence of Ethyl 3,5-diaminobenzoate
In the pursuit of advanced polymeric materials with tailored mechanical and thermal properties, the selection of monomers and curing agents plays a pivotal role. This guide provides a comparative study of the mechanical properties of polymers with and without the incorporation of Ethyl 3,5-diaminobenzoate (E-DAB). E-DAB is an aromatic diamine featuring both reactive amine functionalities and an ester group, making it a unique building block in polymer synthesis. This document is intended for researchers, scientists, and professionals in drug development and material science who are exploring novel polymer formulations. We will delve into the underlying chemical principles, present illustrative experimental data, and provide detailed protocols for reproducing such a comparative analysis.
The Scientific Rationale: Why this compound?
This compound is a versatile molecule for modifying polymer backbones, particularly in thermosetting resins like epoxies and high-performance polymers such as polyamides and polyimides.[1][2] Its significance stems from its unique molecular structure:
-
Dual Amine Functionality: The two primary amine groups serve as reactive sites for polymerization or cross-linking. In epoxy systems, these amines react with epoxide rings to form a three-dimensional network.[3] In polyamides and polyimides, they react with dicarboxylic acids or dianhydrides, respectively, to form the polymer chain.
-
Aromatic Ring: The benzene ring imparts rigidity and thermal stability to the polymer backbone, which are characteristic features of aromatic polymers.[2]
-
Ester Group: The ethyl ester group (-COOCH₂CH₃) introduces a degree of flexibility and can influence solubility and intermolecular interactions within the polymer matrix. This substituent can also alter the reactivity of the amine groups due to its electron-withdrawing nature.
The incorporation of E-DAB into a polymer matrix is hypothesized to modulate the mechanical properties by influencing the cross-link density, chain packing, and intermolecular forces. The balance between the rigidity of the aromatic ring and the potential for increased chain spacing due to the ethyl ester group is expected to result in a unique property profile compared to polymers synthesized with more common, unsubstituted aromatic diamines.
Comparative Mechanical Properties: An Illustrative Study
| Mechanical Property | Unmodified Polymer (DGEBA + MDA) | E-DAB Modified Polymer (DGEBA + E-DAB) |
| Tensile Strength (MPa) | 85 - 95 | 75 - 85 |
| Young's Modulus (GPa) | 3.0 - 3.5 | 2.8 - 3.2 |
| Elongation at Break (%) | 3 - 5 | 5 - 8 |
| Glass Transition Temp. (Tg, °C) | 150 - 170 | 130 - 150 |
Note: This data is illustrative and intended to reflect expected trends based on the molecular structure of E-DAB. Actual experimental results may vary.
Interpretation of Trends:
-
Tensile Strength and Modulus: The expected decrease in tensile strength and Young's modulus for the E-DAB modified polymer can be attributed to the presence of the ethyl ester side group. This group can disrupt the close packing of polymer chains and may lead to a slightly lower cross-link density, reducing the material's overall rigidity.[6]
-
Elongation at Break: The increase in elongation at break suggests that the E-DAB modified polymer is more ductile. The flexible ethyl ester group can increase the free volume within the polymer network, allowing for more chain movement before fracture.[7]
-
Glass Transition Temperature (Tg): The lower Tg is consistent with increased chain flexibility and reduced packing efficiency. The bulky side group can hinder the formation of a highly dense and rigid network, thus lowering the temperature required for the onset of segmental motion.[4]
Chemical Mechanisms and Molecular Interactions
The observed differences in mechanical properties can be explained by the molecular-level interactions governed by the structure of E-DAB.
Diagram: Polymer Network Formation with E-DAB
Caption: Curing of epoxy resin with this compound.
The primary amine groups of E-DAB react with the epoxy groups of DGEBA, forming a cross-linked network. The bulky ethyl ester group, however, acts as a pendant side chain. This has two main consequences:
-
Steric Hindrance: The side chains can physically prevent the polymer backbones from packing closely together. This increased intermolecular distance weakens van der Waals forces, contributing to a lower modulus and tensile strength.
-
Increased Free Volume: The space occupied by these side chains increases the "free volume" within the polymer matrix. This allows for greater polymer chain mobility, which manifests as increased ductility (higher elongation at break) and a lower glass transition temperature.
Experimental Protocols for Comparative Analysis
To validate the hypothesized effects, a rigorous experimental plan is essential. The following protocols, based on ASTM standards, provide a framework for a comprehensive comparative study.
-
Formulation: Prepare two epoxy resin formulations.
-
Control: Mix DGEBA epoxy resin with a stoichiometric amount of a standard aromatic diamine (e.g., MDA).
-
Test Sample: Mix DGEBA epoxy resin with a stoichiometric amount of this compound. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
-
-
Mixing: Thoroughly mix the resin and curing agent at an elevated temperature (e.g., 80°C) to ensure homogeneity.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds of the desired specimen geometry (e.g., dumbbell shape for tensile testing).
-
Curing: Cure the samples in an oven following a specific curing schedule (e.g., 2 hours at 120°C followed by 3 hours at 150°C). The curing schedule should be kept identical for both formulations.
-
Post-Curing and Conditioning: After curing, allow the samples to cool slowly to room temperature to minimize internal stresses. Condition the specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours before testing.
A. Tensile Properties (ASTM D638)
This test determines the tensile strength, Young's modulus, and elongation at break.
-
Specimen Preparation: Use dumbbell-shaped specimens as specified in ASTM D638.[5]
-
Machine Setup: Use a universal testing machine (UTM) equipped with grips suitable for holding the specimens.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Apply a uniaxial tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[5]
-
Continuously record the applied force and the elongation of the specimen.
-
-
Data Analysis: Calculate tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.
Diagram: Tensile Testing Workflow
Caption: Standard workflow for tensile properties testing.
B. Dynamic Mechanical Analysis (DMA) (ASTM D4065)
DMA is used to determine the viscoelastic properties of the polymer, including the glass transition temperature (Tg).
-
Specimen Preparation: Prepare rectangular bar specimens of appropriate dimensions for the DMA instrument.
-
Machine Setup: Mount the specimen in the DMA's fixture (e.g., three-point bending or cantilever).
-
Testing:
-
Apply a sinusoidal oscillatory force to the specimen at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from a low value (e.g., 30°C) to a high value (e.g., 200°C) at a constant rate (e.g., 3°C/min).
-
The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').
-
-
Data Analysis: The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.
Conclusion
The incorporation of this compound into polymer systems presents a compelling strategy for tuning mechanical properties. The introduction of its ethyl ester side group is expected to decrease stiffness and strength while enhancing ductility, a trade-off that can be advantageous for applications requiring improved toughness and flexibility. This guide provides the foundational knowledge and experimental framework for researchers to explore the potential of E-DAB. The provided protocols, grounded in authoritative ASTM standards, ensure that any comparative analysis will be robust, reproducible, and scientifically valid. Through systematic investigation, the precise influence of E-DAB can be quantified, paving the way for the rational design of new polymers with bespoke performance characteristics.
References
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. [Link]
-
Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. ACS Omega. [Link]
-
The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. ResearchGate. [Link]
-
Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. [Link]
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]
-
Synthesis and properties of polyimides derived from 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone. Sci-Hub. [Link]
-
Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. ResearchGate. [Link]
-
FOCUS ON POLYIMIDES. Zeus Company. [Link]
-
Epoxy Curing Agents. Evonik Industries. [Link]
-
Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. ResearchGate. [Link]
-
Effect of Reactive and Non-Reactive Diluent on Mechanical Properties of Epoxy Resin. ResearchGate. [Link]
-
Elastic modulus (E), tensile strength (TS) and elongation at break (EB)... ResearchGate. [Link]
-
The Effect of Different Diluents and Curing Agents on the Performance of Epoxy Resin-Based Intumescent Flame-Retardant Coatings. MDPI. [Link]
-
Tensile and Structural Properties of Antioxidant- and CaCO3-Modified Polyethylene Films. MDPI. [Link]
-
Preparation and mechanical properties of modified epoxy resins with flexible diamines. ResearchGate. [Link]
-
Mechanical properties of epoxy resin (EP)‐diaminodiphenylmethane (DDM)... ResearchGate. [Link]
-
Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. National Institutes of Health (NIH). [Link]
-
Mechanical Testing of Epoxy Resin Modified with Eco-Additives. MDPI. [Link]
-
Synthesis of a Curing Agent Derived from Limonene and the Study of Its Performance to Polymerize a Biobased Epoxy Resin Using the Epoxy/Thiol-Ene Photopolymerization Technique. National Institutes of Health (NIH). [Link]
-
(a) (1) Tensile strength (at break) and (2) tensile modulus, and (b)... ResearchGate. [Link]60341641)
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Safety Operating Guide
Guide to the Proper Disposal of Ethyl 3,5-diaminobenzoate
As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3,5-diaminobenzoate. The procedures outlined herein are grounded in established safety protocols and regulatory compliance to ensure the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the rationale behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.
Foundational Safety & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, an aromatic amine, presents specific risks that dictate its handling and disposal requirements.
1.1. Hazard Identification
This compound is classified with the following hazards. Always consult the most current Safety Data Sheet (SDS) for detailed information.
| Hazard Classification | GHS Statement | Rationale & Implication |
| Skin Irritation | H315: Causes skin irritation | The aromatic amine structure can cause local inflammation upon contact. Prolonged exposure should be avoided. |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact can result in significant eye damage. Chemical splash goggles are mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation | The compound, particularly if in powder or dust form, can irritate the respiratory tract if inhaled. |
1.2. Immediate Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any capacity, from experimental use to disposal.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile rubber gloves | Provides a sufficient barrier against incidental skin contact.[1] Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles (EN 166 standard or equivalent) | Protects against splashes and airborne particles that could cause serious eye irritation.[2] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | For large quantities or situations where dust may be generated, a NIOSH/MSHA-approved respirator may be necessary.[2] |
The Disposal Decision Workflow
The proper disposal route for this compound is governed by its classification as a hazardous chemical waste. It must never be disposed of down the sanitary sewer, as aromatic amines can be toxic to aquatic ecosystems.[3][4] The following workflow provides a logical path for managing waste generated in the laboratory.
Sources
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3,5-diaminobenzoate
In the landscape of pharmaceutical research and drug development, the precise and safe handling of chemical reagents is paramount. Ethyl 3,5-diaminobenzoate, a key building block in organic synthesis, requires a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, field-proven safety protocols and logistical plans, moving beyond a simple checklist to explain the causality behind each procedural step. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a solid powder that presents several potential health hazards. Understanding these is the first step in developing a robust safety plan. The primary risks are associated with exposure through skin contact, eye contact, and inhalation of dust particles.
-
Skin Irritation: Like many aromatic amines, this compound can cause skin irritation upon contact.[1] Prolonged or repeated exposure may lead to more severe dermal effects.
-
Serious Eye Irritation: The crystalline or powder form of the chemical can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of airborne dust can irritate the respiratory tract.[1][2]
Given these hazards, all handling procedures must be designed to minimize direct contact and the generation of dust. The Occupational Safety and Health Administration (OSHA) mandates that employers identify and evaluate respiratory hazards in the workplace and that engineering and work practice controls are the primary means to reduce employee exposure to toxic chemicals.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.
Double-gloving is mandatory when handling this compound. This provides an extra layer of protection against potential contamination.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemical-resistant nitrile glove.
Chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required to protect against dust particles and potential splashes.[1][2][3] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.
A standard laboratory coat is required for all procedures. For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.
For routine handling of small quantities within a certified chemical fume hood, respiratory protection is typically not necessary.[2] However, if there is a risk of generating significant amounts of dust or if work is being performed outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.
Table 1: PPE Recommendations for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing (in fume hood) | Double Nitrile Gloves | Safety Goggles | Lab Coat | Not typically required |
| Solution Preparation | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not typically required |
| Large-Scale Handling | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Required (NIOSH-approved) |
| Spill Cleanup | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Required (NIOSH-approved) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Upon receipt, inspect the container for any damage. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked.
Weighing solid powders is a primary route for potential exposure. The following procedure is designed to minimize the generation of airborne dust.[2][10][11]
-
Preparation: Designate a specific work area within a certified chemical fume hood for weighing. Cover the work surface with absorbent bench paper.
-
Tare the Container: Place an empty, sealable container (e.g., a vial with a lid) on the analytical balance and tare it.
-
Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.
-
Add Powder: Carefully add the desired amount of powder to the container. Use a spatula and avoid pouring directly from the bottle to prevent dust generation.
-
Seal and Weigh: Securely close the container with the powder.
-
Final Weighing: Move the sealed container back to the analytical balance to obtain the final weight.
-
Return to Hood: Conduct all subsequent manipulations, such as preparing solutions, within the chemical fume hood.
Diagram 1: PPE Selection Workflow
Caption: PPE selection based on the scale of operation.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Should a spill occur, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For a solid spill, carefully cover it with absorbent pads to prevent further dust dispersal. For a liquid spill, create a dike around the spill with an inert absorbent material like vermiculite or sand.[12]
-
Clean Up: Gently sweep the solid material into a designated waste container. For liquid spills, absorb the material with an inert absorbent and then scoop it into the waste container.[12][13]
-
Decontaminate: Clean the spill area with soap and water.[14] For aromatic amines, a specialized decontamination solution may be used if available and appropriate.[15][16]
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container for disposal.[1]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Keep waste containing this compound separate from other waste streams to prevent unintended reactions.[17]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][17][18] Never dispose of this chemical down the drain or in the regular trash.[17]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the reliability of their scientific endeavors.
References
- Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS.
- University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Weill Cornell Medicine Environmental Health and Safety. (2025). Toxic Powder Weighing.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 3,4-diaminobenzoate.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Benzoic acid, 3,5-diamino-.
- SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.
- Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from Queen Mary University of London website.
- Los Alamos Scientific Laboratory. (n.d.). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3,4-diaminobenzoate.
- City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- University of British Columbia Safety & Risk Services. (n.d.). Spill Clean up Procedure.
- Stony Brook University Environmental Health and Safety. (2022). Laboratory General Chemical Minor Spill Clean Up Procedures.
- University of Minnesota University Health & Safety. (n.d.). 2.8 Decontamination and Laboratory Cleanup.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- PSI-BFM. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Fisher Scientific. (n.d.). Nitrile Gloves - Chemical Resistance Chart.
- S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.
- SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Federal University of Fluminense. (n.d.). Chemical Waste Management for Laboratories.
- ResearchGate. (2025). Treatment of amine wastes generated in industrial processes.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
